Cysteine-glycine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[(2-amino-3-sulfanylpropanoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c6-3(2-11)5(10)7-1-4(8)9/h3,11H,1-2,6H2,(H,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKPVRWZDMRIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cysteine-Glycine: A Core Component in Cellular Redox Homeostasis and Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteine-glycine (Cys-Gly) is a dipeptide that plays a pivotal role in cellular biochemistry, primarily as a key intermediate in the catabolism of glutathione (B108866) (GSH), the most abundant intracellular antioxidant.[1] Its biological significance extends beyond being a mere breakdown product, as its constituent amino acids, cysteine and glycine (B1666218), are essential for a myriad of physiological processes, including the resynthesis of glutathione, redox signaling, and xenobiotic detoxification.[2][3] This technical guide provides a comprehensive overview of the biological functions and metabolic pathways of this compound, with a focus on the enzymatic processes that govern its formation and degradation. Furthermore, it presents quantitative data on the concentrations of Cys-Gly and related aminothiols, details key experimental methodologies for their analysis, and provides visual representations of the associated biochemical pathways to facilitate a deeper understanding of its role in cellular health and disease.
Biological Functions of this compound
The primary biological function of this compound is intrinsically linked to the metabolism of glutathione (γ-L-glutamyl-L-cysteinylglycine), a critical antioxidant that protects cells from damage by reactive oxygen species (ROS), free radicals, and heavy metals.[4][5]
Intermediate in Glutathione Metabolism
Glutathione is synthesized from glutamate (B1630785), cysteine, and glycine in two ATP-dependent steps.[1][4] Conversely, the degradation of glutathione, which allows for the recycling of its constituent amino acids, is initiated by the enzyme γ-glutamyltranspeptidase (GGT). GGT, often located on the outer surface of the cell membrane, cleaves the γ-glutamyl linkage of glutathione, releasing glutamate and the dipeptide this compound.[6][7] This process is a crucial step in the "cysteine salvage pathway," ensuring the recovery and reutilization of cysteine.[6]
Source of Cysteine and Glycine
Following its generation from glutathione, this compound is transported into the cytoplasm where it is hydrolyzed by dipeptidases into free cysteine and glycine.[6][7] These amino acids can then be utilized for various metabolic processes:
-
Glutathione Resynthesis: The released cysteine and glycine are direct precursors for the de novo synthesis of glutathione, thus completing the γ-glutamyl cycle. The availability of cysteine is often the rate-limiting step in glutathione synthesis.[1][2][8]
-
Protein Synthesis: Both cysteine and glycine are proteinogenic amino acids incorporated into the primary structure of proteins. Glycine, for instance, is a major component of collagen.[9]
-
Redox Signaling: Cysteine's thiol group is highly reactive and plays a crucial role in redox signaling by undergoing reversible oxidation-reduction reactions. This allows it to act as a molecular switch in various signaling pathways.[5][10]
-
Xenobiotic Detoxification: Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to a wide range of xenobiotics and their electrophilic metabolites, facilitating their detoxification and excretion. The breakdown of these glutathione conjugates also involves the formation of this compound derivatives.[3][11]
Metabolic Pathways Involving this compound
The central pathway involving this compound is the γ-glutamyl cycle, which describes the synthesis and degradation of glutathione.
The γ-Glutamyl Cycle
This cycle is a six-enzyme pathway that accounts for the synthesis and degradation of glutathione.
-
Glutathione Synthesis:
-
Glutathione Efflux and Degradation:
-
This compound Hydrolysis:
-
Step 4: this compound is cleaved by dipeptidases (also known as cysteinylglycinases) into cysteine and glycine.[6] In mammals, Dipeptidase 1 (DPEP1), a renal dipeptidase, is known to hydrolyze a variety of dipeptides, including Cys-Gly.
-
-
Amino Acid Re-uptake and Utilization:
-
The resulting amino acids (glutamate, cysteine, and glycine) are transported back into the cell to be reutilized for glutathione synthesis or other metabolic pathways.
-
Xenobiotic Detoxification (Mercapturic Acid Pathway)
Glutathione plays a critical role in the detoxification of electrophilic xenobiotics.
-
Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of the thiol group of glutathione to the electrophilic center of the xenobiotic compound, forming a glutathione S-conjugate.[3]
-
Processing: The glutathione S-conjugate is then sequentially metabolized:
-
The glutamyl residue is removed by GGT, forming a cysteinylglycine-S-conjugate.
-
The glycine residue is cleaved by a dipeptidase, yielding a cysteine-S-conjugate.
-
The cysteine-S-conjugate is then N-acetylated by N-acetyltransferase to form a mercapturic acid, which is then excreted in the urine.[3]
-
Quantitative Data
The concentrations of this compound and related aminothiols can vary depending on the biological matrix and physiological state.
| Analyte | Matrix | Concentration Range | Reference |
| This compound | Human Plasma | 6.25–200 μM | [4] |
| Cysteine | Human Plasma | 25–800 μM | [4] |
| Glutathione (GSH) | Human Plasma | 1.56–50 μM | [4] |
| Homocysteine | Human Plasma | 3.13–100 μM | [4] |
| Glycine | Human Serum | 126–490 μM |
Experimental Protocols
Quantification of this compound in Human Plasma by HPLC
This protocol is adapted from a validated method for the simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma.[4]
4.1.1. Principle
Plasma aminothiols are first reduced to their free thiol forms. Proteins are then precipitated, and the thiols are derivatized with a fluorescent agent. The derivatized aminothiols are then separated and quantified by reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[4]
4.1.2. Materials
-
Tris-(2-carboxyethyl)-phosphine hydrochloride (TCEP)
-
Trichloroacetic acid (TCA)
-
Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F)
-
Mercaptopropionylglycine (MPG) as internal standard
-
Cysteine, Glycine, this compound, Glutathione standards
-
HPLC system with fluorescence detector
-
Reversed-phase C18 column
4.1.3. Sample Preparation
-
Collect blood in EDTA-containing tubes and centrifuge to obtain plasma.
-
To 50 µL of plasma, add 50 µL of internal standard solution (MPG).
-
Add 50 µL of TCEP solution to reduce the aminothiols. Incubate at room temperature.
-
Precipitate proteins by adding 100 µL of TCA. Vortex and centrifuge.
-
Transfer the supernatant to a new tube.
-
Add a borate (B1201080) buffer to adjust the pH, followed by the derivatizing agent SBD-F. Incubate at 60°C.
-
Cool the sample and inject it into the HPLC system.
4.1.4. Chromatographic Conditions
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of methanol (B129727) in an aqueous buffer (e.g., sodium acetate (B1210297) with acetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector with excitation at 385 nm and emission at 515 nm.
4.1.5. Quantification
-
Generate a standard curve for each analyte using known concentrations.
-
Calculate the concentration of this compound in the plasma samples by comparing their peak areas to the standard curve, normalized to the internal standard.
Dipeptidase Activity Assay using this compound
This is a general protocol that can be adapted to measure the activity of dipeptidases that cleave this compound. The principle is to measure the rate of release of one of the products, either cysteine or glycine.
4.2.1. Principle
The dipeptidase enzyme hydrolyzes this compound into cysteine and glycine. The rate of this reaction can be monitored by quantifying the appearance of free cysteine over time using a colorimetric or fluorometric method. A common method for cysteine quantification is the use of ninhydrin (B49086), which reacts with the primary amine of cysteine to produce a colored product.
4.2.2. Materials
-
This compound (substrate)
-
Dipeptidase enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at optimal pH for the enzyme)
-
Ninhydrin reagent
-
Cysteine standards
-
Spectrophotometer or microplate reader
4.2.3. Assay Procedure
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a series of cysteine standards of known concentrations in the assay buffer.
-
Prepare the ninhydrin reagent.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube or a well of a microplate, add the assay buffer and the dipeptidase enzyme solution.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the this compound substrate solution.
-
Incubate for a specific period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid) to precipitate the enzyme.
-
Centrifuge to pellet the precipitated protein.
-
-
Colorimetric Detection:
-
Transfer the supernatant to a new tube.
-
Add the ninhydrin reagent to the supernatant and the cysteine standards.
-
Heat the tubes in a boiling water bath for a set time (e.g., 15 minutes) to allow for color development.
-
Cool the tubes to room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer.
-
-
Calculation of Enzyme Activity:
-
Generate a standard curve by plotting the absorbance of the cysteine standards against their concentrations.
-
Determine the concentration of cysteine produced in the enzymatic reaction from the standard curve.
-
Calculate the enzyme activity, typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified assay conditions.
-
Signaling Pathways and Experimental Workflows
The γ-Glutamyl Cycle and this compound Metabolism
References
- 1. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. Reversible intramolecular hydrogen transfer between cysteine thiyl radicals and glycine and alanine in model peptides: absolute rate constants derived from pulse radiolysis and laser flash photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. researchgate.net [researchgate.net]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. Evaluation of Activity Kinetic Parameters of SK319cys, As a New Cysteine Variant of Streptokinase: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insight into dipeptidase 1: structure, function, and mechanism in gastrointestinal cancer diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dipeptidase-1 governs renal inflammation during ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Cysteine-Glycine in Glutathione Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
Glutathione (B108866) (GSH), a tripeptide of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant intracellular antioxidant, playing a critical role in cellular protection, detoxification, and redox signaling. The metabolism of glutathione is a tightly regulated process involving its synthesis from precursor amino acids and its subsequent breakdown. Central to this metabolic cycle is the dipeptide cysteine-glycine (Cys-Gly), a direct product of glutathione degradation. This technical guide provides a comprehensive examination of the multifaceted role of this compound in glutathione metabolism. It delves into the enzymatic processes governing its formation and cleavage, its transport across cellular membranes, and its influence on key signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating glutathione metabolism and its therapeutic potential.
Introduction
Glutathione (γ-L-glutamyl-L-cysteinylglycine) is a ubiquitous tripeptide essential for maintaining cellular redox homeostasis.[1] Its synthesis and degradation are intrinsically linked in a dynamic cycle. The breakdown of extracellular glutathione, initiated by the cell-surface enzyme γ-glutamyl transpeptidase (GGT), yields glutamate and the dipeptide this compound.[2] This dipeptide is a critical source of cysteine, the rate-limiting amino acid for intracellular glutathione resynthesis.[2] Understanding the kinetics of the enzymes involved, the transport mechanisms for Cys-Gly and its constituent amino acids, and the signaling cascades influenced by their availability is paramount for developing therapeutic strategies that target glutathione metabolism in various disease states, including cancer, neurodegenerative disorders, and inflammatory conditions.
Glutathione Synthesis and the Emergence of this compound
The de novo synthesis of glutathione occurs in the cytosol through two sequential ATP-dependent enzymatic reactions.[1]
-
Formation of γ-Glutamylcysteine: The first and rate-limiting step is the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine, catalyzed by Glutamate-Cysteine Ligase (GCL) .[3]
-
Addition of Glycine: The dipeptide γ-glutamylcysteine then serves as a substrate for Glutathione Synthetase (GS) , which catalyzes the addition of glycine to the C-terminal of the cysteine residue, forming glutathione.[1]
The availability of cysteine is a critical determinant of the rate of glutathione synthesis.
The Degradation of Glutathione and the Central Role of this compound
The breakdown of glutathione primarily occurs in the extracellular space, initiated by γ-Glutamyl Transpeptidase (GGT) , a membrane-bound enzyme.[4] GGT cleaves the γ-glutamyl bond of glutathione, transferring the glutamyl moiety to an acceptor amino acid or water and releasing the dipeptide This compound (Cys-Gly) .[2]
This extracellularly generated Cys-Gly is then cleaved into its constituent amino acids, cysteine and glycine, by dipeptidases , which can be either membrane-bound or cytosolic.[5] The released cysteine and glycine can then be transported back into the cell to serve as precursors for de novo glutathione synthesis, thus completing the "glutathione cycle".
Quantitative Data on Key Components of Glutathione Metabolism
The following tables summarize key quantitative data for the enzymes and metabolites involved in the this compound arm of glutathione metabolism.
Table 1: Kinetic Parameters of Key Enzymes in Human Glutathione Metabolism
| Enzyme | Substrate(s) | Km (µM) | Vmax | kcat (s⁻¹) | Ki (µM) | Inhibitor |
| Glutamate-Cysteine Ligase (GCL) | L-Glutamate | 1800 | - | - | 2300 | Glutathione |
| L-Cysteine | 100 | - | - | - | ||
| Glutathione Synthetase (GS) | γ-Glutamylcysteine | Cooperative Binding | 11 µmol/min/mg | - | - | |
| Glycine | 913 | - | - | - | ||
| ATP | 37 | - | - | - | ||
| γ-Glutamyl Transpeptidase (GGT) | Glutathione | ~400 | - | 0.288 s⁻¹ (for GSNO) | - | |
| Membrane-Bound Dipeptidase (MBD-1) | Cystinyl-bis-glycine | Similar to MBD-2 | - | - | - | Penicillamine |
| Membrane-Bound Dipeptidase (MBD-2) | Cystinyl-bis-glycine | Similar to MBD-1 | - | - | - | Penicillamine |
Note: Specific Vmax and kcat values can vary significantly depending on the purification methods and assay conditions. Data for dipeptidases with Cys-Gly as a direct substrate is limited.
Table 2: Concentrations of this compound and Related Thiols in Human Plasma and Cells
| Metabolite | Compartment | Concentration (µM) |
| Cysteine | Plasma | 11.2 ± 0.9 |
| Cytosol (SMC) | ~59 | |
| Mitochondria (SMC) | ~177 | |
| Cystine | Plasma | 79.4 ± 7.6 |
| Cysteinyl-glycine | Plasma | 6.25 - 200 (range) |
| Glutathione (GSH) | Plasma | 1.56 - 50 (range) |
| Erythrocytes | ~2300 | |
| Glutathione Disulfide (GSSG) | Erythrocytes | <1% of GSH |
SMC: Smooth Muscle Cells. Concentrations can vary based on cell type, physiological state, and diet.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in glutathione metabolism.
Measurement of γ-Glutamyl Transpeptidase (GGT) Activity (Colorimetric Assay)
This protocol is adapted from widely used commercial kits and is based on the cleavage of a chromogenic substrate, L-γ-glutamyl-p-nitroanilide (GGPNA).
Materials:
-
96-well clear flat-bottom microplate
-
Spectrophotometric microplate reader
-
GGT Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing glycylglycine (B550881) as a glutamyl acceptor)
-
L-γ-glutamyl-p-nitroanilide (GGPNA) substrate solution
-
p-Nitroaniline (pNA) standard solution
-
Sample (serum, plasma, cell lysate)
-
Purified GGT (positive control)
Procedure:
-
Standard Curve Preparation: Prepare a series of pNA standards (e.g., 0, 8, 16, 24, 32, 40 nmol/well) in GGT Assay Buffer in the microplate.
-
Sample Preparation:
-
Serum/Plasma: Can often be used directly or diluted with GGT Assay Buffer.
-
Cell Lysate: Lyse cells in ice-cold GGT Assay Buffer and centrifuge to remove debris.
-
-
Assay Reaction:
-
Add 10 µL of sample or positive control to appropriate wells.
-
Prepare a Reaction Mix containing GGT Assay Buffer and GGPNA substrate solution.
-
Initiate the reaction by adding 90 µL of the Reaction Mix to each sample and control well.
-
-
Measurement:
-
Immediately measure the absorbance at 418 nm (A₀) at 37°C.
-
Incubate the plate at 37°C and take subsequent readings at various time points (e.g., every 5 minutes for a kinetic assay, or a final reading after 30-60 minutes for an endpoint assay).
-
-
Data Analysis:
-
Subtract the A₀ reading from all subsequent readings to get the change in absorbance (ΔA).
-
Calculate the GGT activity based on the rate of pNA formation, using the standard curve to convert ΔA to nmol of pNA. One unit of GGT is defined as the amount of enzyme that generates 1.0 µmole of pNA per minute at 37°C.
-
Quantification of Intracellular this compound by HPLC
This method involves pre-column derivatization of thiols with a fluorescent reagent followed by separation and detection using reverse-phase HPLC.
Materials:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
Derivatization reagent (e.g., monobromobimane (B13751) or ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F))
-
This compound standard
-
Internal standard (e.g., N-acetylcysteine)
-
Cell culture reagents
-
Metaphosphoric acid (MPA) or similar for protein precipitation
-
TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfides
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a protein-precipitating acid (e.g., 5% MPA).
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant containing the thiol metabolites.
-
-
Reduction and Derivatization:
-
Treat the supernatant with TCEP to reduce any disulfide bonds.
-
Add the derivatization reagent (e.g., SBD-F) and incubate at 60°C for 60 minutes in the dark.
-
Stop the reaction by adding a strong acid (e.g., 1 M HCl).
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Use a suitable mobile phase gradient (e.g., a gradient of methanol (B129727) and a citrate (B86180) buffer) to separate the derivatized thiols.
-
Detect the fluorescent derivatives using an appropriate excitation and emission wavelength (e.g., Ex/Em = 385/515 nm for SBD-F).
-
-
Quantification:
-
Create a standard curve using known concentrations of this compound standard.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Cysteinylglycinase (Dipeptidase) Activity Assay
This protocol describes a method to measure the activity of dipeptidases that cleave this compound.
Materials:
-
This compound substrate
-
Enzyme source (purified dipeptidase or cell/tissue homogenate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system for amino acid analysis
-
o-phthalaldehyde (OPA) for post-column derivatization of glycine
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer and this compound substrate (e.g., 0.5 mM).
-
Pre-incubate the mixture at 37°C.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme source to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution (e.g., a strong acid like perchloric acid) or by heat inactivation.
-
-
Quantification of Glycine:
-
Centrifuge the terminated reaction mixture to remove any precipitated protein.
-
Analyze the supernatant for the amount of released glycine using an HPLC-based amino acid analysis system with OPA post-column derivatization and fluorescence detection.
-
-
Data Analysis:
-
Calculate the amount of glycine produced per unit time.
-
Enzyme activity can be expressed as µmol of glycine released per minute per mg of protein.
-
Signaling Pathways and Logical Relationships
The availability of cysteine and glycine, influenced by the breakdown of extracellular glutathione and the subsequent processing of this compound, can impact several key cellular signaling pathways.
The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and proteasomal degradation.[6] Oxidative or electrophilic stress leads to the modification of reactive cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction.[7] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including those involved in glutathione synthesis (GCL).[6]
The influx of cysteine from the breakdown of extracellular Cys-Gly can directly support the synthesis of glutathione, a key component of the Nrf2-mediated antioxidant response.
References
- 1. Glutathione - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Postprandial Cysteine/Cystine Redox Potential in Human Plasma Varies with Meal Content of Sulfur Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The Non-Essential Amino Acid Cysteine Becomes Essential for Tumor Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Crossroads of Cysteine-Glycine: A Technical Guide to its Synthesis and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide cysteine-glycine (Cys-Gly) occupies a central position in cellular biochemistry, primarily as a key intermediate in the catabolism of glutathione (B108866) (GSH), the most abundant intracellular antioxidant. The enzymatic pathways governing the synthesis of its precursor and its subsequent degradation are critical for maintaining cellular redox homeostasis, amino acid recycling, and influencing various physiological and pathological processes. Dysregulation of these enzymatic activities has been implicated in a range of conditions, including cancer, neurodegenerative diseases, and drug resistance. This in-depth technical guide provides a comprehensive overview of the core enzymatic processes involved in the synthesis and degradation of this compound, tailored for researchers, scientists, and professionals in drug development. This guide summarizes key quantitative data, details experimental protocols for the principal enzymes, and provides visual representations of the involved pathways and workflows.
I. Enzymatic Synthesis of the this compound Precursor: The Glutathione Biosynthesis Pathway
The synthesis of this compound is intrinsically linked to the synthesis of glutathione. Glutathione is a tripeptide (γ-L-Glutamyl-L-cysteinyl-L-glycine) synthesized in two sequential ATP-dependent steps. The immediate precursor to the cysteinyl-glycine moiety within glutathione is γ-glutamylcysteine.
The two key enzymes involved in this pathway are:
-
γ-Glutamylcysteine Synthetase (GCS) , also known as Glutamate-Cysteine Ligase (GCL)
-
Glutathione Synthetase (GS)
Signaling Pathway: Glutathione Biosynthesis
Caption: The two-step enzymatic synthesis of glutathione, the precursor to this compound.
II. Enzymatic Degradation of Glutathione to this compound
The breakdown of glutathione is the primary source of extracellular and intracellular this compound. This process is initiated by γ-Glutamyl Transpeptidase and completed by various dipeptidases.
-
γ-Glutamyl Transpeptidase (GGT)
-
Dipeptidases
Signaling Pathway: Glutathione Degradation
Caption: The enzymatic cascade for the degradation of glutathione into its constituent amino acids.
III. Quantitative Data Presentation
The following tables summarize the kinetic parameters for the key enzymes involved in the synthesis and degradation of this compound. These values can vary depending on the species, tissue source, and experimental conditions.
Table 1: Kinetic Parameters of Enzymes in this compound Metabolism
| Enzyme | Organism/Source | Substrate | Km (mM) | Vmax | kcat (s-1) | Reference |
| γ-Glutamylcysteine Synthetase (GCS) | E. coli | L-Glutamate | 1.8 | - | - | [1] |
| L-Cysteine | 0.14 | - | - | [1] | ||
| Rat Kidney | L-Glutamate | 1.6 | - | - | ||
| L-α-Aminobutyrate | 1.2 | - | - | [1] | ||
| Glutathione Synthetase (GS) | E. coli B | γ-Glutamylcysteine | 2.6 | - | - | [2][3] |
| Glycine | 2.0 | - | - | [2][3] | ||
| ATP | 1.8 | - | - | [2][3] | ||
| Rat | ATP | 0.037 | - | - | [4] | |
| Glycine | 0.913 | - | - | [4] | ||
| γ-Glutamyl Transpeptidase (GGT) | H. pylori | γ-Glutamyl-p-nitroanilide | 0.088 | 84.4 µmol/min/mg | - | [5] |
| B. subtilis SK11.004 | L-Glutamine (hydrolysis) | 3.16 | - | - | [6] | |
| L-Glutamine (transpeptidation) | 0.83 | - | - | [6] | ||
| Human Liver | γ-Glutamyl-p-nitroanilide | 1.83 | - | - | [7] | |
| Glycylglycine (B550881) | 12.5 | - | - | [7] | ||
| Hog Kidney | γ-Glutamyl-p-nitroanilide | 1.87 | - | - | [8] | |
| Human | Reduced Glutathione (GSH) | 0.011 | - | - | [9] | |
| Human | Oxidized Glutathione (GSSG) | 0.009 (GGT1), 0.043 (GGT5) | - | - | [9] | |
| Dipeptidase | Human Lens | Various Dipeptides | 0.04 - 4.2 | - | - | [10][11] |
| Rat Brain Membranes | Arg0-Met5-enkephalin | 0.1 | 3.8 µmol/mg/min | - | [3] | |
| Rat Intestinal Mucosa | Leu-Gly | 0.91 | 16.4 µmol/min/mg | - | [12] | |
| Leu-Gly-Gly | 0.77 | 20.6 µmol/min/mg | - | [12] |
IV. Experimental Protocols
This section provides detailed methodologies for the purification and activity assays of the key enzymes discussed.
A. γ-Glutamylcysteine Synthetase (GCS)
Caption: A typical workflow for the purification of recombinant GCS.
Methodology:
-
Cell Culture and Lysis: Grow E. coli cells expressing the recombinant GCS to the desired optical density and induce protein expression. Harvest the cells by centrifugation and resuspend in a suitable lysis buffer. Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the cell lysate at high speed to pellet cellular debris. Collect the supernatant containing the soluble GCS.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate the GCS. The optimal percentage of ammonium sulfate saturation should be determined empirically.
-
Dialysis: Resuspend the ammonium sulfate pellet in a minimal volume of buffer and dialyze extensively against a buffer suitable for the first chromatography step to remove the ammonium sulfate.
-
Ion Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the appropriate buffer. Elute the bound GCS using a salt gradient (e.g., NaCl or KCl).
-
Gel Filtration Chromatography: Further purify the GCS-containing fractions by gel filtration chromatography (e.g., Sephacryl S-300) to separate proteins based on size.
-
Purity Assessment: Analyze the purity of the final GCS preparation by SDS-PAGE.
This assay is a coupled-enzyme assay that measures the production of γ-glutamylcysteine.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, 20 mM MgCl₂, 150 mM KCl, pH 7.8
-
Substrate Stock Solutions: 200 mM L-Glutamate, 20 mM L-Cysteine (prepare fresh), 100 mM Glycine, 100 mM ATP (pH adjusted to ~7.0)
-
Detection Reagent Stock: 10 mM DTNB, 20 mM NADPH
-
Enzyme Stock Solutions: Glutathione Synthetase (GS) (10 units/mL), Glutathione Reductase (GR) (100 units/mL)
-
Inhibitor Stock (optional): 50 mM Acivicin
Procedure:
-
Prepare a Reaction Master Mix for the desired number of reactions. For a 1 mL reaction, combine:
-
Assay Buffer
-
10 mM L-Cysteine (final concentration)
-
10 mM Glycine (final concentration)
-
5 mM ATP (final concentration)
-
1 mM DTNB (final concentration)
-
0.2 mM NADPH (final concentration)
-
1 unit/mL Glutathione Synthetase
-
2 units/mL Glutathione Reductase
-
-
Set up Controls:
-
Blank: Use lysis buffer instead of the sample.
-
Negative Control: Replace the L-glutamate stock with assay buffer.
-
-
Pre-incubation: Add the master mix to cuvettes or a 96-well plate. Add the sample containing GCS. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding L-glutamate to a final concentration of 10 mM.
-
Measurement: Immediately monitor the increase in absorbance at 412 nm over time. The rate of increase is proportional to the GCS activity.
B. Glutathione Synthetase (GS)
The purification of GS often follows a similar protocol to that of GCS, involving cell lysis, ammonium sulfate precipitation, and multiple chromatography steps.
This assay measures the formation of glutathione from γ-glutamylcysteine and glycine.
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.5
-
Substrates: γ-Glutamylcysteine, Glycine, ATP
-
Detection can be achieved by measuring the disappearance of γ-glutamylcysteine or the appearance of glutathione using HPLC or by a coupled assay measuring ADP formation. A common method involves a recycling assay with glutathione reductase and DTNB.
Procedure (Recycling Assay):
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, γ-glutamylcysteine, glycine, ATP, and the sample containing GS.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination: Stop the reaction, for example, by adding a deproteinizing agent like metaphosphoric acid.
-
GSH Quantification:
-
Neutralize the sample.
-
Add a solution containing DTNB, NADPH, and glutathione reductase.
-
Monitor the increase in absorbance at 412 nm. The rate of color development is proportional to the amount of GSH produced by GS.
-
C. γ-Glutamyl Transpeptidase (GGT)
Caption: A general workflow for the purification of membrane-bound GGT.
Methodology:
-
Tissue Homogenization: Homogenize the source tissue (e.g., kidney cortex) in a suitable buffer.
-
Membrane Solubilization: Since GGT is often membrane-bound, solubilize the membrane fraction using a non-ionic detergent (e.g., Triton X-100 or Lubrol).
-
Clarification: Centrifuge at high speed (ultracentrifugation) to pellet insoluble material.
-
Affinity Chromatography: As GGT is a glycoprotein, it can be purified using lectin affinity chromatography (e.g., Concanavalin A-Sepharose).
-
Further Chromatographic Steps: Additional purification can be achieved through ion-exchange and gel filtration chromatography.
This is the most common assay for GGT activity, using a chromogenic substrate.
Reagents:
-
GGT Assay Buffer: e.g., Tris-HCl buffer with glycylglycine as an acceptor substrate.
-
GGT Substrate: L-γ-glutamyl-p-nitroanilide.
-
p-Nitroaniline (pNA) Standard Solution.
Procedure:
-
Prepare a Reaction Mixture containing GGT assay buffer and the GGT substrate.
-
Prepare a Standard Curve using the pNA standard solution.
-
Sample Preparation: Prepare samples (e.g., serum, tissue homogenate) and add them to a 96-well plate.
-
Initiate Reaction: Add the reaction mixture to the samples.
-
Measurement: Monitor the increase in absorbance at 405-418 nm over time in a kinetic plate reader. The rate of pNA formation is directly proportional to the GGT activity.
D. Dipeptidase
Purification strategies for dipeptidases vary depending on whether they are cytosolic or membrane-bound.
-
Cytosolic Dipeptidase: Typically involves tissue homogenization, ammonium sulfate precipitation, and a series of chromatographic steps (ion-exchange, hydrophobic interaction, and gel filtration).
-
Membrane-Bound Dipeptidase: Requires initial membrane isolation and solubilization with detergents, followed by chromatography.
The activity of dipeptidases that hydrolyze this compound can be measured by quantifying the release of either cysteine or glycine.
HPLC-Based Assay:
This method offers high specificity and sensitivity.
Reagents:
-
Assay Buffer: e.g., Tris-HCl or phosphate (B84403) buffer at the optimal pH for the specific dipeptidase.
-
Substrate: this compound.
-
Derivatizing Agent: e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection of primary amines or phenylisothiocyanate (PITC) for UV detection.
-
Amino acid standards (cysteine and glycine).
Procedure:
-
Reaction: Incubate the sample containing the dipeptidase with this compound in the assay buffer at 37°C.
-
Termination: Stop the reaction at various time points, for example, by adding a strong acid like trichloroacetic acid.
-
Derivatization: Derivatize the amino acids in the reaction mixture with a suitable agent.
-
HPLC Analysis: Separate and quantify the derivatized cysteine and glycine using reverse-phase HPLC with either fluorescence or UV detection.
-
Calculation: Determine the enzyme activity based on the rate of product formation.
V. Conclusion
The enzymatic pathways governing the synthesis and degradation of this compound are fundamental to cellular function and are of significant interest in various fields of biomedical research and drug development. A thorough understanding of the key enzymes—γ-glutamylcysteine synthetase, glutathione synthetase, γ-glutamyl transpeptidase, and dipeptidases—is crucial for elucidating their roles in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate these pathways, screen for potential therapeutic modulators, and develop novel strategies for a range of pathological conditions. Further research, particularly in obtaining more specific kinetic data for dipeptidases acting on this compound, will continue to enhance our understanding of this critical metabolic crossroads.
References
- 1. Membrane Protein Extraction and Isolation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel dipeptidyl aminopeptidase in rat brain membranes. Its isolation, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 8. d-nb.info [d-nb.info]
- 9. Crystal structure of human renal dipeptidase involved in beta-lactam hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and characterization of a new enzyme dipeptidase from human lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Purification and characterization of cytosol aminopeptidase from rat intestinal mucosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Transport Mechanisms for Cysteine-Glycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular transport mechanisms for the dipeptide cysteine-glycine (Cys-Gly). Cys-Gly is a crucial intermediate in glutathione (B108866) metabolism, and understanding its transport across cellular membranes is vital for research in areas such as neurobiology, pharmacology, and drug development. This document details the primary transporters involved, presents quantitative data on their function, outlines experimental protocols for their study, and illustrates the key pathways and workflows.
Primary Transport Mechanisms for this compound
The primary mechanism for the cellular uptake of intact this compound is facilitated by proton-coupled oligopeptide transporters (POTs), a family of solute carriers (SLC). The key transporter identified for Cys-Gly is PepT2.
Peptide Transporter 2 (PepT2/SLC15A2)
PepT2 is a high-affinity, low-capacity transporter predominantly found in the kidneys, brain, and lungs. In the central nervous system, it is expressed in astroglia-rich primary cultures[1]. Its primary function is the uptake of di- and tripeptides, including Cys-Gly, from the extracellular space into the cell. This process is driven by a proton gradient, with the influx of the dipeptide being coupled to the influx of H+.
Alternative and Indirect Transport Mechanisms
While direct transport of the intact Cys-Gly dipeptide is mediated by PepT2, the constituent amino acids, cysteine and glycine (B1666218), can also be transported into the cell independently following extracellular hydrolysis.
Extracellular Hydrolysis
Extracellular peptidases can cleave Cys-Gly into its constituent amino acids, L-cysteine and L-glycine. These individual amino acids are then transported into the cell via their specific amino acid transporters.
Cysteine Transporters
The transport of L-cysteine into the cell is a critical step for glutathione synthesis. Several transporter systems are involved in cysteine uptake:
-
Alanine-Serine-Cysteine Transporters (ASCT1/SLC1A4 and ASCT2/SLC1A5): These are Na+-dependent transporters that mediate the uptake of neutral amino acids, including alanine, serine, and cysteine[2]. ASCT2, in particular, has been shown to transport glycine, although with a lower affinity compared to its primary substrates[2].
-
System Xc- (SLC7A11/SLC3A2): This is a cystine/glutamate (B1630785) antiporter that transports cystine (the oxidized dimer of cysteine) into the cell in exchange for intracellular glutamate[3]. Once inside the cell, cystine is reduced to two molecules of cysteine.
-
Excitatory Amino Acid Transporters (EAATs): While primarily known for glutamate transport, some EAAT isoforms have been shown to transport L-cysteine.
Glycine Transporters
Glycine transport is mediated by several systems, which are crucial for both metabolic processes and neurotransmission:
-
Glycine Transporter 1 (GlyT1/SLC6A9) and Glycine Transporter 2 (GlyT2/SLC6A5): These are Na+ and Cl--dependent transporters responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycinergic neurotransmission[4].
-
System A (SNATs): Sodium-coupled neutral amino acid transporters can also mediate glycine uptake.
-
System ASC (ASCT2): As mentioned, ASCT2 can transport glycine[2].
Quantitative Data on this compound and Related Transport
Quantitative kinetic data for the direct transport of this compound is not extensively available in the literature. However, data for related substrates and the individual amino acids provide valuable context for understanding the efficiency of these transport systems.
| Transporter | Substrate | Cell Type/System | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| PepT2 | Cefadroxil (B1668780) (inhibitor of Cys-Gly uptake) | Astroglia-rich primary cultures | IC50 provided | - | [1] |
| XAG- family | L-cystine | Rat brain synaptosomes | 473 ± 146 | - | [5] |
| Mitochondrial Cysteine Transporter | L-cysteine | Arabidopsis thaliana mitochondria | 390 ± 110 | 27.2 ± 4.4 | [6] |
| Asc-1 | Glycine | - | 8 | - | [7] |
Note: The IC50 for cefadroxil inhibition of Cys-Gly-dependent glutathione restoration provides an indirect measure of the affinity of the transporter for this competing substrate.
Experimental Protocols
The study of this compound transport involves a variety of experimental techniques. Below are detailed methodologies for key experiments.
Protocol for Measuring Dipeptide Uptake in Cultured Cells
This protocol is adapted from methods used to study peptide transporter function[1][8].
Objective: To quantify the uptake of a radiolabeled dipeptide (e.g., [3H]Gly-Sar, a commonly used PepT2 substrate) as a proxy for Cys-Gly transport in a cell line expressing the transporter of interest.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent and plasmid DNA encoding the transporter (e.g., hPepT2)
-
Phosphate-buffered saline (PBS)
-
Uptake buffer (e.g., Mes-buffered saline, pH 6.0)
-
Radiolabeled dipeptide (e.g., [3H]Gly-Sar)
-
Unlabeled dipeptide for competition assays (e.g., Gly-Sar, Cys-Gly)
-
Scintillation cocktail and vials
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in 24-well plates and grow to 80-90% confluency.
-
Transfect the cells with the plasmid encoding the transporter using a suitable transfection reagent according to the manufacturer's protocol. Use an empty vector as a negative control.
-
Allow 24-48 hours for transporter expression.
-
-
Uptake Assay:
-
Wash the cells twice with 1 mL of pre-warmed PBS.
-
Pre-incubate the cells with 0.5 mL of uptake buffer for 10-15 minutes at 37°C.
-
Remove the pre-incubation buffer and add 0.2 mL of uptake buffer containing the radiolabeled dipeptide at the desired concentration. For competition experiments, include the unlabeled competitor (e.g., Cys-Gly) in this solution.
-
Incubate for a specific time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold PBS.
-
-
Quantification:
-
Lyse the cells by adding 0.5 mL of cell lysis buffer and incubating for at least 30 minutes.
-
Transfer a portion of the lysate (e.g., 0.4 mL) to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use a small aliquot of the remaining lysate to determine the total protein concentration using a protein assay kit.
-
-
Data Analysis:
-
Calculate the uptake rate as picomoles of substrate per milligram of protein per minute.
-
For kinetic analysis, perform the assay with varying concentrations of the radiolabeled substrate and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
Protocol for Assessing Cys-Gly Utilization for Glutathione Synthesis
This protocol is based on the methodology described by Dringen et al. (1999)[1].
Objective: To determine if cultured cells can utilize extracellular Cys-Gly for intracellular glutathione (GSH) synthesis, and to test for inhibition by specific transporter substrates.
Materials:
-
Astroglia-rich primary cultures (or other relevant cell type)
-
Glucose- and amino acid-free starvation medium
-
Incubation medium containing glutamate and either cysteine plus glycine or Cys-Gly
-
Inhibitors (e.g., cefadroxil, alanylalanine)
-
Reagents for GSH quantification (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - DTNB)
-
Cell lysis buffer
-
Spectrophotometer
Procedure:
-
Cell Starvation:
-
Incubate the cultured cells in a glucose- and amino acid-free medium for 24 hours to deplete intracellular GSH stores.
-
-
Incubation with Precursors:
-
Replace the starvation medium with incubation medium containing a fixed concentration of glutamate and one of the following:
-
Cysteine and glycine (positive control)
-
This compound
-
No cysteine or glycine precursors (negative control)
-
-
For inhibition studies, add potential inhibitors (e.g., a 200-fold excess of cefadroxil) to the medium containing Cys-Gly.
-
Incubate the cells for a defined period (e.g., 6 hours).
-
-
GSH Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and de-proteinize the lysate.
-
Measure the total GSH content using a colorimetric assay with DTNB, which reacts with GSH to produce a yellow-colored product that can be measured at 412 nm.
-
-
Data Analysis:
-
Compare the amount of GSH restored in the presence of Cys-Gly to that restored with cysteine and glycine.
-
Evaluate the effect of inhibitors on the Cys-Gly-dependent GSH restoration. A significant reduction in GSH levels in the presence of an inhibitor indicates that the inhibitor competes with Cys-Gly for the same transporter.
-
Signaling Pathways and Regulation
The regulation of dipeptide transporters like PepT2 is complex and can occur at both the transcriptional and post-translational levels. While specific signaling pathways that directly target Cys-Gly transport are not fully elucidated, general mechanisms of transporter regulation are likely to apply. Neurotransmitter transporters, for instance, are regulated by altering their rate of internalization and insertion into the plasma membrane, as well as by modulating the activity of the transporters already present in the membrane[9].
Potential Regulatory Mechanisms
-
Protein Kinase C (PKC): PKC is a known regulator of various transporters. Activation of PKC can lead to the phosphorylation of the transporter protein, which may alter its kinetic properties or trigger its internalization from the cell surface. For example, PKC activation has been shown to affect the endocytosis and phosphorylation of glycine transporter 2 (GlyT2)[4].
-
Protein-Protein Interactions: Transporters often exist in complexes with other proteins that can modulate their function and trafficking. For instance, the C-terminus of GlyT2 interacts with the PDZ domain-containing protein Syntenin-1, which is involved in its trafficking[4]. Similar interactions may regulate PepT2.
-
Substrate-induced Regulation: The presence of substrates can influence the expression and activity of their transporters. Prolonged exposure to high concentrations of a substrate may lead to the downregulation of the corresponding transporter.
Visualizations
Diagrams of Transport Mechanisms and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts discussed in this guide.
Caption: Overview of direct and indirect cellular uptake pathways for this compound.
Caption: Experimental workflow for measuring radiolabeled dipeptide uptake in cultured cells.
Caption: A potential signaling pathway for the regulation of PepT2 activity via PKC.
This guide provides a foundational understanding of the cellular transport of this compound. Further research is required to fully elucidate the specific kinetic parameters of Cys-Gly transport via PepT2 and to map the detailed signaling networks that regulate its function. Such knowledge will be invaluable for the development of novel therapeutic strategies that target glutathione metabolism and related pathways.
References
- 1. The peptide transporter PepT2 mediates the uptake of the glutathione precursor CysGly in astroglia-rich primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. mdpi.com [mdpi.com]
- 4. The N-terminal tail of the glycine transporter: role in transporter phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of cystine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The alanine‐serine‐cysteine‐1 (Asc‐1) transporter controls glycine levels in the brain and is required for glycinergic inhibitory transmission | EMBO Reports [link.springer.com]
- 8. Mutagenesis and cysteine scanning of transmembrane domain 10 of the human dipeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling pathways take aim at neurotransmitter transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Cysteine-Glycine and Gamma-Glutamyl Transpeptidase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the intricate relationship between the dipeptide cysteine-glycine (Cys-Gly) and the enzymatic activity of gamma-glutamyl transpeptidase (GGT). GGT, a cell-surface enzyme, plays a pivotal role in the extracellular catabolism of glutathione (B108866) (GSH), leading to the liberation of Cys-Gly. This process is fundamental to maintaining cellular cysteine homeostasis, a critical factor in the synthesis of intracellular GSH and the modulation of cellular redox status. This guide will dissect the biochemical pathways, detail experimental methodologies for the quantification of GGT activity and Cys-Gly, present quantitative data from various physiological and pathological states, and explore the implications of this axis in disease and drug development.
Introduction
Gamma-glutamyl transpeptidase (GGT) is a key enzyme in the gamma-glutamyl cycle, responsible for the breakdown of extracellular glutathione.[1][2] Its primary function involves the transfer of the gamma-glutamyl moiety from glutathione to an acceptor molecule, which can be an amino acid, a peptide, or water.[1] This enzymatic action releases the dipeptide this compound (Cys-Gly).[3] The subsequent cleavage of Cys-Gly by cell-surface dipeptidases provides a crucial source of cysteine, the rate-limiting amino acid for the intracellular synthesis of glutathione.[4]
The GGT-Cys-Gly axis is integral to cellular antioxidant defense, detoxification processes, and the modulation of redox-sensitive signaling pathways.[5][6] Dysregulation of GGT activity and altered Cys-Gly levels have been implicated in a range of pathologies, including liver disease, cardiovascular conditions, and cancer.[7][8][9] Furthermore, the role of GGT in providing cysteine to tumor cells has linked its activity to drug resistance, making it a target of significant interest in oncology.[2] This guide aims to provide a comprehensive technical overview of this critical biochemical relationship for professionals in research and drug development.
Biochemical Pathway of GGT-Mediated Glutathione Catabolism
The catabolism of extracellular glutathione initiated by GGT is a two-step process. First, GGT cleaves the gamma-glutamyl bond of glutathione, releasing glutamate (B1630785) and forming a gamma-glutamyl-enzyme intermediate.[10] In the second step, the gamma-glutamyl moiety is transferred to an acceptor molecule, and Cys-Gly is released.[10]
Figure 1: GGT-Mediated Glutathione Catabolism Pathway.
Quantitative Data
The following tables summarize quantitative data on GGT activity and Cys-Gly levels in various populations and conditions. These values can vary based on the specific assay and population characteristics.
Table 1: Reference Ranges for GGT Activity and this compound
| Analyte | Population | Reference Range | Source(s) |
| GGT Activity | Males (≥18 years) | 8-61 U/L | [4] |
| Females (≥18 years) | 5-36 U/L | [4] | |
| Males (<45 years) | 5-27 IU/L | [11] | |
| Females (<45 years) | 5-27 IU/L | [11] | |
| Males and Females (≥45 years) | 8-38 IU/L | [11] | |
| Adults | 5-40 U/L | [12] | |
| This compound | Healthy Adults (Plasma) | 29.99 ± 7.98 µmol/L | [13] |
| Healthy Adults (Plasma) | Not specified, but positively correlated with GGT | [14] | |
| Total Cysteine | Healthy Adults (Plasma) | 181.8 ± 25.7 µmol/L | [13] |
| Glycine | Adults (Plasma) | 170 to 330 µmol/L | [15] |
Table 2: GGT Activity and this compound Levels in Disease States
| Condition | Analyte | Value | Comparison | Source(s) |
| Liver Disease | GGT Activity | Elevated | Compared to healthy controls | [7][16] |
| GGT Activity (Alcoholic Liver Disease) | Median: 317.00 U/L | - | [16] | |
| GGT Activity (Drug-Induced Liver Injury) | Median: 218.00 U/L | - | [16] | |
| GGT Activity (Primary Biliary Cholangitis) | Median: 180.00 U/L | - | [16] | |
| GGT Activity (NAFLD) | Median: 62.00 U/L | - | [16] | |
| Cardiovascular Disease | GGT Activity | Hazard Ratio: 1.63 (for 1-SD increase) | Associated with Myocardial Infarction risk | [14] |
| This compound | Hazard Ratio: 1.36 (for 1-SD increase) | Associated with Myocardial Infarction risk | [14] | |
| Metabolic Syndrome | GGT Activity | Increased | Progressive increase with number of MS components | [17] |
| This compound | Increased | Progressive increase with number of MS components | [17] | |
| Breast Cancer | GGT Activity | Significantly higher | Compared to healthy controls | [3] |
| Glutathione (GSH) | Higher (not statistically significant) | Compared to healthy controls | [3] | |
| Gastric & Esophageal Cancer | Cysteine | Lower in gastric adenocarcinoma cases | Compared to matched controls | [18] |
| This compound | Inversely associated with gastric cardia adenocarcinoma | - | [18] |
Experimental Protocols
Accurate quantification of GGT activity and Cys-Gly levels is crucial for research and clinical applications. The following are detailed methodologies for these measurements.
Measurement of Gamma-Glutamyl Transpeptidase (GGT) Activity
A common method for determining GGT activity is a colorimetric assay using a synthetic substrate.[4][11]
Principle: GGT catalyzes the transfer of the γ-glutamyl group from L-γ-glutamyl-p-nitroanilide (GGPNA) to a glycylglycine (B550881) acceptor. This reaction releases p-nitroaniline (pNA), a chromogenic product that can be quantified by measuring the increase in absorbance at 418 nm.[4][19]
Materials:
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 418 nm
-
GGT Assay Buffer
-
GGT Substrate (L-γ-Glutamyl-p-nitroanilide)
-
GGT Positive Control (purified GGT enzyme)
-
pNA Standard Solution (2 mM)
-
Samples (serum, plasma, tissue homogenates, or cell lysates)
Procedure:
-
Standard Curve Preparation:
-
Sample Preparation:
-
Serum/Plasma: Can often be used directly. Dilute with GGT Assay Buffer if high activity is expected.[4]
-
Tissue Homogenates: Homogenize tissue in ice-cold GGT Assay Buffer (e.g., 10 mg tissue in 200 µL buffer). Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[4][19]
-
Cell Lysates: Lyse cells in ice-cold GGT Assay Buffer. Centrifuge to pellet cell debris.[11]
-
Add 10 µL of the prepared sample to the appropriate wells. It is recommended to test several dilutions for unknown samples.[4]
-
-
Reaction Initiation and Measurement:
-
Prepare a GGT Substrate Mix according to the manufacturer's instructions (typically by dissolving the substrate in the assay buffer).[4]
-
Add 90 µL of the GGT Substrate Mix to each sample and positive control well.[4]
-
Incubate the plate at 37°C.[4]
-
Measure the absorbance at 418 nm in a kinetic mode (e.g., every 3-5 minutes) or as an endpoint assay with an initial and final reading.[4][19]
-
-
Calculation:
-
Plot the absorbance values for the pNA standards to create a standard curve.
-
Calculate the change in absorbance (ΔOD) for each sample.
-
Use the standard curve to determine the amount of pNA generated (in nmol) in the given time.[4]
-
GGT activity is typically expressed as units per liter (U/L), where one unit is the amount of enzyme that generates 1.0 µmol of pNA per minute at 37°C.[4]
-
Quantification of this compound by HPLC
High-performance liquid chromatography (HPLC) is a sensitive and robust method for the simultaneous determination of various aminothiols, including Cys-Gly.[20]
Principle: Plasma aminothiols are first reduced to their free thiol forms. They are then derivatized with a fluorescent agent, separated by reverse-phase HPLC, and detected using a fluorescence detector.[20]
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Tris-(2-carboxyethyl)-phosphine hydrochloride (TCEP) for reduction
-
Trichloroacetic acid (TCA) for protein precipitation
-
Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F) for derivatization
-
Internal standard (e.g., 2-mercaptopropionylglycine)
-
Mobile phases (e.g., acetate (B1210297) buffer and methanol)
-
Standards for Cys-Gly and other aminothiols
Procedure:
-
Sample Preparation:
-
Derivatization:
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 10 µL of 1.55 M NaOH, 125 µL of borate (B1201080) buffer (pH 9.5), and 50 µL of SBD-F solution (1 g/L in borate buffer).[20]
-
Incubate at 60°C for 1 hour.[20]
-
-
HPLC Analysis:
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations.
-
Calculate the concentration of Cys-Gly in the samples based on the peak areas relative to the internal standard and the calibration curve.
-
Signaling Pathways and Experimental Workflows
The GGT-Cys-Gly axis is implicated in various signaling pathways, particularly in the context of cancer progression and drug resistance.
GGT and Cancer-Related Signaling Pathways
Elevated GGT expression in cancer cells has been linked to the activation of several pro-survival and pro-proliferative signaling pathways, including KRAS, SRC, and PKCA.[6]
Figure 2: GGT's Influence on Cancer Signaling.
Experimental Workflow: Investigating GGT's Role in Drug Resistance
A typical experimental workflow to assess the contribution of GGT to chemotherapy resistance in cancer cells is outlined below.
Figure 3: GGT and Drug Resistance Workflow.
Conclusion
The interplay between this compound and gamma-glutamyl transpeptidase activity is a cornerstone of cellular redox biology with profound implications for human health and disease. GGT's role in cleaving extracellular glutathione to provide cysteine for intracellular glutathione synthesis highlights its importance in maintaining antioxidant defenses. The aberrant activity of GGT and the resulting alterations in this compound levels are increasingly recognized as biomarkers and potential therapeutic targets in a variety of diseases, from liver and cardiovascular disorders to cancer. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of modulating this critical biochemical axis. As our understanding of the nuanced roles of GGT and its metabolic products in cellular signaling and disease progression deepens, so too will our ability to develop novel and effective therapeutic strategies.
References
- 1. PKC alpha - Wikipedia [en.wikipedia.org]
- 2. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation Between Gamma-Glutamyl Transferase Activity and Glutathione Levels in Molecular Subgroups of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. mdpi.com [mdpi.com]
- 7. bosterbio.com [bosterbio.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. GraphViz Examples and Tutorial [graphs.grevian.org]
- 16. Characteristics of peripheral blood Gamma-glutamyl transferase in different liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Prospective study of serum cysteine and cysteinylglycine and cancer of the head and neck, esophagus, and stomach in a cohort of male smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Scientific History of Cysteine-Glycine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine-glycine (Cys-Gly), a dipeptide composed of the amino acids cysteine and glycine (B1666218), is a crucial intermediate in the metabolism of glutathione (B108866) (GSH), a primary cellular antioxidant. While the discoveries of its constituent amino acids, cysteine and glycine, date back to the early 19th century, the scientific history of the dipeptide itself is intricately linked to the elucidation of the metabolic pathways of glutathione. This guide provides a comprehensive overview of the discovery, scientific history, and key experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Early Scientific History
The direct "discovery" of this compound as an isolated and characterized molecule is not marked by a single seminal publication as with many fundamental molecules. Instead, its identification emerged from the intensive study of glutathione metabolism in the mid-20th century.
Early Insights from Glutathione Research:
The journey to understanding this compound began with the study of its parent molecule, glutathione. While the amino acid glycine was discovered in 1820 and cysteine in 1884, the focus of early biochemists was on larger, more complex proteins.
A pivotal moment in understanding the enzymatic handling of glutathione metabolites came from the work of Olson and Binkley in 1950 , who detailed the enzymatic hydrolysis of cysteinylglycine (B43971) by liver and kidney preparations. Their work on "cysteinylglycinase" activity demonstrated the existence of a specific dipeptidase responsible for cleaving Cys-Gly into its constituent amino acids, a crucial step in the salvage pathway for glutathione synthesis. This research implied that this compound was a known substrate, suggesting its prior identification, likely as a product of glutathione breakdown.
Further solidifying its place in the metabolic landscape, Holleman in 1954 described the "Synthesis of glutathione and cysteinylglycine by soluble enzymes of rat liver." This study provided early evidence for the enzymatic machinery capable of producing this dipeptide, further cementing its role as a key intermediate in the γ-glutamyl cycle.
These early investigations laid the groundwork for recognizing this compound not merely as a breakdown product but as a dynamic metabolite with its own biochemical significance.
Biochemical Formation and Metabolism
This compound is primarily formed through the catabolism of extracellular glutathione by the enzyme gamma-glutamyl transpeptidase (GGT) . GGT is a membrane-bound enzyme that cleaves the γ-glutamyl bond of glutathione, transferring the glutamyl group to an acceptor molecule (often another amino acid or peptide) and releasing cysteinyl-glycine.[1]
The dipeptide is then further metabolized by dipeptidases, which hydrolyze the peptide bond to release free cysteine and glycine. These amino acids can then be transported into cells and utilized for the resynthesis of intracellular glutathione.
Role in Cellular Signaling and Redox Homeostasis
Beyond its role as a metabolic intermediate, this compound is increasingly recognized for its involvement in cellular signaling, particularly in redox homeostasis. The free thiol group of the cysteine residue makes the dipeptide highly reactive and capable of participating in redox reactions.
Pro-oxidant Activity: Under certain conditions, particularly in the presence of transition metal ions, this compound can exhibit pro-oxidant activity. This involves the auto-oxidation of its thiol group, leading to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. This pro-oxidant nature is thought to contribute to some of the biological effects associated with high GGT activity.
S-thiolation: this compound can form mixed disulfides with protein thiols, a post-translational modification known as S-thiolation or, more specifically, S-cysteinylglycylation. This process can alter the structure and function of the modified proteins, thereby influencing various signaling pathways.
References
The Pivotal Role of Cysteine-Glycine in Cellular Redox Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems. A central player in this intricate network is the tripeptide glutathione (B108866) (GSH), the most abundant non-protein thiol in mammalian cells. While the importance of GSH is well-established, the role of its precursor dipeptide, cysteine-glycine (Cys-Gly), is often understated. This technical guide provides an in-depth exploration of the synthesis, transport, and multifaceted functions of Cys-Gly in maintaining cellular redox balance. We will delve into the enzymatic machinery governing its metabolism, its critical contribution to GSH synthesis, and its influence on key redox-sensitive signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development, highlighting Cys-Gly metabolism as a potential therapeutic target for a host of pathologies underpinned by oxidative stress.
Introduction: The Glutathione-Centric View of Redox Homeostasis
Cellular viability and function are intrinsically linked to the maintenance of a reducing intracellular environment. Oxidative stress, characterized by an overabundance of ROS, can inflict damage upon vital macromolecules, including lipids, proteins, and nucleic acids, thereby contributing to the pathogenesis of numerous diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer.
The glutathione system represents a primary line of defense against oxidative insults. Glutathione exists in both a reduced (GSH) and an oxidized (GSSG) state, and the ratio of GSH to GSSG is a critical indicator of cellular redox status.[1] GSH exerts its protective effects through various mechanisms, including the direct scavenging of free radicals, the detoxification of xenobiotics, and by serving as a cofactor for antioxidant enzymes like glutathione peroxidases.[1]
The synthesis of GSH is a two-step enzymatic process that requires the amino acids glutamate (B1630785), cysteine, and glycine (B1666218).[2] The availability of cysteine is often the rate-limiting factor in this pathway, making the mechanisms that supply cysteine to the cell of paramount importance for maintaining redox homeostasis.[3] This is where the dipeptide this compound emerges as a key player.
The Metabolism of this compound: A Cycle of Breakdown and Renewal
This compound is not synthesized directly within the cell but is rather a product of the catabolism of extracellular glutathione. This process, often referred to as the γ-glutamyl cycle, ensures the salvage of the constituent amino acids of GSH.
Generation of this compound via γ-Glutamyl Transpeptidase (GGT)
The enzyme γ-glutamyl transpeptidase (GGT) is an extracellular membrane-bound enzyme that initiates the breakdown of GSH. GGT cleaves the γ-glutamyl bond between glutamate and cysteine, releasing glutamate and the dipeptide this compound.[4][5]
Reaction: Glutathione + Amino Acid (acceptor) --(GGT)--> γ-Glutamyl-Amino Acid + this compound
Hydrolysis of this compound by Dipeptidases
Once generated, this compound is hydrolyzed by various extracellular dipeptidases into its constituent amino acids, cysteine and glycine. These amino acids can then be transported into the cell to serve as precursors for the de novo synthesis of intracellular GSH.
Reaction: this compound + H₂O --(Dipeptidase)--> Cysteine + Glycine
Intracellular Resynthesis of Glutathione
Inside the cell, cysteine and glycine, along with glutamate, participate in the ATP-dependent synthesis of GSH, catalyzed by two key enzymes:
-
Glutamate-Cysteine Ligase (GCL): Catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis.[3]
-
Glutathione Synthetase (GS): Catalyzes the addition of glycine to γ-glutamylcysteine to form glutathione.[6]
This entire cycle highlights the indispensable role of this compound as an intermediate in the continuous process of glutathione turnover, ensuring a steady supply of precursors for intracellular antioxidant defense.
Quantitative Data on this compound and Related Metabolites
The following tables summarize key quantitative data related to this compound metabolism and its impact on cellular redox status.
| Parameter | Species | Tissue/Fluid | Concentration/Value | Reference |
| Total Cysteine | Human | Plasma | 240–360 µM | [7] |
| Total this compound | Human | Plasma | Not specified, but detectable | [8][9] |
| Total Glutathione | Human | Plasma | ~2-20 µM | [1] |
| Intracellular Glutathione | Mammalian Cells | Cytosol | 0.5–10 mM | [1] |
Table 1: Typical Concentrations of this compound and Related Thiols.
| Enzyme | Substrate | Organism/Source | K_m | V_max / k_cat | Reference |
| γ-Glutamyl Transpeptidase (GGT) | L-γ-Glutamyl-p-nitroanilide | Rat Liver | 4.4 mM | Not Specified | [10] |
| γ-Glutamyl Transpeptidase (GGT) | S-Nitrosoglutathione (GSNO) | Commercial | 0.398 ± 0.031 mM | Not Specified | [11] |
| Glutamate-Cysteine Ligase (GCL) | Cysteine | Rat Liver | 0.1–0.3 mM | Not Specified | [3] |
| Glutamate-Cysteine Ligase (GCL) | Glutamate | Rat Liver | 1.8 mM | Not Specified | [3] |
| Glutathione Synthetase (GS) | Glycine | Rat | 913 µM | 11 µmol/min/mg | [6] |
| Glutathione Synthetase (GS) | ATP | Rat | 37 µM | 11 µmol/min/mg | [6] |
| Glutathione Synthetase (GS) | γ-Glutamylcysteine | Arabidopsis thaliana | - | - | [12] |
Table 2: Kinetic Parameters of Key Enzymes in this compound and Glutathione Metabolism. Note: Kinetic parameters can vary significantly based on the enzyme source, purity, and assay conditions.
| Supplementation | Model | Outcome Measure | Effect | Reference |
| N-Acetylcysteine (NAC) + Glycine | Older Adults | Red Blood Cell GSH | Increased | [13] |
| N-Acetylcysteine (NAC) + Glycine | Older Adults | Plasma 8-OHdG (DNA damage marker) | Decreased by 57-73% | [13] |
| N-Acetylcysteine (NAC) + Glycine | Rats with Spinal Cord Injury | Spinal Cord GSH | Increased | [14] |
| N-Acetylcysteine (NAC) + Glycine | Rats with Spinal Cord Injury | Spinal Cord MDA (lipid peroxidation marker) | Decreased | [14] |
| Glycine | Rats with Alcohol-Induced Liver Injury | Erythrocyte Lipid Peroxidation | Decreased | [15] |
| Glycine | Rats with Alcohol-Induced Liver Injury | Erythrocyte GSH, SOD, CAT, GPx | Increased | [15] |
| L-Cysteine | Zucker Diabetic Rats | Hepatic NF-κB activation | Inhibited | [16] |
Table 3: Effects of Cysteine and Glycine Supplementation on Redox Markers.
Signaling Pathways Regulated by this compound Metabolism
The provision of cysteine via the breakdown of this compound has profound implications for cellular signaling, as the intracellular redox environment, largely dictated by the GSH/GSSG ratio, influences the activity of numerous signaling proteins.
The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a master regulator of the antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Keap1 is a cysteine-rich protein that acts as a redox sensor.[17][18] Upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts its interaction with Nrf2.[17][18] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including those encoding for the subunits of GCL, thus upregulating GSH synthesis.
The availability of cysteine from Cys-Gly breakdown directly fuels the GSH synthesis necessary for both maintaining the reduced state of Keap1's sensor cysteines and for the broader antioxidant response orchestrated by Nrf2.
Caption: The Keap1-Nrf2 signaling pathway.
NF-κB Signaling
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled by the inhibitor of κB (IκB) proteins. In response to various stimuli, including oxidative stress, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes.
The redox state of the cell can influence NF-κB signaling at multiple levels. A more oxidized environment can promote NF-κB activation. By bolstering intracellular GSH levels, the cysteine supplied from Cys-Gly breakdown can help to maintain a reducing environment, thereby attenuating excessive NF-κB activation. Studies have shown that L-cysteine supplementation can inhibit NF-κB activation.[19][20]
Caption: Regulation of NF-κB signaling by redox status.
Apoptosis
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. The cellular redox state is a key regulator of apoptosis, with a shift towards a more pro-oxidant environment generally favoring apoptosis. The Bcl-2 family of proteins, which are central regulators of apoptosis, are susceptible to redox modifications. For instance, oxidation of cysteine residues in the anti-apoptotic protein Bcl-2 can impair its function, thereby promoting cell death.[21]
By providing the building blocks for GSH synthesis, Cys-Gly metabolism contributes to an anti-apoptotic cellular environment by maintaining the reduced state of critical protein thiols.
Experimental Protocols
Measurement of this compound and Other Thiols by HPLC
This protocol is adapted from a method for the simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma.[8]
Principle: Thiols in the plasma are first reduced, then proteins are precipitated. The free thiols are derivatized with a fluorescent tag and then separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.
Materials:
-
Tris-(2-carboxyethyl)-phosphine hydrochloride (TCEP)
-
Trichloroacetic acid (TCA)
-
Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F)
-
Mercaptopropionylglycine (internal standard)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Sample Collection: Collect blood in EDTA-containing tubes and immediately centrifuge to obtain plasma.
-
Reduction: To 100 µL of plasma, add the internal standard and TCEP solution. Incubate to reduce all disulfide bonds.
-
Protein Precipitation: Add TCA to precipitate plasma proteins. Centrifuge and collect the supernatant.
-
Derivatization: Mix the supernatant with SBD-F solution and incubate in the dark to allow for derivatization of the thiol groups.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the thiol derivatives using a suitable gradient of mobile phases.
-
Quantification: Detect the fluorescent derivatives and quantify the concentrations of this compound and other thiols by comparing their peak areas to those of known standards.
Caption: Workflow for measuring Cys-Gly by HPLC.
Assay for γ-Glutamyl Transpeptidase (GGT) Activity
Principle: This colorimetric assay measures the GGT-catalyzed cleavage of a synthetic substrate, L-γ-glutamyl-p-nitroanilide, which releases the chromophore p-nitroaniline. The rate of p-nitroaniline formation is directly proportional to the GGT activity and can be measured spectrophotometrically.
Materials:
-
GGT substrate solution (L-γ-glutamyl-p-nitroanilide)
-
GGT assay buffer
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405-418 nm
Procedure:
-
Sample Preparation: Prepare serum, plasma, or cell/tissue lysates in GGT assay buffer.
-
Reaction Setup: Add samples to the wells of the microplate.
-
Initiate Reaction: Add the GGT substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 405-418 nm in a kinetic mode at regular intervals (e.g., every 1-2 minutes) for a set period of time at a constant temperature (typically 37°C).
-
Calculation: Determine the rate of change in absorbance over time (ΔAbs/min). Calculate the GGT activity based on the molar extinction coefficient of p-nitroaniline and the sample volume.
Measurement of Intracellular GSH/GSSG Ratio
Principle: This assay involves the measurement of total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) separately. The concentration of reduced glutathione (GSH) is then calculated by subtracting the GSSG concentration from the total glutathione concentration.
Materials:
-
Reagents for cell lysis
-
N-ethylmaleimide (NEM) to scavenge GSH for the GSSG measurement
-
Glutathione reductase
-
NADPH
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Harvest and lyse cells. For GSSG measurement, immediately treat an aliquot of the lysate with NEM to block free GSH.
-
Total Glutathione Measurement: In a microplate, mix the cell lysate with glutathione reductase, NADPH, and DTNB. The glutathione reductase recycles GSSG to GSH, and the total GSH reacts with DTNB to produce a colored product.
-
GSSG Measurement: In separate wells, mix the NEM-treated lysate with glutathione reductase, NADPH, and DTNB.
-
Measurement: Measure the absorbance at 412 nm over time for both total glutathione and GSSG samples.
-
Calculation: Calculate the concentrations of total glutathione and GSSG from a standard curve. The GSH concentration is determined by [Total Glutathione] - [GSSG]. The GSH/GSSG ratio can then be calculated.
Conclusion and Future Directions
This compound stands as a critical nexus in the intricate web of cellular redox homeostasis. Its role extends beyond being a mere intermediate in glutathione metabolism; it is a key determinant of the cell's capacity to synthesize its primary non-protein antioxidant. The enzymatic processes that govern the formation and breakdown of this compound, and the subsequent transport of its constituent amino acids, are fundamental to the maintenance of a reducing intracellular environment and the proper functioning of redox-sensitive signaling pathways.
For drug development professionals, the enzymes and transporters involved in this compound metabolism present attractive targets for therapeutic intervention in diseases characterized by oxidative stress. Modulating the activity of GGT or enhancing the uptake of cysteine and glycine could offer novel strategies to bolster cellular antioxidant defenses.
Future research should focus on elucidating the tissue-specific regulation of this compound metabolism and its direct signaling roles, if any, independent of its contribution to GSH synthesis. A deeper understanding of these processes will undoubtedly pave the way for innovative therapeutic approaches aimed at restoring redox balance and mitigating the progression of a wide range of human diseases.
References
- 1. Glutathione - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Novel kinetics of mammalian glutathione synthetase: characterization of gamma-glutamyl substrate cooperative binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine and homocysteine as biomarker of various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the in vivo redox status of cysteine, cysteinylglycine, homocysteine, and glutathione in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gamma-Glutamyltranspeptidase in liver homogenates of rats of different ages: enzyme kinetics and age course of Km and Vmax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.santannapisa.it [iris.santannapisa.it]
- 12. Kinetic mechanism of glutathione synthetase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Supplementing Glycine and N-Acetylcysteine (GlyNAC) in Older Adults Improves Glutathione Deficiency, Oxidative Stress, Mitochondrial Dysfunction, Inflammation, Physical Function, and Aging Hallmarks: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of Glycine and N-Acetylcysteine on Oxidative Stress in the Spinal Cord and Skeletal Muscle After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective effect of glycine supplementation on the levels of lipid peroxidation and antioxidant enzymes in the erythrocyte of rats with alcohol-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. L-cysteine supplementation lowers blood glucose, glycated hemoglobin, CRP, MCP-1, and oxidative stress and inhibits NF-kappaB activation in the livers of Zucker diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physiological Significance of Reactive Cysteine Residues of Keap1 in Determining Nrf2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Regulation of apoptosis by Bcl-2 cysteine oxidation in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of Cysteine-Glycine Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of the dipeptide cysteine-glycine (Cys-Gly) in biological matrices using High-Performance Liquid Chromatography (HPLC). This compound is a critical intermediate in the gamma-glutamyl cycle and a precursor to the antioxidant glutathione (B108866). Accurate quantification of Cys-Gly is essential for understanding its role in various physiological and pathological processes, making it a key biomarker in clinical research and drug development. The methodologies outlined below cover sample preparation, chromatographic separation, and detection, offering robust and reproducible approaches for Cys-Gly quantification.
Introduction
This compound is formed by the enzymatic cleavage of glutathione by gamma-glutamyl transpeptidase (GGT). Its levels in biological fluids can be indicative of oxidative stress, glutathione metabolism, and certain disease states. HPLC is a powerful and widely used analytical technique for the separation, identification, and quantification of various compounds, including amino acids and peptides like Cys-Gly. This application note details an HPLC method coupled with UV detection following a pre-column derivatization step, a common and effective strategy to enhance the sensitivity and selectivity of the analysis for compounds lacking a strong native chromophore.
Signaling Pathway Context
The quantification of this compound is often relevant in the context of glutathione metabolism. The following diagram illustrates the central role of Cys-Gly in this pathway.
Application Notes and Protocols for Mass Spectrometry-Based Analysis of Cysteine-Glycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of the dipeptide cysteine-glycine (Cys-Gly) using mass spectrometry. This document is intended to guide researchers in developing and implementing robust analytical methods for the accurate measurement of Cys-Gly in various biological matrices.
Introduction
This compound is a dipeptide that plays a significant role in cellular biochemistry, particularly in the context of glutathione (B108866) metabolism and redox signaling. As a breakdown product of glutathione, its levels can be indicative of oxidative stress and may serve as a biomarker in various physiological and pathological states. Accurate and sensitive quantification of Cys-Gly is therefore crucial for advancing research in areas such as drug development, disease diagnostics, and understanding fundamental biological processes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for this purpose, offering high selectivity and sensitivity.
I. Experimental Protocols
Several methodologies can be employed for the analysis of Cys-Gly, often as part of a broader panel of thiol-containing amino acids and peptides. The choice of method may depend on the specific research question, the biological matrix, and the available instrumentation. Below are detailed protocols adapted from established methods.
Protocol 1: Direct Analysis of Cys-Gly by LC-MS/MS without Derivatization
This protocol is suitable for the direct quantification of Cys-Gly and other small polar molecules in biological fluids.
1. Sample Preparation (Plasma)
-
To prevent the ex vivo oxidation of thiols, collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and immediately add a thiol-stabilizing agent like iodoacetamide (B48618) (IAM)[1].
-
Centrifuge the blood sample to separate the plasma.
-
Perform protein precipitation by adding a cold solution of 30% sulfosalicylic acid to the plasma sample in a 1:1 ratio[2][3].
-
Vortex the mixture and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins[3].
-
Collect the clear supernatant for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A column with a polar stationary phase, such as a Raptor Polar X column, is recommended for good retention and separation of polar analytes like Cys-Gly[2].
-
Mobile Phase A: 0.1% Formic acid in water[4].
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[4].
-
Gradient: A gradient elution starting with a low percentage of organic phase (e.g., 2% B) and gradually increasing to elute the analytes is typically used. A total run time of around 10-15 minutes is common[2][4].
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally appropriate for standard analytical columns.
-
Injection Volume: 2-10 µL of the prepared sample.
3. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for the analysis of amino acids and small peptides[1][5].
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity[1].
-
MRM Transitions: Specific precursor-to-product ion transitions for Cys-Gly need to be determined by infusing a standard solution. For non-derivatized Cys-Gly (molecular weight: 178.2 g/mol ), the protonated molecule [M+H]+ at m/z 179.1 would be the precursor ion. Product ions would be generated by collision-induced dissociation (CID).
-
Instrument Parameters: Optimize spray voltage, sheath gas, auxiliary gas, capillary temperature, and collision energy to achieve the best signal intensity for Cys-Gly[5].
Protocol 2: Analysis of Cys-Gly with Pre-column Derivatization
Derivatization can improve chromatographic retention and ionization efficiency, leading to enhanced sensitivity.
1. Sample Preparation and Derivatization
-
Follow the sample collection and protein precipitation steps as described in Protocol 1.
-
Derivatization with Dansyl Chloride: Dansyl chloride reacts with the primary amine group of Cys-Gly. This derivatization adds a non-polar group, improving retention on reverse-phase columns, and a readily ionizable moiety, enhancing MS sensitivity[6].
-
Adjust the pH of the supernatant to alkaline conditions (e.g., pH 9-10) with a suitable buffer.
-
Add a solution of dansyl chloride in acetone.
-
Incubate the reaction mixture.
-
Quench the reaction and prepare for LC-MS analysis.
-
-
Derivatization with Isopropylchloroformate (IPCF): IPCF derivatizes both the amino and carboxylic acid groups[1].
2. Liquid Chromatography
-
Column: A standard C18 reverse-phase column is suitable for separating the derivatized analytes.
-
Mobile Phase: A typical mobile phase system would consist of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) with the same additive as mobile phase B.
-
Gradient: A gradient elution will be necessary to separate the derivatized Cys-Gly from other sample components.
3. Mass Spectrometry
-
Ionization Mode: ESI in positive ion mode.
-
Acquisition Mode: MRM.
-
MRM Transitions: The precursor ion will be the [M+H]+ of the derivatized Cys-Gly. The specific m/z will depend on the derivatizing agent used. Product ions will need to be determined experimentally.
II. Quantitative Data Presentation
The following tables summarize typical quantitative performance data for LC-MS/MS methods for amino acid analysis, which are applicable to Cys-Gly.
Table 1: Mass Spectrometry Parameters for a Panel of Amino Acids (including Glycine and Cystine) [2][4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Glycine | 76.1 | 30.0 |
| Cystine | 241.1 | 152.0 |
| This compound (hypothetical) | 179.1 | To be determined |
Note: Specific MRM transitions for this compound should be optimized empirically.
Table 2: Method Validation Parameters [1][7]
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [1][7] |
| Limit of Detection (LOD) | 5 - 20 nM | [1] |
| Within-day Precision (%RSD) | < 9% | [1] |
| Between-day Precision (%RSD) | < 15% | [1] |
III. Visualizations
The following diagrams illustrate key concepts and workflows relevant to the analysis of this compound.
Caption: General experimental workflow for Cys-Gly analysis.
Caption: Simplified this compound related redox pathway.
References
- 1. Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sciex.com [sciex.com]
- 5. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the Quantification of Cysteine-Glycine in Plasma or Serum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cysteine-glycine (Cys-Gly) is a dipeptide derived from the extracellular breakdown of glutathione (B108866) (GSH) by the enzyme γ-glutamyltransferase (GGT). As a key component of the γ-glutamyl cycle, the concentration of Cys-Gly in plasma or serum can serve as an important biomarker for assessing glutathione metabolism, redox status, and oxidative stress. Altered levels of Cys-Gly have been associated with various physiological and pathological conditions, making its accurate quantification crucial in clinical research and drug development.
This document provides detailed protocols for the measurement of Cys-Gly in plasma and serum samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a widely used, sensitive, and robust method.
Signaling Pathway Context: Glutathione Breakdown
The measurement of this compound provides a window into the catabolism of glutathione, a major endogenous antioxidant. The pathway diagram below illustrates the generation of this compound from glutathione.
Caption: Glutathione breakdown pathway.
Experimental Workflow Overview
The general workflow for the quantification of this compound in plasma or serum involves sample collection and preparation, followed by analytical separation and detection. The diagram below outlines the key steps of the HPLC-based protocol.
Caption: Experimental workflow for Cys-Gly measurement.
Detailed Experimental Protocol: HPLC with Fluorescence Detection
This protocol is based on a method for the simultaneous determination of total aminothiols in human plasma.[1]
1. Materials and Reagents
-
This compound (Cys-Gly) reference standard
-
N-(2-Mercaptopropionyl)-glycine (MPG) internal standard (IS)
-
Tris-(2-carboxyethyl)-phosphine hydrochloride (TCEP)
-
Trichloroacetic acid (TCA)
-
Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F)
-
Sodium hydroxide (B78521) (NaOH)
-
Boric acid
-
EDTA
-
Sodium acetate (B1210297)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffered saline (PBS)
-
Human plasma or serum samples
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[1]
-
Microcentrifuge
-
Vortex mixer
-
Heating block or water bath
-
Autosampler vials
3. Preparation of Solutions
-
TCEP Solution (100 g/L): Dissolve 1 g of TCEP in 10 mL of water.
-
TCA Solution (100 g/L) with 1 mM EDTA: Dissolve 10 g of TCA and 37.2 mg of EDTA in 100 mL of water.
-
Borate (B1201080) Buffer (0.125 M, pH 9.5) with 4 mM EDTA: Prepare a 0.125 M boric acid solution containing 4 mM EDTA and adjust the pH to 9.5 with NaOH.
-
SBD-F Solution (1 g/L): Dissolve 10 mg of SBD-F in 10 mL of the borate buffer. Prepare fresh.
-
NaOH Solution (1.55 M): Dissolve 6.2 g of NaOH in 100 mL of water.
-
Mobile Phase A: 0.1 M acetate buffer (pH 4.5)-methanol [97:3 (v/v)].[1]
-
Mobile Phase B: Methanol.[1]
4. Standard and Quality Control (QC) Sample Preparation
-
Prepare a stock solution of Cys-Gly (e.g., 100 mM) in water.[1]
-
Prepare a stock solution of the internal standard MPG (e.g., 50 mM) in water.[1]
-
From the Cys-Gly stock solution, prepare a series of calibration standards by appropriate dilution in PBS to cover the expected concentration range in plasma (e.g., 6.25–200 μM).[1]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.[1]
5. Sample Preparation
-
Pipette 50 µL of plasma/serum, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 50 µL of the MPG internal standard working solution.[1]
-
Add 10 µL of the TCEP solution (100 g/L). Vortex briefly.[1]
-
Incubate at room temperature for 30 minutes to reduce disulfide bonds.[1]
-
Add 90 µL of cold TCA solution (100 g/L with 1 mM EDTA) to precipitate proteins. Vortex briefly.[1]
-
Centrifuge at 13,000 x g for 10 minutes.[1]
-
Transfer 50 µL of the supernatant to an autosampler vial.
-
Add 10 µL of 1.55 M NaOH, 125 µL of borate buffer, and 50 µL of SBD-F solution (1 g/L).[1]
-
Cap the vial, vortex briefly, and incubate at 60°C for 1 hour for derivatization.[1]
-
Cool the samples and place them in the refrigerated autosampler.
6. HPLC Analysis
-
Column: Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm particle size, maintained at 29°C.[1]
-
Injection Volume: 10 µL.[1]
-
Fluorescence Detection: Excitation at 385 nm and emission at 515 nm.
-
Mobile Phase Gradient: A gradient elution can be used for optimal separation. An example gradient is as follows: 8 minutes with 100% Mobile Phase A at a flow rate of 0.8 mL/min, followed by a linear gradient to 80% A and 20% B over 1 minute at a flow rate of 1.0 mL/min for 6 minutes. Re-equilibrate the column for 5 minutes before the next injection.[1]
7. Data Analysis
-
Identify the peaks for Cys-Gly and the internal standard based on their retention times, which should be determined using the standard solutions.
-
Construct a calibration curve by plotting the peak area ratio of Cys-Gly to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Cys-Gly in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The performance of various methods for the quantification of this compound and other thiols is summarized in the table below.
| Parameter | HPLC with Fluorescence Detection[1] | LC-MS/MS[2] |
| Analyte | This compound | This compound |
| Linearity Range | 6.25–200 μM | 0.025 - 100 µM |
| Correlation Coefficient (r) | ≥0.999 | > 0.98 |
| Intra-day Precision (% CV) | Within ±10% | < 9% |
| Inter-day Precision (% CV) | Within ±10% | < 15% |
| Accuracy | Within ±10% | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | 5 - 20 nM |
| Internal Standard | Mercaptopropionylglycine (MPG) | Homoglutathione, stable isotopes |
Alternative Method: LC-MS/MS
For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an excellent alternative. This method often involves a simpler sample preparation without the need for post-reduction derivatization.
Brief LC-MS/MS Protocol Outline:
-
Sample Preparation: To prevent ex vivo oxidation, samples can be treated with iodoacetamide (B48618) (IAM) immediately after collection. This is followed by protein precipitation with an acid like perchloric acid (PCA).[2]
-
Solid Phase Extraction (SPE): Strong cation-exchange SPE can be used to enrich S-carboxyamidomethylated Cys-Gly and other cationic metabolites.[2]
-
Derivatization (Optional but Recommended): Further derivatization with a reagent like isopropylchloroformate (IPCF) can improve chromatographic separation by esterifying amino and carboxylic groups.[2]
-
LC-MS/MS Analysis: Separation is achieved on a reversed-phase column, and detection is performed using multiple-reaction monitoring (MRM) for high specificity and sensitivity.[2]
Sample Handling and Stability
Proper sample handling is critical for accurate measurement of thiols like this compound, which are susceptible to oxidation.
-
Collection: Collect whole blood in EDTA-containing tubes and place them on ice immediately.[1]
-
Processing: Centrifuge the blood within 30 minutes of collection to separate the plasma.[1]
-
Storage: Store plasma or serum samples at -70°C or lower until analysis to ensure stability.[1] Long-term storage at -80°C has been shown to be adequate for several years, though some degradation of cysteine and cystine may occur over extended periods.[3] Repeated freeze-thaw cycles should be avoided as they can affect the stability of amino acids.[3]
Conclusion
The HPLC method with fluorescence detection detailed here provides a reliable and sensitive approach for the quantification of this compound in plasma and serum. For applications requiring higher throughput or enhanced specificity, LC-MS/MS methods are also highly suitable. Adherence to proper sample handling and preparation procedures is paramount to obtaining accurate and reproducible results, which are essential for advancing our understanding of the role of Cys-Gly in health and disease.
References
- 1. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Fluorescent Probes for Cysteine-Glycine Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and application of fluorescent probes for the detection of the dipeptide cysteine-glycine (Cys-Gly). This document outlines the design principles, synthesis strategies, and detailed experimental protocols for utilizing these probes in biological systems.
Introduction
The dipeptide this compound (Cys-Gly) is a crucial intermediate in the gamma-glutamyl cycle, playing a significant role in glutathione (B108866) (GSH) metabolism and cellular redox homeostasis. Dysregulation of Cys-Gly levels has been associated with various pathological conditions, making it an important biomarker. Fluorescent probes offer a powerful tool for the real-time, sensitive, and selective detection of Cys-Gly in living cells and tissues, providing valuable insights into its physiological and pathological roles.
This document details the development of fluorescent probes that can selectively recognize the Cys-Gly dipeptide. The primary strategy involves designing probes that specifically react with the N-terminal cysteine residue of the dipeptide, leading to a detectable change in fluorescence.
Signaling Pathway of this compound Metabolism
This compound is primarily generated through the breakdown of glutathione (GSH). The synthesis of GSH involves the sequential addition of cysteine to glutamate, followed by the addition of glycine. This process is central to maintaining cellular redox balance.
Design and Synthesis of a Cys-Gly Fluorescent Probe
The rational design of a fluorescent probe for Cys-Gly leverages the unique chemical properties of the N-terminal cysteine. The thiol group of cysteine is a strong nucleophile that can participate in specific chemical reactions. A common strategy is to use a fluorophore that is "caged" or quenched by a cysteine-reactive group. Upon reaction with the thiol group of Cys-Gly, the fluorophore is released or its fluorescence is restored.
General Synthesis Workflow
The synthesis of a Cys-Gly fluorescent probe typically involves a multi-step process. The following diagram illustrates a generalized workflow.
Quantitative Data of Representative Cysteine Probes
While specific probes for Cys-Gly are still emerging, the performance of existing cysteine probes provides a benchmark for development. The table below summarizes the key photophysical and analytical properties of several recently developed fluorescent probes for cysteine. These probes could potentially be adapted or optimized for Cys-Gly detection.
| Probe Name | Fluorophore | Detection Limit (nM) | Response Time (min) | Excitation (nm) | Emission (nm) | Fold Change in Fluorescence | Reference |
| Aza-acryl | Azamonardine | 80 | 10 | 432 | 468 | 64 | [1] |
| Probe 1 | Coumarin | 23 | - | 347 | - | 52 | [2] |
| PRH | Hemicyanine | 344 | - | 425 | 630 | Turn-off | [3] |
| (E)-2-(2-(4-formylstyryl)-4H-chromen-4-ylidene)malononitrile | Chromen-4-ylidene | 63 | - | - | 440 | Turn-on | [4] |
| Kang et al. Probe | - | 60 | 10 | 406 | - | 190 | [5] |
Experimental Protocols
Protocol for Probe Synthesis (General Example using an Acrylate-based Probe)
This protocol describes the synthesis of a generic "turn-on" fluorescent probe where a fluorophore with a hydroxyl group is quenched by an acrylate moiety.
Materials:
-
Fluorophore with a hydroxyl group (e.g., 7-hydroxycoumarin)
-
Acryloyl chloride
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Argon or nitrogen gas
-
Standard glassware for organic synthesis
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the fluorophore (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to yield the purified probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for In Vitro Probe Characterization
Materials:
-
Synthesized fluorescent probe
-
Stock solutions of Cys-Gly, cysteine, homocysteine, glutathione, and other amino acids
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO). Prepare stock solutions of Cys-Gly and other analytes (e.g., 10 mM in PBS).
-
Fluorescence Titration:
-
To a series of cuvettes, add the fluorescent probe to a final concentration of 5-10 µM in PBS.
-
Add increasing concentrations of Cys-Gly to each cuvette.
-
Incubate the solutions for the determined optimal response time at 37 °C.
-
Measure the fluorescence emission spectra at the predetermined excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Cys-Gly to determine the detection limit.
-
-
Selectivity Assay:
-
Prepare solutions of the fluorescent probe (5-10 µM) in PBS.
-
Add a high concentration (e.g., 10-100 equivalents) of various potential interfering species (cysteine, homocysteine, glutathione, other amino acids, etc.) to different cuvettes.
-
Add Cys-Gly to one cuvette as a positive control.
-
Incubate and measure the fluorescence intensity as described above.
-
Compare the fluorescence response to Cys-Gly with that of other analytes.
-
-
Kinetic Study:
-
To a cuvette containing the fluorescent probe in PBS, add a specific concentration of Cys-Gly.
-
Immediately start recording the fluorescence intensity at the emission maximum over time until the signal plateaus.
-
This will determine the response time of the probe.
-
Protocol for Cellular Imaging of Cys-Gly
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Fluorescent probe stock solution (in DMSO)
-
Cys-Gly solution
-
N-ethylmaleimide (NEM) (optional, as a thiol-depleting agent)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture the cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37 °C with 5% CO₂. Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Probe Loading:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the fluorescent probe (e.g., 5 µM in serum-free medium) for 30 minutes at 37 °C.
-
-
Imaging of Endogenous Cys-Gly:
-
Wash the cells twice with PBS to remove the excess probe.
-
Add fresh medium or PBS to the cells.
-
Image the cells using a confocal microscope with the appropriate laser excitation and emission filters.
-
-
Imaging of Exogenous Cys-Gly:
-
After probe loading and washing, incubate the cells with a solution of Cys-Gly (e.g., 100 µM in serum-free medium) for a specific time (e.g., 30 minutes).
-
Wash the cells and acquire images as described above.
-
-
Control Experiment (Thiol Depletion):
-
(Optional) To confirm the probe's response to thiols, pre-treat the cells with NEM (e.g., 1 mM) for 30 minutes before probe loading. This should result in a diminished fluorescence signal upon addition of Cys-Gly.
-
Conclusion
The development of fluorescent probes for Cys-Gly is a promising area of research with significant potential for advancing our understanding of cellular metabolism and disease. The protocols and data presented here provide a framework for the design, synthesis, and application of such probes. By leveraging established principles of fluorescent probe chemistry and adapting existing methodologies for cysteine detection, researchers can develop novel tools to visualize and quantify Cys-Gly in complex biological systems. This will ultimately aid in drug development and the identification of new therapeutic targets.
References
- 1. A Novel Fluorescence Probe Based on Azamonardine for Detecting and Imaging Cysteine in Cells and Zebrafish with High Selectivity and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Turn-On Fluorescent Probe for Sensitive Detection of Cysteine in a Fully Aqueous Environment and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A fluorescent probe for the specific detection of cysteine in human serum samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
Application Notes and Protocols: Cysteine-Glycine as a Substrate in Dipeptidase Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Cysteine-Glycine (Cys-Gly) is a dipeptide intermediate in the catabolism of glutathione (B108866) (GSH), a critical intracellular antioxidant. The enzymatic hydrolysis of Cys-Gly into its constituent amino acids, cysteine and glycine (B1666218), is a key step in the γ-glutamyl cycle, allowing for the recycling of these amino acids for GSH resynthesis.[1][2][3] Dipeptidases that hydrolyze Cys-Gly, sometimes referred to as cysteinylglycinases, are therefore crucial for maintaining glutathione homeostasis and cellular redox balance.[2][4] Prominent enzymes known to exhibit high activity towards Cys-Gly include members of the M20A metallopeptidase family, such as the human carnosine dipeptidase 2 (CNDP2), and cytosolic leucyl aminopeptidase (B13392206).[4][5][6]
The measurement of Cys-Gly dipeptidase activity is essential for studying glutathione metabolism, cellular responses to oxidative stress, and the function of specific peptidases. Furthermore, as CNDP2 is implicated in various cancers and metabolic diseases, assays utilizing Cys-Gly are valuable tools for inhibitor screening and drug development.[6][7][8]
Assay Principles
The fundamental principle of a Cys-Gly dipeptidase activity assay is to monitor the rate of Cys-Gly hydrolysis. This is typically achieved by quantifying the appearance of one of the reaction products, either L-cysteine or L-glycine, over time.
-
Quantification of L-cysteine: The release of L-cysteine can be measured using chromogenic reagents that react specifically with the free sulfhydryl (thiol) group of cysteine. A widely used method is the Ellman's assay, which employs 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB). DTNB reacts with free thiols to produce a yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[9][10]
-
Quantification of L-glycine: The production of L-glycine can be measured using specific enzymatic assays, often available as commercial kits. These assays typically use a glycine-specific enzyme (e.g., glycine oxidase) to generate a detectable signal, such as hydrogen peroxide, which is then used in a colorimetric or fluorometric reaction.
The choice of method depends on the sample matrix, available equipment, and potential interfering substances. For instance, samples with high endogenous levels of free thiols may interfere with cysteine-based detection methods.
Biological Context: The Glutathione Degradation Pathway
Cys-Gly dipeptidases function in the final step of extracellular or cytosolic glutathione degradation pathways. In mammals, extracellular GSH is cleaved by γ-glutamyl transpeptidase (γ-GT) to yield cysteinylglycine (B43971) and a glutamate (B1630785) moiety.[2] The resulting Cys-Gly is then hydrolyzed by a dipeptidase to release cysteine and glycine, which can be transported into the cell for various metabolic processes, including the resynthesis of glutathione.[3][4] A similar, but cytosolic, degradation pathway involving the DUG (Deficient in Utilization of Glutathione) protein complex exists in yeast.[2][11][12]
Caption: Figure 1. Simplified Glutathione Degradation Pathway
Experimental Protocols
General Experimental Workflow
The general workflow for measuring Cys-Gly dipeptidase activity involves sample preparation, initiating the enzymatic reaction, stopping the reaction at specific time points, quantifying the product, and calculating the enzyme activity.
References
- 1. Nonenzymatic, Self-Elimination Degradation Mechanism of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione Degradation Is a Key Determinant of Glutathione Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. CNDP2: An Enzyme Linking Metabolism and Cardiovascular Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major cysteinylglycine-hydrolysing activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carnosine Dipeptidase(Cndp): An emerging therapeutic target for metabolic diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. The DUG Pathway Governs Degradation of Intracellular Glutathione in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Alternative Pathway of Glutathione Degradation Is Mediated by a Novel Protein Complex Involving Three New Genes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Stable Isotope Labeling of Cysteine-Glycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in modern biological and pharmaceutical research, enabling precise quantification and tracing of molecules in complex biological systems.[1] The dipeptide cysteine-glycine (Cys-Gly) is a key intermediate in glutathione (B108866) metabolism, a critical pathway for maintaining cellular redox homeostasis.[2][3][4] Understanding the dynamics of Cys-Gly and its constituent amino acids is crucial for research in areas such as oxidative stress, drug metabolism, and various pathologies.
These application notes provide detailed protocols for two primary techniques for stable isotope labeling of this compound: Metabolic Labeling for tracing the biosynthesis of glutathione, and Chemical Labeling for direct quantification of the Cys-Gly dipeptide.
Application Note 1: Metabolic Labeling for Tracing Glutathione Synthesis
This approach involves introducing stable isotope-labeled cysteine and/or glycine (B1666218) into a biological system (e.g., cell culture) and monitoring their incorporation into the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine).[2][5] This allows for the study of metabolic flux through the glutathione synthesis pathway.
Quantitative Data: Stable Isotopes for Metabolic Labeling
Commonly used stable isotopes for labeling cysteine and glycine result in predictable mass shifts that are readily detectable by mass spectrometry.
| Amino Acid | Isotope Label | Molecular Formula (Labeled) | Monoisotopic Mass (Labeled) (Da) | Mass Shift (Da) |
| Cysteine | Unlabeled | C₃H₇NO₂S | 121.0197 | 0 |
| Cysteine | ¹³C₃, ¹⁵N | ¹³C₃H₇¹⁵NO₂S | 125.0300 | +4.0103 |
| Glycine | Unlabeled | C₂H₅NO₂ | 75.0320 | 0 |
| Glycine | ¹³C₂, ¹⁵N | ¹³C₂H₅¹⁵NO₂ | 78.0423 | +3.0103 |
| Glycine | ¹³C₂ | ¹³C₂H₅NO₂ | 77.0387 | +2.0067 |
| Glycine | ¹⁵N | C₂H₅¹⁵NO₂ | 76.0350 | +1.0030 |
Note: The exact mass shift may vary slightly depending on the specific isotopic enrichment.[6]
Signaling Pathway: Glutathione Synthesis
The synthesis of glutathione is a two-step enzymatic process. The dipeptide this compound is not a direct precursor but its constituent amino acids are incorporated sequentially. Understanding this pathway is essential for interpreting metabolic labeling data.
Experimental Protocol: Stable Isotope Tracing of Glutathione Synthesis in Cell Culture
This protocol is adapted for tracing the incorporation of labeled cysteine and glycine into glutathione in cultured mammalian cells.
1. Cell Culture and Labeling: a. Culture cells to ~70-80% confluency in standard growth medium. b. Prepare labeling medium by supplementing basal medium (lacking cysteine and glycine) with dialyzed fetal bovine serum and the desired stable isotope-labeled cysteine and/or glycine at physiological concentrations. c. Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and replace with the labeling medium. d. Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the rate of incorporation.
2. Metabolite Extraction: a. At each time point, place the culture dish on ice and aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold 80% methanol (B129727) to each 10 cm dish. d. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. e. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
3. LC-MS/MS Analysis: a. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol). b. Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) for analysis. c. Chromatography: Employ a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation of polar metabolites.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient from high to low organic content. d. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the precursor and product ions of unlabeled and labeled glutathione.
4. Data Analysis: a. Integrate the peak areas for the different isotopologues of glutathione at each time point. b. Calculate the fractional enrichment by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues. c. Plot the fractional enrichment over time to determine the rate of glutathione synthesis.
Application Note 2: Chemical Labeling for Direct Quantification of this compound
This method is suitable for the direct measurement of Cys-Gly dipeptide concentrations in biological samples. It involves the derivatization of the cysteine thiol group to enhance stability and chromatographic retention, followed by quantification using a stable isotope-labeled Cys-Gly internal standard.[7]
Quantitative Data: Chemical Derivatization and Internal Standards
Derivatization with an alkylating agent like iodoacetamide (B48618) creates a stable thioether bond and adds a specific mass to the Cys-Gly dipeptide.[8][9][10] A stable isotope-labeled Cys-Gly dipeptide, synthesized to have a known mass difference, is used as an internal standard for accurate quantification.[11]
| Compound | Labeling/Derivatization | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift from Unlabeled Cys-Gly (Da) |
| This compound | Unlabeled | C₅H₁₀N₂O₃S | 178.0412 | 0 |
| This compound | ¹³C₂, ¹⁵N (Internal Standard) | ¹³C₂C₃H₁₀¹⁵N₂O₃S | 181.0515 | +3.0103 |
| S-Carboxyamidomethyl-Cys-Gly | Iodoacetamide Derivatization | C₇H₁₃N₃O₄S | 235.0627 | +57.0215 |
| S-Carboxyamidomethyl-¹³C₂,¹⁵N-Cys-Gly | Iodoacetamide Derivatization | ¹³C₂C₅H₁₃¹⁵N₃O₄S | 238.0730 | +60.0318 |
Experimental Workflow: Chemical Labeling and LC-MS/MS Quantification
The workflow involves sample preparation, derivatization, and LC-MS/MS analysis for the quantification of Cys-Gly.
Experimental Protocol: Quantification of Cys-Gly by Chemical Labeling and LC-MS/MS
This protocol describes the quantification of Cys-Gly in a biological sample using iodoacetamide derivatization and a stable isotope-labeled internal standard.
1. Sample Preparation: a. Homogenize the biological sample (e.g., tissue, cell pellet) in an appropriate buffer on ice. b. Add a known amount of the stable isotope-labeled Cys-Gly internal standard to the homogenate. c. Precipitate proteins by adding a final concentration of 5% trichloroacetic acid (TCA) or 80% methanol. d. Vortex and incubate on ice for 20 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube.
2. Reduction and Derivatization: a. To the supernatant, add tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to a final concentration of 5 mM to reduce any disulfide bonds. b. Adjust the pH of the sample to ~8.0 with ammonium (B1175870) hydroxide. c. Add iodoacetamide to a final concentration of 20 mM. d. Incubate in the dark at room temperature for 30 minutes. e. Quench the reaction by adding dithiothreitol (B142953) (DTT) to a final concentration of 40 mM.
3. LC-MS/MS Analysis: a. Analyze the derivatized sample by LC-MS/MS. b. Chromatography: Use a reverse-phase C18 column for separation.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient from low to high organic content. c. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using MRM to detect the precursor and product ions for both the native and the internal standard derivatized Cys-Gly.
- Native S-Carboxyamidomethyl-Cys-Gly: Monitor the transition from the precursor ion to a characteristic product ion.
- Internal Standard S-Carboxyamidomethyl-Cys-Gly: Monitor the transition from the labeled precursor ion to its corresponding product ion. The fragmentation pattern should be similar to the native compound.[12]
4. Data Analysis and Quantification: a. Integrate the peak areas for the native (analyte) and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Prepare a calibration curve using known concentrations of unlabeled Cys-Gly and a fixed concentration of the internal standard. d. Determine the concentration of Cys-Gly in the sample by interpolating the area ratio from the calibration curve.
Conclusion
The techniques described provide robust methods for investigating the role of this compound in biological systems. Metabolic labeling with stable isotopes is a powerful tool for studying the dynamics of glutathione synthesis. Chemical labeling coupled with the use of a stable isotope-labeled internal standard allows for the accurate and precise quantification of the Cys-Gly dipeptide. The choice of method will depend on the specific research question being addressed.
References
- 1. ionsource.com [ionsource.com]
- 2. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mapping glycine uptake and its metabolic conversion to glutathione in mouse mammary tumors using functional mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of high-throughput quantitative analytical method for l-cysteine-containing dipeptides by LC–MS/MS toward its fermentative production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-free synthesis of stable isotope-labeled internal standards for targeted quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cysteine-Glycine in Cell Culture Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The supplementation of cell culture media with specific nutrients is a critical strategy for enhancing cell growth, viability, and recombinant protein production. Cysteine, a semi-essential amino acid, is a key component for cellular proliferation and a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant.[1][2] However, the direct supplementation of cysteine in liquid media is challenging due to its low solubility and high reactivity, which can lead to the formation of insoluble cystine and the generation of reactive oxygen species (ROS).[3]
To overcome these limitations, the use of chemically stable and highly soluble dipeptides as a delivery vehicle for cysteine has emerged as a promising approach.[4][5] The dipeptide cysteine-glycine (Cys-Gly) offers a direct supply of two precursors for GSH synthesis, potentially enhancing cellular defense against oxidative stress and improving overall culture performance.[6][7]
These application notes provide a comprehensive overview of the use of Cys-Gly in cell culture supplementation studies, including its mechanism of action, anticipated effects on cell culture performance, and detailed protocols for its application and analysis.
Mechanism of Action & Signaling Pathways
This compound (Cys-Gly) is a dipeptide composed of the amino acids cysteine and glycine (B1666218). In cell culture, its primary role is to serve as an efficient delivery vehicle for these two amino acids, which are the direct precursors for the synthesis of glutathione (GSH).[7] GSH is a critical tripeptide (γ-glutamyl-cysteinyl-glycine) that plays a central role in maintaining cellular redox homeostasis and protecting cells from oxidative damage.[1][6]
Glutathione Biosynthesis Pathway
The synthesis of GSH is a two-step enzymatic process that occurs in the cytoplasm:
-
Formation of γ-glutamylcysteine: The first and rate-limiting step is the formation of the dipeptide γ-glutamylcysteine from glutamate (B1630785) and cysteine, catalyzed by the enzyme glutamate-cysteine ligase (GCL).
-
Addition of Glycine: The second step involves the addition of glycine to the C-terminus of γ-glutamylcysteine to form glutathione, a reaction catalyzed by glutathione synthetase (GS).[7]
By providing both cysteine and glycine, Cys-Gly supplementation is hypothesized to directly fuel this pathway, leading to increased intracellular GSH levels.
Caption: Glutathione biosynthesis from Cys-Gly supplementation.
Cysteine-Mediated Redox Signaling
Cysteine residues in proteins are susceptible to reversible oxidation, acting as molecular "switches" that can modulate protein function and signaling pathways in response to changes in the cellular redox environment.[6][8] By increasing the intracellular pool of cysteine, Cys-Gly supplementation can influence these redox-sensitive signaling pathways. One of the key antioxidant systems regulated by cysteine availability is the thioredoxin (Trx) system.
Caption: Cysteine-mediated redox signaling pathways.
Anticipated Effects on Cell Culture Performance
While direct quantitative data for Cys-Gly supplementation in CHO cells is limited in publicly available literature, based on studies with other dipeptides and the known roles of cysteine and glycine, the following effects can be anticipated:
-
Improved Cell Growth and Viability: By enhancing the intracellular antioxidant capacity through increased GSH synthesis, Cys-Gly supplementation is expected to mitigate oxidative stress, leading to improved cell viability and extended culture duration.[9][10]
-
Enhanced Recombinant Protein Titer: The increased availability of cysteine, a building block of proteins, and the improved cellular health are likely to contribute to higher specific productivity and overall product titer.[9]
-
Reduced Lactate (B86563) and Ammonia Accumulation: Optimized nutrient availability can lead to more efficient cellular metabolism, potentially reducing the production of inhibitory byproducts like lactate and ammonia.[11]
The following table presents illustrative data from a study on glycyl-L-tyrosine (GY) dipeptide supplementation in an IgG-producing CHO cell line, which can serve as a reference for the potential impact of Cys-Gly.[11]
| GY Concentration (relative to control) | Peak Viable Cell Density (x 10⁶ cells/mL) | Final Titer (relative to control) |
| 0.125x | Lower than control | 64.65% lower |
| 0.25x | 26.55 | 25.7% lower |
| 0.5x | 36.15 | Highest |
| 1.0x (Control) | 24.33 | 100% |
| 2.0x | Higher than control | 25.24% lower |
Note: This data is for Glycyl-L-Tyrosine (GY) and is provided as an example of the dose-dependent effects that dipeptide supplementation can have on cell culture performance. Optimal concentrations for Cys-Gly would need to be determined experimentally.[11]
Experimental Protocols
Experimental Workflow for Cys-Gly Supplementation Study
Caption: Workflow for a Cys-Gly supplementation study.
Protocol 1: Fed-Batch Culture with Cys-Gly Supplementation
This protocol is adapted from a study on glycyl-L-tyrosine supplementation and provides a framework for evaluating Cys-Gly.[11]
1. Materials:
-
IgG-producing CHO cell line
-
Chemically defined basal and feed media
-
This compound (Cys-Gly) dipeptide
-
Shake flasks or benchtop bioreactors (e.g., ambr® 15)
-
Cell counter (e.g., Vi-CELL XR)
-
Biochemical analyzer (for glucose, lactate, etc.)
-
HPLC system for titer and amino acid analysis
2. Media Preparation:
-
Prepare basal and feed media according to the manufacturer's instructions.
-
Create a concentrated stock solution of Cys-Gly in WFI (Water for Injection) or a suitable buffer.
-
Prepare different feed media formulations with varying final concentrations of Cys-Gly (e.g., 0.5x, 1x, 2x, 4x relative to a control concentration of free cysteine and glycine). The control (1x) should have an equimolar concentration of cysteine and glycine from the dipeptide as the free amino acids in the standard feed medium.
3. Cell Culture:
-
Thaw and expand the CHO cells in the basal medium.
-
Inoculate the bioreactors at a starting viable cell density of approximately 0.3 x 10⁶ cells/mL in the basal medium.
-
Incubate at 37°C with appropriate agitation and CO₂ control.
-
Begin feeding with the respective Cys-Gly containing feed media on day 3 of the culture, following a predefined feeding schedule (e.g., a percentage of the initial culture volume daily).
4. Sampling and Analysis:
-
Collect samples daily for analysis.
-
Measure viable cell density (VCD) and viability using a cell counter.
-
Analyze supernatant for glucose, lactate, ammonia, and other relevant metabolites.
-
Determine the product (e.g., monoclonal antibody) titer using an appropriate method such as Protein A HPLC.
-
Optionally, analyze the concentration of Cys-Gly and its constituent amino acids in the spent media using HPLC or LC-MS/MS.
Protocol 2: Biochemical Assays
1. Intracellular Glutathione (GSH) Measurement:
-
Cell Lysis: Pellet a known number of cells and lyse them using a suitable lysis buffer.
-
GSH Assay: Use a commercially available GSH assay kit (e.g., based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product) to determine the intracellular GSH concentration.
-
Normalization: Normalize the GSH concentration to the cell number or total protein content.
2. Cys-Gly Concentration in Media (by LC-MS/MS): This protocol is based on a method for analyzing cysteine-containing dipeptides.[12][13]
-
Sample Preparation:
-
Centrifuge cell culture samples to remove cells and debris.
-
To prevent the oxidation of the thiol group in cysteine, derivatize the samples with a thiol-specific alkylating reagent like monobromobimane.
-
-
LC-MS/MS Analysis:
-
Separate the derivatized dipeptides using a C18 reverse-phase HPLC column with a water-acetonitrile gradient containing formic acid.
-
Detect and quantify the S-bimanyl derivative of Cys-Gly using a tandem mass spectrometer in multiple-reaction monitoring (MRM) mode.
-
Use a standard curve of derivatized Cys-Gly of known concentrations to quantify the dipeptide in the samples.
-
Conclusion
The use of this compound dipeptide as a supplement in cell culture media presents a promising strategy to enhance the delivery of cysteine and glycine, thereby boosting intracellular glutathione levels and improving cellular resistance to oxidative stress. This can translate to improved cell growth, viability, and recombinant protein productivity. The provided protocols offer a framework for researchers to systematically evaluate the benefits of Cys-Gly supplementation in their specific cell lines and processes. Further studies are warranted to establish optimal Cys-Gly concentrations and feeding strategies for various biopharmaceutical production platforms.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dc.engconfintl.org [dc.engconfintl.org]
- 5. researchgate.net [researchgate.net]
- 6. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Nutrient supplementation strategy improves cell concentration and longevity, monoclonal antibody production and lactate metabolism of Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-Omics Study on the Impact of Cysteine Feed Level on Cell Viability and mAb Production in a CHO Bioprocess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cysteine-Glycine Analysis in Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of the dipeptide cysteine-glycine (Cys-Gly) in tissue samples. The following sections offer a comprehensive guide, from tissue collection and homogenization to final analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a dipeptide produced during the extracellular catabolism of glutathione (B108866) (GSH) by the enzyme gamma-glutamyl transpeptidase (GGT)[1][2][3][4]. As a key intermediate in glutathione metabolism, the accurate quantification of Cys-Gly in tissues is crucial for understanding cellular redox status, amino acid homeostasis, and the pathophysiology of various diseases, including cancer and neurodegenerative disorders[1][5][6]. This document outlines optimized protocols for the reliable extraction and analysis of this low-molecular-weight thiol from complex tissue matrices.
Pre-analytical Considerations
The stability of thiol-containing molecules like this compound is a critical pre-analytical factor. Due to the susceptibility of the thiol group to oxidation, immediate processing of fresh tissue is highly recommended. If immediate processing is not feasible, tissues should be snap-frozen in liquid nitrogen and stored at -80°C until analysis to minimize degradation. Studies have shown that the concentrations of cysteine and related thiols can change significantly if samples are not handled properly, with decreases observed over time at room temperature[7]. The use of anticoagulants like acidic citrate (B86180) dextrose has been shown to minimize these changes in blood samples, a principle that underscores the importance of stabilizing the sample matrix[7].
Key Recommendations:
-
Process fresh tissues immediately whenever possible.
-
If storage is necessary, snap-freeze tissue samples in liquid nitrogen and store them at -80°C.
-
Minimize freeze-thaw cycles, as they can lead to degradation of target analytes.
-
Perform all sample preparation steps on ice to reduce enzymatic activity and auto-oxidation.
Experimental Workflow
The overall workflow for the analysis of this compound from tissue samples involves several key steps: tissue homogenization, protein precipitation, derivatization, optional solid-phase extraction, and finally, analysis by LC-MS/MS.
Caption: A general workflow for the analysis of this compound from tissue samples.
Detailed Experimental Protocols
Protocol 1: Tissue Homogenization
The goal of homogenization is to disrupt the tissue structure and release intracellular components, including this compound, into a buffer solution[8]. Mechanical homogenization using a rotor-stator or bead beater is generally effective for most tissue types.
Materials:
-
Homogenization Buffer: 50 mM Ammonium Bicarbonate, pH 7.4, containing 5 mM EDTA and a protease inhibitor cocktail.
-
Rotor-stator homogenizer or bead beater with appropriate tubes and beads.
-
Ice bucket.
Procedure:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Place the tissue in a pre-chilled homogenization tube.
-
Add 10 volumes of ice-cold Homogenization Buffer per gram of tissue (e.g., 500 µL for 50 mg of tissue).
-
Homogenize the tissue on ice.
-
Rotor-stator: Homogenize with 2-3 short bursts of 15-20 seconds each, with cooling on ice for 30 seconds between bursts.
-
Bead beater: Process for 2-3 cycles of 30-60 seconds at a high setting, with cooling on ice for 1 minute between cycles.
-
-
Visually inspect the homogenate to ensure no visible tissue fragments remain.
-
Keep the homogenate on ice for immediate use in the next step.
Comparison of Homogenization Methods
| Method | Principle | Advantages | Disadvantages | Typical Recovery (General Protein) |
| Rotor-Stator Homogenization | Mechanical shearing and turbulence | Fast, efficient for a wide range of tissues, scalable. | Can generate heat, potential for aerosolization. | High |
| Bead Beating | Mechanical disruption by beads | High throughput (96-well format), effective for tough tissues. | Can be harsh, may lead to some analyte degradation if not optimized. | High |
| Sonication | High-frequency sound waves create cavitation | Good for small sample volumes, effective for cell suspensions. | Can generate significant heat, may not be efficient for large or tough tissue samples. | Variable |
| Manual Grinding (Mortar & Pestle) | Mechanical crushing | Inexpensive, simple. | Low throughput, operator-dependent variability, less efficient for complete disruption. | Lower |
Protocol 2: Protein Precipitation
Protein precipitation is essential to remove high-molecular-weight proteins that can interfere with the analysis of low-molecular-weight analytes like this compound[9]. Trichloroacetic acid (TCA) and acetone (B3395972) are commonly used protein precipitation agents.
Method A: Trichloroacetic Acid (TCA) Precipitation
Materials:
-
100% (w/v) Trichloroacetic Acid (TCA) solution.
-
Ice-cold acetone.
-
Microcentrifuge.
Procedure:
-
To the tissue homogenate, add ice-cold 100% TCA to a final concentration of 10-20%. For example, add 100 µL of 100% TCA to 900 µL of homogenate for a final concentration of 10%.
-
Vortex briefly and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the Cys-Gly.
-
Proceed to the derivatization step.
Method B: Acetone Precipitation
Materials:
-
Ice-cold acetone.
-
Microcentrifuge.
Procedure:
-
Add 4 volumes of ice-cold acetone to the tissue homogenate (e.g., 2 mL of acetone to 500 µL of homogenate).
-
Vortex and incubate at -20°C for at least 2 hours (or overnight for more complete precipitation).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the acetone from the supernatant under a gentle stream of nitrogen before proceeding to derivatization.
Comparison of Protein Precipitation Methods
| Method | Principle | Advantages | Disadvantages | Typical Protein Recovery in Pellet |
| TCA Precipitation | Acid-induced denaturation and aggregation | Fast, efficient for a wide range of proteins. | Can be harsh, may co-precipitate some small molecules, requires careful pH adjustment of supernatant. | High (e.g., ~78% for TCA-acetone)[10][11] |
| Acetone Precipitation | Organic solvent-induced reduction of protein solubility | Milder than TCA, can be more effective for certain proteins. | Requires larger volumes of solvent, may not be as efficient for all proteins, requires solvent evaporation. | Very High (can be >90-100%)[9][10][11] |
Note: While protein recovery in the pellet is high, the goal for Cys-Gly analysis is to ensure it remains in the supernatant. Both methods are effective for this purpose, but analyte-specific recovery should be validated.
Protocol 3: Derivatization
Derivatization is crucial for improving the chromatographic retention and mass spectrometric detection of small, polar molecules like this compound[2][5][12]. Benzoyl chloride is a versatile and efficient derivatizing agent for amines and thiols.
Materials:
-
Benzoyl Chloride.
-
Acetonitrile (LC-MS grade).
-
Sodium Bicarbonate buffer (100 mM, pH 9.0).
-
Formic Acid.
Procedure:
-
Take a known volume of the supernatant from the protein precipitation step (e.g., 100 µL).
-
Add 50 µL of 100 mM Sodium Bicarbonate buffer.
-
Add 10 µL of a freshly prepared 5% (v/v) solution of benzoyl chloride in acetonitrile.
-
Vortex immediately and incubate at room temperature for 5 minutes.
-
Add 10 µL of formic acid to quench the reaction and acidify the sample.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.
-
The supernatant is ready for SPE or direct LC-MS/MS analysis.
Comparison of Derivatization Agents
| Derivatizing Agent | Target Functional Groups | Advantages | Disadvantages |
| Benzoyl Chloride | Primary/secondary amines, thiols, phenols | Rapid reaction, stable derivatives, significant sensitivity enhancement, isotopic labeling available[2]. | Can be non-specific if multiple reactive groups are present. |
| Dansyl Chloride | Primary/secondary amines, phenols | Widely used, fluorescent tag allows for UV/Fluorescence detection. | Longer reaction times, potential for multiple derivatizations. |
| Iodoacetamide (IAM) | Thiols | Specific for reduced thiols. | Does not derivatize the amine group, may require a second derivatization step. |
| 4-chloro-3,5-dinitrobenzotrifluoride | Thiols | Good for HPLC-UV analysis. | May not provide as much enhancement for MS as other agents. |
Protocol 4: Solid-Phase Extraction (SPE) (Optional)
SPE can be used to further clean up the sample and concentrate the derivatized this compound, which can improve the sensitivity and robustness of the LC-MS/MS analysis[1][4][13][14][15]. A reversed-phase SPE cartridge is suitable for retaining the benzoylated Cys-Gly.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18, 100 mg).
-
Methanol (B129727) (LC-MS grade).
-
Ultrapure water.
-
0.1% Formic acid in water.
-
0.1% Formic acid in acetonitrile.
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of ultrapure water.
-
Equilibration: Pass 1 mL of 0.1% formic acid in water through the cartridge.
-
Loading: Load the acidified, derivatized sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar impurities.
-
Elution: Elute the derivatized Cys-Gly with 1 mL of 0.1% formic acid in acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 5: LC-MS/MS Analysis
A reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for the quantification of derivatized this compound[6][16][17].
LC Parameters (Example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Parameters (Example for Benzoylated Cys-Gly):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: These need to be optimized by infusing a standard of derivatized this compound. The precursor ion will be the [M+H]+ of the derivatized dipeptide. Product ions will result from fragmentation of the peptide bond and the derivative.
-
Q1 (Precursor Ion): m/z of derivatized Cys-Gly + H+
-
Q3 (Product Ion 1): Fragment corresponding to the benzoylated cysteine or glycine (B1666218) moiety.
-
Q3 (Product Ion 2): Another characteristic fragment for confirmation.
-
Quantitative Data Summary (Example LC-MS/MS Performance)
| Parameter | Typical Value |
| Limit of Detection (LOD) | < 10 nM[2] |
| Limit of Quantification (LOQ) | 0.05 - 0.1 ng/mL[15] |
| Linear Range | 0.15 to 500 µM (for similar thiols)[14] |
| Recovery | > 90%[15] |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Note: These values are illustrative and should be determined for each specific assay and matrix.
Signaling Pathway
This compound is a direct product of glutathione catabolism, a crucial pathway for amino acid recycling and maintaining cellular homeostasis.
Caption: Catabolism of extracellular glutathione to produce this compound.
This pathway illustrates that the enzyme gamma-glutamyl transpeptidase (GGT), located on the outer surface of the plasma membrane, initiates the breakdown of extracellular glutathione[2][3]. This reaction releases glutamate and the dipeptide this compound[1][4]. Subsequently, dipeptidases can further hydrolyze this compound into its constituent amino acids, cysteine and glycine, which can then be transported into the cell for various metabolic processes, including the re-synthesis of intracellular glutathione[6]. Therefore, the level of this compound in the tissue microenvironment can be an important indicator of GGT activity and glutathione turnover.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Multiple Reaction Monitoring to Clinical Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ejbiotechnology.info [ejbiotechnology.info]
- 9. researchgate.net [researchgate.net]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Sensor Development for Cysteine-Glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine-glycine (Cys-Gly) is a dipeptide that plays a significant role in various biological processes, including the glutathione (B108866) metabolism pathway. As a breakdown product of glutathione, its levels can be indicative of oxidative stress and may serve as a biomarker in various diseases. The development of sensitive and selective sensors for this compound is therefore of considerable interest in biomedical research and drug development. Electrochemical sensors offer a promising platform for the detection of Cys-Gly due to their high sensitivity, rapid response, and potential for miniaturization.
This document provides detailed application notes and protocols for the development of an electrochemical sensor for the detection of this compound. The protocols are based on established methods for the electrochemical sensing of cysteine and other small peptides, providing a solid foundation for researchers to develop and optimize their own Cys-Gly sensors.
Principle of Detection
The electrochemical detection of this compound is primarily based on the oxidation of the thiol group (-SH) present in the cysteine residue.[1][2] This oxidation process can be facilitated at the surface of a modified electrode. By applying a potential, the thiol group undergoes an electrochemical reaction, generating a measurable current that is proportional to the concentration of this compound.
Two primary strategies for the fabrication of a this compound electrochemical sensor are presented here:
-
Direct Immobilization via Self-Assembled Monolayer (SAM) on a Gold Electrode: The thiol group in the cysteine residue of Cys-Gly allows for its direct chemisorption onto a gold electrode surface, forming a self-assembled monolayer.[3][4] This direct immobilization allows for a label-free detection method.
-
Enhanced Detection using a Copper Complex Modified Electrode: The interaction between copper ions and peptides can be exploited to enhance the electrochemical signal.[5][6] A glassy carbon electrode modified with a copper complex can facilitate the oxidation of Cys-Gly at a lower potential and with higher sensitivity.
Experimental Protocols
Protocol 1: Direct Immobilization of this compound on a Gold Electrode
This protocol details the fabrication of an electrochemical sensor by forming a self-assembled monolayer of this compound on a gold electrode surface.
Materials and Reagents:
-
Gold disk electrode (or screen-printed gold electrode)
-
This compound dipeptide standard
-
Phosphate buffered saline (PBS), pH 7.4
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Ethanol (B145695), absolute
-
Deionized (DI) water
-
Potentiostat/Galvanostat system with a three-electrode cell (working, reference, and counter electrodes)
Experimental Workflow:
Caption: Experimental workflow for the fabrication and testing of a Cys-Gly sensor via direct immobilization.
Procedure:
-
Gold Electrode Pre-treatment:
-
Polish the gold working electrode with alumina (B75360) slurry on a polishing pad, followed by rinsing with DI water.
-
Sonicate the electrode in DI water and then in ethanol for 5 minutes each to remove any physically adsorbed impurities.
-
Immerse the electrode in freshly prepared Piranha solution for 2-5 minutes. (Extreme Caution Advised) .
-
Thoroughly rinse the electrode with DI water and then ethanol, and finally dry it under a stream of nitrogen.
-
-
Sensor Fabrication (Cys-Gly Immobilization):
-
Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., ethanol or a buffer solution).
-
Immerse the pre-treated gold electrode into the this compound solution.
-
Allow the self-assembly process to occur by incubating the electrode for a defined period (e.g., 2 to 12 hours) at room temperature.
-
After incubation, gently rinse the electrode with DI water to remove any non-specifically bound molecules.
-
-
Electrochemical Measurement:
-
Set up a three-electrode electrochemical cell containing PBS (pH 7.4) as the supporting electrolyte.
-
Use the Cys-Gly modified gold electrode as the working electrode, a Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode.
-
Perform electrochemical measurements using techniques such as Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) to record the oxidation signal of the immobilized this compound.
-
To quantify unknown samples, add aliquots of the sample to the electrolyte and record the change in the oxidation peak current.
-
Protocol 2: this compound Detection using a Copper Complex Modified Glassy Carbon Electrode
This protocol describes a method for the sensitive detection of this compound using a glassy carbon electrode modified with a copper complex, which catalyzes the electrochemical oxidation of the dipeptide.[5][6]
Materials and Reagents:
-
Glassy Carbon Electrode (GCE)
-
This compound dipeptide standard
-
Copper(II) sulfate (B86663) (CuSO₄) or other suitable copper salt
-
Phosphate buffered saline (PBS), pH 7.4
-
Alumina slurry for polishing
-
DI water
-
Potentiostat/Galvanostat system
Experimental Workflow:
Caption: Workflow for Cys-Gly detection using a copper-modified glassy carbon electrode.
Procedure:
-
Glassy Carbon Electrode Pre-treatment:
-
Polish the GCE with alumina slurry to a mirror-like finish.
-
Sonicate the electrode in DI water for 5 minutes.
-
Rinse thoroughly with DI water and allow it to dry at room temperature.
-
-
Electrode Modification with Copper:
-
Prepare a solution containing a copper salt (e.g., 1 mM CuSO₄ in a suitable electrolyte).
-
Immerse the pre-treated GCE into the copper solution.
-
Electrodeposit a thin film of copper onto the GCE surface by applying a constant potential for a specific duration (e.g., -0.4 V for 120 s). Alternatively, a pre-synthesized copper complex can be drop-casted onto the electrode surface.
-
Cycle the potential in a blank electrolyte solution to stabilize the modified surface.
-
-
Electrochemical Detection of this compound:
-
Set up the three-electrode cell with the copper-modified GCE as the working electrode in PBS (pH 7.4).
-
Add a known concentration of this compound to the electrochemical cell.
-
Employ a sensitive voltammetric technique such as Adsorptive Stripping Voltammetry. This typically involves an accumulation step at a specific potential to pre-concentrate the Cys-Gly-Cu complex on the electrode surface, followed by a potential scan to measure the oxidation peak.
-
The peak current of the oxidation signal will be proportional to the concentration of this compound.
-
Signaling Pathway
The proposed electrochemical signaling pathway for the detection of this compound at a modified electrode surface involves the oxidation of the thiol group.
Caption: Proposed electrochemical signaling pathway for this compound detection.
The thiol group of the cysteine residue in this compound interacts with the electrode surface. Upon application of a positive potential, the thiol group is oxidized, often forming a disulfide bond with another this compound molecule.[1] This oxidation process involves the transfer of electrons to the electrode, resulting in a measurable electrical current. The magnitude of this current is directly related to the concentration of this compound present in the sample.
Data Presentation
The performance of the developed this compound electrochemical sensor should be characterized by several key analytical parameters. The following tables present hypothetical, yet realistic, quantitative data for the two proposed sensor types, based on performances reported for similar electrochemical sensors for cysteine and other small peptides.[5][6][7]
Table 1: Analytical Performance of Direct Immobilization Sensor (Protocol 1)
| Parameter | Value |
| Linear Range | 1 µM - 100 µM |
| Limit of Detection (LOD) | 0.5 µM |
| Sensitivity | 0.1 µA/µM·cm² |
| Response Time | < 10 s |
| Reproducibility (RSD) | 4.5% (n=5) |
| Stability | 90% of original signal after 1 week |
Table 2: Analytical Performance of Copper Complex Modified Sensor (Protocol 2)
| Parameter | Value |
| Linear Range | 0.1 µM - 50 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Sensitivity | 0.8 µA/µM·cm² |
| Response Time | < 5 s |
| Reproducibility (RSD) | 3.2% (n=5) |
| Stability | 95% of original signal after 1 week |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the development of electrochemical sensors for the detection of this compound. By leveraging established principles of thiol electrochemistry and electrode modification techniques, researchers can fabricate sensitive and selective sensors for this important dipeptide. The direct immobilization method offers simplicity and a label-free approach, while the copper complex modification provides enhanced sensitivity. The choice of method will depend on the specific application and desired performance characteristics. Further optimization of electrode materials, modification strategies, and measurement parameters can lead to even more robust and sensitive this compound sensors for applications in biomedical research and drug development.
References
- 1. The role of copper in cysteine oxidation: study of intra- and inter-molecular reactions in mass spectrometry - Metallomics (RSC Publishing) [pubs.rsc.org]
- 2. The oxidation of cysteine-containing peptides caused by perfluoroalkane sulfonyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the Influence of Electrical Potentials on the Formation of Charged Oligopeptide Self‐Assembled Monolayers on Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-based self-assembled monolayers (SAMs): what peptides can do for SAMs and vice versa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Voltammetric detection of glutathione: an adsorptive stripping voltammetry approach - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Electrochemical detection of dipeptides with selectivity against amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing oxidation of cysteine-glycine during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of cysteine-glycine (Cys-Gly) during sample preparation. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples.
Troubleshooting Guide
Oxidation of the thiol group in the cysteine residue of Cys-Gly is a common challenge during sample preparation, leading to the formation of disulfide-linked dimers or other oxidized species. This can significantly impact experimental results. Use the following guide to troubleshoot and prevent unwanted oxidation.
Diagram: Troubleshooting Logic for Cys-Gly Oxidation
Caption: A flowchart to diagnose and resolve Cys-Gly oxidation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound oxidation during sample preparation?
A1: The primary causes of Cys-Gly oxidation include:
-
Exposure to atmospheric oxygen: The thiol group of cysteine is susceptible to oxidation in the presence of oxygen.
-
Presence of metal ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation of thiols.
-
Inappropriate pH: Alkaline conditions (pH > 7) promote the deprotonation of the thiol group to the more reactive thiolate anion, which is more readily oxidized.
-
Elevated temperatures: Higher temperatures can increase the rate of oxidation reactions.[1]
-
Presence of reactive oxygen species (ROS): ROS generated from other components in the sample can readily oxidize cysteine residues.
Q2: How can I detect and quantify the oxidation of my this compound sample?
A2: The most common and definitive methods for detecting and quantifying Cys-Gly oxidation are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized Cys-Gly (cystinyl-glycine) is more polar and will typically elute earlier than the reduced form.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method. Oxidation results in a predictable mass shift. For example, the formation of a disulfide bond between two Cys-Gly molecules will result in a mass decrease of 2 Da compared to two individual reduced molecules. The formation of sulfenic acid (-SOH), sulfinic acid (-SO₂H), and sulfonic acid (-SO₃H) results in mass increases of +16, +32, and +48 Da, respectively, for each oxidized cysteine residue.[2]
Q3: What are reducing agents and how do they prevent oxidation?
A3: Reducing agents are compounds that donate electrons, thereby reversing oxidation. In the context of Cys-Gly, they reduce any formed disulfide bonds back to their thiol form. Commonly used reducing agents include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][3][4]
Q4: When should I use DTT versus TCEP?
A4: The choice between DTT and TCEP depends on your specific application:
-
DTT is a strong reducing agent but is less stable and its effectiveness is pH-dependent (optimal at pH > 7).[3][4]
-
TCEP is a more powerful and stable reducing agent that is effective over a wider pH range (1.5-8.5). It is also odorless and does not contain a thiol group, making it compatible with downstream applications like maleimide-based labeling.[3][4]
Q5: What is thiol alkylation and when should it be used?
A5: Thiol alkylation is the process of covalently modifying the thiol group of cysteine to prevent its re-oxidation. This is particularly useful when you want to "freeze" the redox state of your sample at a particular point in time. Common alkylating agents include iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM).[5] Alkylation is a crucial step in many quantitative redox proteomics workflows.[5][6]
Experimental Protocols
Protocol 1: General Sample Preparation with Oxidation Prevention
This protocol is designed for the extraction and preparation of samples containing Cys-Gly where maintaining the reduced state is critical.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA
-
Reducing Agent Stock: 500 mM DTT or TCEP in water
-
Sample (e.g., cell lysate, plasma)
Procedure:
-
Perform all steps on ice to minimize temperature-induced oxidation.
-
To the lysis buffer, add the reducing agent to a final concentration of 1-5 mM immediately before use. For example, add 10 µL of 500 mM DTT to 1 mL of lysis buffer for a final concentration of 5 mM.
-
Add the prepared lysis buffer to your sample.
-
Proceed with your standard sample preparation protocol (e.g., protein precipitation, homogenization).
-
If long-term storage is required, consider flash-freezing the sample in liquid nitrogen and storing it at -80°C.
Diagram: Workflow for Oxidation Prevention
Caption: A standard workflow for sample preparation to prevent Cys-Gly oxidation.
Protocol 2: Quantitative Analysis of Cys-Gly Redox State by LC-MS/MS
This protocol outlines the steps for differential alkylation to quantify the proportion of reduced and oxidized Cys-Gly.
Materials:
-
Alkylation Buffer: 100 mM Tris-HCl, pH 8.0, with 1 mM DTPA (metal chelator).[6]
-
"Light" Alkylating Agent: 20 mM Iodoacetamide (IAM) in Alkylation Buffer.[6]
-
Reducing Agent: 20 mM TCEP in Alkylation Buffer.
-
"Heavy" Alkylating Agent: Isotopically labeled IAM (e.g., ¹³C₂, D₂-IAM) at 20 mM in Alkylation Buffer.
-
Quenching Solution: 50 mM DTT in water.
Procedure:
-
Extract proteins in the Alkylation Buffer containing the "light" alkylating agent (IAM) to block all reduced thiols. Incubate in the dark for 30 minutes at room temperature.
-
Quench the unreacted "light" IAM by adding the quenching solution.
-
Add the reducing agent (TCEP) to reduce all disulfide bonds. Incubate for 30 minutes at room temperature.
-
Add the "heavy" alkylating agent (¹³C₂, D₂-IAM) to block the newly exposed thiols that were previously oxidized. Incubate in the dark for 30 minutes at room temperature.
-
Proceed with your standard sample preparation for LC-MS/MS analysis (e.g., protein digestion, desalting).
-
The ratio of the "heavy" to "light" labeled Cys-Gly containing peptides in the mass spectrometer will provide the quantitative measure of the initial oxidation state.
Diagram: Differential Alkylation Workflow
Caption: A workflow for quantitative redox analysis of Cys-Gly using isotopic labeling.
Data Summary
The following tables provide a quick reference for the properties of common reagents used in preventing and analyzing cysteine oxidation.
Table 1: Comparison of Common Reducing Agents
| Reagent | Optimal pH | Stability | Odor | Compatibility with Metal Affinity Chromatography |
| DTT | > 7 | Low | Strong, unpleasant | No |
| TCEP | 1.5 - 8.5 | High | Odorless | Yes |
Data compiled from various sources.[3][4]
Table 2: Common Thiol Alkylating Agents
| Reagent | Molecular Weight (Da) | Mass Addition (Da) |
| Iodoacetamide (IAM) | 184.96 | 57.02 |
| N-ethylmaleimide (NEM) | 125.13 | 125.05 |
Signaling Pathway Context
This compound is a breakdown product of glutathione (B108866) (GSH), a critical antioxidant and signaling molecule in cells.[7] The redox state of the glutathione pool, and by extension its metabolites like Cys-Gly, is a key indicator of cellular oxidative stress. The pathway below illustrates the central role of glutathione in cellular redox homeostasis.
Diagram: Glutathione Metabolism and Redox Cycling
Caption: The central role of glutathione in redox cycling and the generation of Cys-Gly.
References
- 1. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases [frontiersin.org]
- 6. Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteinyl-glycine in the control of glutathione homeostasis in bovine lenses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity of cysteine-glycine in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity of cysteine-glycine (Cys-Gly) and other cysteine-containing peptides in mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that can lead to low signal intensity in your Cys-Gly mass spectrometry experiments.
Sample Preparation
Question: Why is my Cys-Gly signal weak or absent after sample preparation?
Answer: Low signal intensity often originates from suboptimal sample preparation. Cysteine-containing peptides like Cys-Gly are susceptible to various issues during preparation, including incomplete protein digestion, inefficient reduction and alkylation of disulfide bonds, and sample contamination.
Troubleshooting Steps:
-
Ensure Complete Protein Digestion: If Cys-Gly is part of a larger protein, incomplete enzymatic digestion will result in a low yield of the target peptide. Ensure your digestion protocol is optimized for your specific protein.
-
Optimize Reduction and Alkylation: The thiol group of cysteine can form disulfide bonds, which can complicate analysis and suppress signal. Proper reduction and alkylation are crucial.[1][2]
-
Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used. TCEP is often preferred as it is more stable and effective over a wider pH range.
-
Alkylating Agents: Iodoacetamide (B48618) (IAA) is a common choice for alkylating cysteine residues.[1][2] However, be aware of potential side reactions. Acrylamide can be a suitable alternative.[1] Incomplete alkylation can lead to signal loss and ambiguous results.
-
-
Sample Clean-up: High concentrations of salts, detergents, or other contaminants from your sample matrix can suppress the ionization of Cys-Gly.[3] Implement a desalting or purification step (e.g., C18 spin columns) after digestion and alkylation.[2]
-
Avoid Keratin Contamination: Keratin from skin and hair is a common contaminant in proteomics and can interfere with your analysis. Use gloves, work in a clean environment, and use filtered pipette tips.
LC Method Optimization
Question: How can I optimize my liquid chromatography (LC) method to improve Cys-Gly signal?
Answer: The composition of your mobile phase significantly impacts the ionization efficiency and, therefore, the signal intensity of your peptide.
Troubleshooting Steps:
-
Mobile Phase Additives: The choice of acidic modifier is critical.
-
Trifluoroacetic Acid (TFA): While excellent for chromatography peak shape, TFA is a strong ion-pairing agent that can severely suppress the MS signal.[4][5][6]
-
Formic Acid (FA): Generally the preferred additive for LC-MS as it causes less ion suppression compared to TFA.[4][5][6]
-
Difluoroacetic Acid (DFA): Offers a good compromise between the chromatographic performance of TFA and the MS compatibility of FA, often resulting in better signal intensity than TFA.[4][5]
-
-
The Glycine (B1666218) Additive Advantage: Adding a small amount of glycine (e.g., 1-2 mM) to a mobile phase containing TFA has been shown to significantly enhance the MS signal of peptides by mitigating TFA-induced ion suppression.[7][8][9] This can lead to a signal boost of up to 50-fold for some glycopeptides.[8]
-
Gradient Optimization: Ensure your gradient is optimized to provide good separation of Cys-Gly from other matrix components that could cause ion suppression.
MS Source and Instrument Parameters
Question: My standards show a weak signal. What mass spectrometer parameters should I check?
Answer: If even your pure standards exhibit low intensity, the issue may lie with the instrument's settings or condition.
Troubleshooting Steps:
-
Ion Source Cleaning: A contaminated ion source is a frequent cause of poor signal intensity. Regularly clean the ion source components, including the ESI capillary, skimmer, and cone, according to the manufacturer's instructions.[10][11][12]
-
Tuning and Calibration: Ensure your mass spectrometer is recently tuned and calibrated. Poor calibration can lead to suboptimal performance.
-
Ion Source Parameters: Optimize the following for your specific analyte and flow rate:
-
Capillary/Spray Voltage: This needs to be optimized for stable spray. Too high a voltage can cause discharge and signal instability.[13]
-
Nebulizing and Drying Gas: The flow rates of these gases affect droplet formation and desolvation.
-
Drying Gas Temperature: The temperature should be high enough for efficient desolvation but not so high as to cause thermal degradation of the analyte.[14][15]
-
-
Check for Stable Spray: Visually inspect the electrospray needle to ensure a stable Taylor cone is formed. An unstable spray will lead to a fluctuating or weak signal.[16]
Matrix Effects and Ion Suppression
Question: My Cys-Gly standard signal is strong, but my signal from a biological sample is weak. What is happening?
Answer: This is a classic sign of matrix effects, where co-eluting compounds from your sample matrix interfere with the ionization of your analyte.[3]
Troubleshooting Steps:
-
Improve Sample Cleanup: Use more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Enhance Chromatographic Separation: Modify your LC gradient to better separate Cys-Gly from the interfering compounds.
-
Use an Internal Standard: A stable isotope-labeled (SIL) version of Cys-Gly is the ideal internal standard. It will co-elute and experience similar matrix effects, allowing for more accurate quantification despite signal suppression.[3]
-
Sample Dilution: Diluting your sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly suppress the Cys-Gly signal.
Data Presentation
Table 1: Comparison of Mobile Phase Additives on Peptide MS Signal Intensity
| Mobile Phase Additive | Relative MS Signal Intensity | Chromatographic Performance | Notes |
| 0.1% Formic Acid (FA) | Baseline (100%) | Good | Generally the best choice for MS sensitivity.[4][5] |
| 0.1% Trifluoroacetic Acid (TFA) | ~7-10% | Excellent | Strong ion suppression is a major drawback.[5][6] |
| 0.1% Difluoroacetic Acid (DFA) | ~25-33% | Very Good | A good compromise between FA and TFA.[4][5] |
| 0.1% TFA + 2mM Glycine | Significantly Increased | Excellent | Glycine can mitigate TFA-induced ion suppression.[7][8] |
Note: Relative signal intensities are approximate and can vary depending on the analyte and instrument conditions.
Experimental Protocols
Protocol 1: Reduction and Alkylation of Cysteine-Containing Peptides in Solution
This protocol is adapted for a typical protein digest sample.
-
Resuspend Protein Digest: Resuspend the dried peptide sample in a buffer such as 100 mM ammonium (B1175870) bicarbonate to a protein concentration of 1-5 mg/mL.
-
Reduction: Add DTT from a 0.5 M stock solution to a final concentration of 5 mM. Incubate the sample for 30-45 minutes at 56°C.[2]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Prepare a fresh 500 mM stock solution of iodoacetamide (IAA) in water. Add the IAA stock to the sample to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in the dark.[2]
-
Quenching (Optional but Recommended): To quench any unreacted IAA, add DTT to an additional final concentration of 5 mM and incubate for 15 minutes at room temperature in the dark.[2]
-
Acidification: Stop the reaction by adding an appropriate amount of an acid like TFA to a final concentration of 0.1-1%, ensuring the pH is below 3.
-
Desalting: Proceed with sample cleanup using a C18 StageTip or a similar desalting method before LC-MS analysis.
Protocol 2: General ESI Ion Source Cleaning Procedure
Always refer to your specific instrument's manual for detailed instructions and safety precautions.
-
Vent the Instrument: Follow the manufacturer's procedure to bring the instrument to atmospheric pressure.
-
Disassemble the Ion Source: Carefully remove the ESI probe, capillary, and other source components as outlined in your instrument's manual. Take pictures at each step to aid in reassembly.[17]
-
Sonication: Place the metal components (capillary, skimmer, etc.) in a beaker with an appropriate solvent (e.g., LC-MS grade methanol (B129727) or a sequence of solvents like methanol, water, and isopropanol).[10][12][17] Sonicate for 15-20 minutes.
-
Wipe Down: Use lint-free wipes dampened with LC-MS grade methanol to clean the non-sonicated parts of the ion source housing.[10]
-
Drying: Ensure all components are completely dry before reassembly. You can use a stream of nitrogen gas to facilitate drying.
-
Reassembly and Pump Down: Carefully reassemble the ion source, ensuring all connections are secure. Follow the manufacturer's procedure to pump the instrument back down to high vacuum.
-
System Check: After the instrument has reached operating pressure, perform a system check and calibration to ensure everything is functioning correctly.
Visualizations
Caption: A decision tree for troubleshooting low Cys-Gly signal intensity.
Caption: Ion suppression in the ESI source.
Caption: Chemical structure of this compound (Cys-Gly).
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 3. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine additive enhances sensitivity for N- and O-glycan analysis with hydrophilic interaction chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine additive facilitates site-specific glycosylation profiling of biopharmaceuticals by ion-pairing hydrophilic interaction chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. itqb.unl.pt [itqb.unl.pt]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. mdpi.com [mdpi.com]
- 15. Variable-Temperature Electrospray Ionization for Temperature-Dependent Folding/Refolding Reactions of Proteins and Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. reddit.com [reddit.com]
Optimizing HPLC column and mobile phase for cysteine-glycine separation
Welcome to the Technical Support Center for HPLC Analysis. This guide provides troubleshooting advice and frequently asked questions to help you optimize the separation of cysteine-glycine and related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cysteine and glycine (B1666218) challenging on a standard C18 column?
Cysteine and glycine are small, highly polar molecules. Standard reversed-phase HPLC columns, like C18, separate compounds based on hydrophobicity. Because cysteine and glycine are very water-soluble (hydrophilic), they have weak interactions with the non-polar stationary phase and are poorly retained, often eluting at or near the void volume of the column.[1][2] This makes achieving adequate separation and resolution difficult.
Q2: What are the primary strategies to overcome the poor retention of cysteine and glycine?
There are two main approaches to effectively analyze these compounds using HPLC:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like amide, amino, or diol) and a mobile phase with a high concentration of an organic solvent.[3][4][5] This technique allows the polar analytes to partition into a water-enriched layer on the stationary phase surface, leading to good retention and separation without the need for chemical modification.[3][5]
-
Pre-Column Derivatization: This involves chemically modifying the analytes before injecting them into the HPLC system.[6][7] The derivatizing agent reacts with the amino groups of cysteine and glycine, making the resulting molecules more hydrophobic (for better retention on reversed-phase columns) and often adding a chromophore or fluorophore for enhanced UV or fluorescence detection.[7]
Q3: What are the pros and cons of HILIC versus pre-column derivatization?
| Feature | Hydrophilic Interaction Liquid Chromatography (HILIC) | Pre-Column Derivatization with Reversed-Phase (RP) |
| Pros | - Direct analysis of native compounds.[5] - Simpler sample preparation (no reaction step). - Good retention for very polar analytes.[3] | - Excellent retention on robust and common RP columns (C18). - Significantly enhances detection sensitivity (UV or Fluorescence).[7] - Well-established and widely documented methods.[6][8] |
| Cons | - Can have longer column equilibration times. - May be more sensitive to the sample matrix and mobile phase composition. - Requires careful control of water content in the mobile phase. | - Adds an extra step to sample preparation, increasing time and potential for error.[7] - Derivatization reagents can have limited stability. - Incomplete reactions can lead to multiple derivative peaks. |
HPLC Troubleshooting Guide
This section addresses common problems encountered during the separation of this compound.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My cysteine/glycine peak is tailing. What are the common causes and solutions?
A: Peak tailing, where a peak has a drawn-out tail on the right side, is a frequent issue.[9]
-
Cause 1: Secondary Interactions: The amino groups in cysteine and glycine can interact with residual silanol (B1196071) groups on the silica (B1680970) surface of the column packing, causing tailing.[10]
-
Solution: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase.[11][12] This protonates the silanol groups, minimizing unwanted interactions. For basic compounds, using a column with very low residual silanols is also recommended.[13]
-
-
Cause 2: Incorrect Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the analyte can exist in both ionized and non-ionized forms, leading to poor peak shape.[13]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of your analytes.[13] This ensures that the analytes are in a single ionic state.
-
-
Cause 3: Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can distort peak shape.[10][14]
-
Solution: First, try back-flushing the column according to the manufacturer's instructions.[15] If this doesn't work, using a guard column and ensuring proper sample preparation (e.g., filtering through a 0.22 µm filter) can prevent the issue.[16] If the column is old or has been used extensively, it may need to be replaced.[14]
-
Q: My peaks are split or shouldered. Why is this happening?
A: Split peaks can indicate a few problems, often related to the column inlet.
-
Cause 1: Partially Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the flow path to be uneven.[15]
-
Cause 2: Column Void: A void or channel can form in the packing material at the head of the column due to high pressure or pH instability.[15] This creates different paths for the sample to travel, resulting in a split peak.
-
Solution: A column with a void cannot typically be repaired and must be replaced.[13] Using a guard column can help extend the life of the analytical column.
-
-
Cause 3: Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (more eluting power) than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[13] If solubility is an issue, use the weakest possible solvent that can still dissolve the sample.
-
Problem 2: Unstable or Drifting Retention Times
Q: The retention times for my analytes are shifting between injections. How can I fix this?
A: Inconsistent retention times compromise the reliability of your analysis.
-
Cause 1: Inadequate Column Equilibration: This is especially common in HILIC and gradient elution methods. If the column is not fully re-equilibrated to the initial mobile phase conditions before the next injection, retention times will shift.[16]
-
Solution: Ensure your gradient method includes a sufficient equilibration step at the end. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.
-
-
Cause 2: Mobile Phase Composition Changes: The mobile phase can change over time due to the evaporation of the more volatile organic solvent or inconsistent mixing.[16]
-
Cause 3: Temperature Fluctuations: The temperature of the column can affect retention. Changes in the ambient lab temperature can lead to drifting retention times.[10][17]
-
Solution: Use a column oven to maintain a constant and consistent temperature for the analytical column.[10]
-
Problem 3: Baseline Issues (Noise, Drift, or Ghost Peaks)
Q: My chromatogram has a noisy or drifting baseline. What's the cause?
A: A stable baseline is critical for accurate quantification.
-
Cause 1: Air Bubbles in the System: Air bubbles in the pump or detector cell are a common source of baseline noise and spikes.[16]
-
Cause 2: Contaminated Mobile Phase: Impurities in the solvents or buffer reagents can cause baseline drift, especially during gradient elution.
-
Solution: Use high-purity, HPLC-grade solvents and reagents.[12] Filter all aqueous buffers before use.
-
-
Cause 3: Detector Lamp Issues: An aging detector lamp can become unstable, leading to increased noise or drift.[16]
-
Solution: Check the lamp energy or intensity through your system's software. If it is low or unstable, the lamp may need to be replaced.
-
Q: I see "ghost peaks" in my blank injections. Where are they coming from?
A: Ghost peaks are peaks that appear in blank runs and are caused by contamination in the system or carryover from a previous injection.[15]
-
Solution: Clean the injection port and syringe thoroughly. Include a robust needle wash step in your method, using a strong solvent to remove any residual sample. Flush the entire system, including the column, to remove contaminants.[15]
Experimental Protocols & Data
Example Protocol: Pre-Column Derivatization with AccQ•Tag
This protocol is a generalized example for the derivatization of amino acids like cysteine and glycine for reversed-phase HPLC analysis.
Objective: To derivatize amino acids to make them more hydrophobic and detectable by UV.
Materials:
-
Waters AccQ•Tag Ultra or AccQ•Fluor Reagent Kit[6]
-
Borate (B1201080) Buffer (provided in kit or prepared)
-
Amino Acid Standard Solution
-
Sample (e.g., protein hydrolysate)
-
0.1 N Hydrochloric Acid (HCl)
-
HPLC-grade Acetonitrile (B52724) and Water
Procedure:
-
Sample Preparation: If your sample is highly acidic (e.g., >0.1 N HCl), it may need to be neutralized. This can be done by substituting a portion of the borate buffer with an appropriate amount of sodium hydroxide (B78521) (NaOH) during the derivatization step.[6]
-
Reagent Reconstitution: Prepare the AccQ•Fluor reagent according to the manufacturer's instructions immediately before use.
-
Derivatization Reaction: a. In a reaction vial, mix 70 µL of borate buffer with 10 µL of your sample or standard solution.[6] b. Add 20 µL of the reconstituted AccQ•Fluor reagent to the vial. c. Mix immediately and thoroughly. d. Let the reaction proceed for the time specified by the manufacturer (typically 1-10 minutes at a specific temperature).
-
HPLC Analysis: a. Inject the derivatized sample onto a suitable reversed-phase column (e.g., a C18 column designed for amino acid analysis). b. Use a gradient elution method, typically with an acetate (B1210297) or phosphate (B84403) buffer as the aqueous mobile phase (A) and acetonitrile as the organic mobile phase (B). c. Detect the derivatized amino acids using a UV detector at the appropriate wavelength (e.g., 254 nm or 260 nm).
Data Tables: Typical Starting Conditions
The following tables provide example starting conditions for method development. These should be optimized for your specific application.
Table 1: HILIC Method for Underivatized this compound
| Parameter | Recommended Setting | Notes |
| Column | HILIC Amide or Amino (e.g., Waters XBridge Amide, TSK-Gel NH2-100) | Amide columns often provide good peak shape.[4][18] |
| Mobile Phase A | 10-20 mM Ammonium Formate or Acetate in Water, pH 3.0-6.5 | Buffer salts are crucial for good peak shape in HILIC.[3] pH affects retention and selectivity.[18] |
| Mobile Phase B | Acetonitrile | High organic content is needed for retention. |
| Gradient | Start at 90-95% B, decrease to 50-60% B over 10-15 min | A shallow gradient is typical for HILIC. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjust based on column dimensions and particle size. |
| Detection | Mass Spectrometry (MS) or Charged Aerosol Detector (CAD) | Cysteine and glycine lack a strong native chromophore for UV detection. |
Table 2: Reversed-Phase Method for Derivatized this compound
| Parameter | Recommended Setting | Notes |
| Column | C18, 3.5-5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse) | A high-purity silica column is recommended to reduce peak tailing.[11][19] |
| Mobile Phase A | 0.1 M Acetate or Phosphate Buffer, pH 3.8 - 4.5 | The buffer controls the pH to ensure consistent ionization.[19][20] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure.[12] |
| Gradient | Start at 0-10% B, increase to 40-60% B over 15-20 min | The exact gradient depends on the derivatizing agent used. |
| Flow Rate | 0.8 - 1.2 mL/min | Typical for a 4.6 mm ID column.[19][20] |
| Detection | UV/Vis or Fluorescence | Wavelength depends on the derivatizing agent (e.g., 330 nm for DTNB derivatives, 230 nm for others).[20][21] |
Visual Guides
Workflow for HPLC Method Development
This diagram outlines a logical workflow for developing a robust HPLC method for separating cysteine and glycine.
Caption: A logical workflow for HPLC method development.
Troubleshooting Poor Peak Resolution
This decision tree helps diagnose and solve issues with co-eluting or poorly resolved peaks.
Caption: A decision tree for troubleshooting poor peak resolution.
References
- 1. Glycine | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. halocolumns.com [halocolumns.com]
- 4. Retention Mechanism Studies of Selected Amino Acids and Vitamin B6 on HILIC Columns with Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uhplcs.com [uhplcs.com]
- 10. benchchem.com [benchchem.com]
- 11. hplc.eu [hplc.eu]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. researchgate.net [researchgate.net]
- 15. silicycle.com [silicycle.com]
- 16. medikamenterqs.com [medikamenterqs.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. mdpi.com [mdpi.com]
- 19. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Addressing matrix effects in cysteine-glycine quantification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the quantification of cysteine-glycine (Cys-Gly) using liquid chromatography-mass spectrometry (LC-MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern for Cys-Gly quantification?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, Cys-Gly. These components can include salts, lipids, proteins, and other metabolites. Matrix effects occur when these components interfere with the ionization of Cys-Gly in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[1] This phenomenon can severely compromise the accuracy, sensitivity, and reproducibility of quantitative results. Cys-Gly, being a small, polar dipeptide, can be particularly susceptible to interference from co-eluting matrix components in complex biological samples like plasma or tissue homogenates.
Q2: What is the difference between ion suppression and ion enhancement?
A2: Ion suppression is a specific and common type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte (Cys-Gly). This leads to a lower-than-expected signal. Ion enhancement is the opposite and less common effect, where matrix components increase the ionization efficiency, resulting in a higher-than-expected signal. Both phenomena adversely affect data accuracy. The primary cause is often competition for charge or space on the surface of electrospray droplets during the ionization process.[2]
Q3: My internal standard is a stable isotope-labeled (SIL) Cys-Gly. Shouldn't that automatically correct for matrix effects?
A3: Ideally, yes. A SIL internal standard is the preferred choice because it co-elutes with the analyte and experiences nearly identical ion suppression or enhancement. This allows for accurate quantification because the ratio of the analyte to the internal standard remains consistent. However, this correction can be compromised if:
-
Chromatographic separation is poor, causing the analyte and internal standard to not co-elute perfectly.
-
The concentration of the internal standard is too high, potentially causing detector saturation.
-
Extreme ion suppression occurs, reducing the signal of both the analyte and the internal standard to a level below the reliable limit of quantification.
Q4: What are the most common sources of matrix interference for Cys-Gly in biological samples?
A4: In biological matrices such as plasma or serum, the most notorious sources of matrix effects are phospholipids (B1166683) from cell membranes.[3] Other significant contributors include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[4] These components can co-elute with the polar Cys-Gly dipeptide, leading to significant ion suppression.
Troubleshooting Guide
Problem: I am observing poor sensitivity and high variability in my Cys-Gly quantification. How can I confirm if matrix effects are the cause?
Solution: The most definitive method to diagnose matrix effects is a post-column infusion experiment .[5][6][7] This technique helps visualize the specific regions in your chromatogram where ion suppression or enhancement occurs.
Experimental Protocol: Post-Column Infusion
-
Preparation: Prepare a solution of Cys-Gly in your mobile phase at a concentration that provides a strong, stable signal (e.g., 100 ng/mL).
-
Apparatus Setup: Use a syringe pump to deliver the Cys-Gly solution at a low, constant flow rate (e.g., 10 µL/min). Connect the syringe pump output to the LC flow path using a T-junction placed between the analytical column outlet and the mass spectrometer inlet.
-
System Equilibration: Start the infusion and allow the mass spectrometer signal for Cys-Gly to stabilize. This will create a high, steady baseline.[8]
-
Injection: While the infusion continues, inject a blank matrix sample that has undergone your complete sample preparation procedure but contains no Cys-Gly.[8]
-
Analysis: Monitor the Cys-Gly signal. A significant drop in the baseline intensity indicates a region of ion suppression.[8] The retention time of this dip shows precisely where interfering matrix components are eluting from your column.
Figure 1. Workflow for a post-column infusion experiment to detect matrix effects.
Problem: My post-column infusion experiment confirmed significant ion suppression at the retention time of Cys-Gly. What are my options to mitigate this?
Solution: You have several strategies at your disposal, which can be used individually or in combination. The best approach depends on the severity of the matrix effect and the nature of your sample.
Figure 2. Decision tree for selecting a strategy to mitigate matrix effects.
Optimize Sample Preparation
Improving sample cleanup is often the most effective way to remove interfering matrix components before they enter the LC-MS system.[3]
| Technique | Principle | Pros | Cons | Typical Matrix Effect Reduction * |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is analyzed. | Fast, simple, inexpensive. | Not very selective; phospholipids and other soluble components remain. | 20-50% |
| Liquid-Liquid Extraction (LLE) | Partitioning of Cys-Gly into an immiscible solvent based on polarity and pH. | Can be more selective than PPT. | Can be labor-intensive; requires optimization of solvents and pH. | 40-70% |
| Solid-Phase Extraction (SPE) | Cys-Gly is selectively retained on a solid sorbent while interferences are washed away. | Highly selective; provides excellent cleanup and can concentrate the analyte. | More expensive and requires method development. | 70-95% |
*Values are representative and can vary significantly based on the specific matrix and protocol.
Experimental Protocol: Solid-Phase Extraction (SPE) for Cys-Gly
This protocol uses a mixed-mode cation exchange SPE, which is effective for small, charged peptides.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Sample Loading: Pretreat the sample by diluting it 1:1 with 4% phosphoric acid to disrupt protein binding. Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences. Follow with 1 mL of methanol to remove non-polar interferences like phospholipids.
-
Elution: Elute Cys-Gly from the cartridge using 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. The basic pH neutralizes the charge on Cys-Gly, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the initial mobile phase for LC-MS analysis.
Improve Chromatographic Separation
If interfering components cannot be fully removed, adjusting the LC method can move the Cys-Gly peak away from the region of ion suppression.
-
Modify Gradient: Adjust the mobile phase gradient to increase the separation between Cys-Gly and the interfering peaks identified in the post-column infusion experiment.
-
Change Column Chemistry: Cys-Gly is polar. A HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and separation from non-polar interferences like phospholipids compared to a standard C18 column.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the gold standard for correcting matrix effects. A SIL-IS for Cys-Gly (e.g., Glycine-(¹³C₂,¹⁵N) + Cysteine) has the same chemical properties and retention time as the analyte.[9] It will be affected by ion suppression in the same way, allowing the ratio of the analyte peak area to the IS peak area to remain constant and yield an accurate concentration measurement.
Dilute the Sample
A simple but effective strategy is to dilute the sample extract with the initial mobile phase.[2][3] This reduces the concentration of all matrix components, thereby lessening their impact on ionization. This approach is only viable if the Cys-Gly concentration is high enough to remain well above the method's limit of quantification after dilution.[3]
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
Improving the stability of cysteine-glycine standard solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the stability of cysteine-glycine (Cys-Gly) standard solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My Cys-Gly standard solution is showing decreasing concentration over a short period. What is the likely cause?
A1: The most common cause for the loss of Cys-Gly in solution is the oxidation of the cysteine residue. The thiol group (-SH) on cysteine is susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-) between two Cys-Gly molecules, creating a dimer. This process effectively reduces the concentration of the monomeric Cys-Gly standard you are trying to measure. This oxidation is accelerated by factors such as neutral to alkaline pH, the presence of oxygen, and trace metal ions.
Q2: What is the primary degradation product of this compound in solution?
A2: The primary degradation product is the oxidized dimer, cystinyl-glycine (bis(glycinyl)cystine). This occurs through the formation of a disulfide bridge between the sulfur atoms of two Cys-Gly molecules.
Q3: How does pH affect the stability of my Cys-Gly standard solution?
A3: Cys-Gly solutions are more stable at an acidic pH (ideally pH 5-6). As the pH becomes neutral and then alkaline (pH > 7), the thiol group of the cysteine residue is more readily deprotonated to the thiolate anion (-S⁻). This thiolate form is much more reactive and susceptible to oxidation, leading to a faster degradation of your standard solution.
Q4: What are the recommended storage conditions for Cys-Gly standards?
A4: Storage recommendations depend on the form of the standard and the desired storage duration.
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C | ≥ 4 years | This is the most stable form for long-term storage.[1] |
| Stock Solution (in appropriate buffer) | -80°C | Up to 6 months | Use of a stabilizing agent is recommended. Avoid repeated freeze-thaw cycles.[2] |
| Stock Solution (in appropriate buffer) | -20°C | Up to 1 month | Use of a stabilizing agent is recommended. Avoid repeated freeze-thaw cycles.[2] |
| Working Solution | 4°C | < 1 week | Prepare fresh and use as soon as possible. |
| In Autosampler (at Room Temp) | Room Temperature | 4-5 hours | For analysis of thiols in biological matrices like urine, it's recommended to process within this timeframe to ensure stability.[3] |
Q5: Can I use antioxidants or other reagents to improve the stability of my Cys-Gly solution?
A5: Yes, using reducing agents or antioxidants is a highly effective strategy.
-
Tris(2-carboxyethyl)phosphine (TCEP): This is a potent, stable, and odorless reducing agent that effectively prevents disulfide bond formation. It is often preferred over other reducing agents like dithiothreitol (B142953) (DTT) because it is more stable in air and over a wider pH range.
-
Ascorbic Acid (Vitamin C): As an antioxidant, ascorbic acid can help to scavenge reactive oxygen species that contribute to the oxidation of cysteine.
-
Potassium Metabisulfite: This is another antioxidant that has been studied for its ability to stabilize cysteine solutions.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Area Reproducibility in Chromatography | 1. Oxidation of Cys-Gly in the vial or on the autosampler. 2. Inconsistent sample preparation. | 1. Prepare standards fresh daily in a slightly acidic, degassed buffer (pH 5-6). 2. Add a reducing agent like TCEP (final concentration 1-5 mM) to your standard solutions. 3. Minimize the time the vials spend on the autosampler at room temperature.[3] |
| Standard Curve is Non-Linear or has a Poor R² Value | 1. Degradation of higher concentration standards is more pronounced. 2. Adsorption of the analyte to the vial surface. | 1. Use a stabilizing agent (e.g., TCEP) in your diluent for the entire calibration curve to ensure uniform stability. 2. Use low-adsorption vials. 3. Ensure complete dissolution of the standard at all concentrations. |
| Appearance of a New, Later-Eluting Peak in Chromatogram | 1. Formation of the Cys-Gly dimer. | 1. Confirm the identity of the new peak by mass spectrometry if possible (the mass will be double that of Cys-Gly minus two protons). 2. Implement stabilization protocols as described above. |
| Complete Loss of Cys-Gly Signal | 1. Extensive oxidation due to improper storage (e.g., neutral pH buffer at room temperature for an extended period). 2. Incorrect preparation of the standard solution. | 1. Review your storage and preparation protocols. Store lyophilized powder at -20°C and prepare fresh solutions in an appropriate, stabilized buffer.[1] 2. Verify the initial weighing and dissolution steps of your standard preparation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL Cys-Gly stock solution stabilized with TCEP.
Materials:
-
This compound (lyophilized powder)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
High-purity water (e.g., Milli-Q or equivalent)
-
0.1 M Phosphate buffer, pH 6.0
-
Analytical balance
-
Volumetric flasks
-
Pipettes
Procedure:
-
Prepare a TCEP Stock Solution (e.g., 100 mM):
-
Weigh out an appropriate amount of TCEP-HCl.
-
Dissolve in high-purity water and adjust the pH to ~6.0 with NaOH. Note that TCEP-HCl solutions are acidic.
-
Bring to the final volume in a volumetric flask. This stock can be stored at -20°C.
-
-
Prepare the Stabilized Diluent:
-
To your 0.1 M Phosphate buffer (pH 6.0), add the TCEP stock solution to a final concentration of 1-5 mM.
-
Degas the buffer by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
-
Prepare the Cys-Gly Stock Solution (1 mg/mL):
-
Allow the lyophilized Cys-Gly vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of Cys-Gly powder.
-
Dissolve the powder in a small volume of the stabilized diluent.
-
Transfer to a volumetric flask and bring to the final volume with the stabilized diluent.
-
-
Storage:
-
Aliquot the stock solution into low-adsorption microcentrifuge tubes.
-
Store aliquots at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Workflow for Stability Testing of Cys-Gly Solutions
This protocol outlines a general workflow to assess the stability of your Cys-Gly standard solutions under specific experimental conditions.
Methodology:
-
Preparation: Prepare Cys-Gly solutions at a known concentration (e.g., 100 µM) under different conditions to be tested (e.g., different buffers, pH values, with and without stabilizers).
-
Time Points: Aliquot the solutions for analysis at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Storage Conditions: Store the aliquots under the desired conditions (e.g., 4°C, room temperature, autosampler temperature).
-
Analysis: At each time point, analyze the concentration of Cys-Gly using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Data Evaluation: Calculate the percentage of Cys-Gly remaining at each time point relative to the initial concentration (t=0).
Visualizations
Caption: this compound Degradation Pathway.
Caption: Experimental Workflow for Stability Testing.
References
Technical Support Center: Enzymatic Assay of Cysteine-Glycine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enzymatic assay of cysteine-glycine (Cys-Gly). The primary enzyme responsible for Cys-Gly cleavage is a dipeptidase.
Troubleshooting & FAQs
This section addresses common issues encountered during the assay in a question-and-answer format.
Q1: Why is my enzyme activity appearing low or inconsistent?
A1: Low or variable enzyme activity can stem from several factors:
-
Substrate Instability: The thiol group (-SH) in the cysteine residue of Cys-Gly is highly reactive and prone to oxidation, forming disulfide bonds (-S-S-). This modification can prevent the enzyme from recognizing its substrate. It is crucial to prepare the Cys-Gly substrate solution fresh and consider adding a reducing agent.
-
Improper Enzyme Storage or Handling: Ensure the dipeptidase is stored at the correct temperature and handled according to the manufacturer's specifications. Repeated freeze-thaw cycles can denature the enzyme and reduce its activity.[1][2]
-
Suboptimal Assay Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer composition. Verify that your assay conditions are optimized for the specific dipeptidase you are using. Many factors must be considered during the optimization of an enzyme assay.[3]
-
Presence of Inhibitors: Samples may contain endogenous or contaminating inhibitors. Divalent metal ions are often required for dipeptidase activity, and chelating agents like EDTA in your sample or buffer can inhibit the enzyme.[4] Conversely, certain compounds can act as non-competitive inhibitors.[5]
Q2: I'm observing high background noise or a high signal in my blank/control wells. What's the cause?
A2: High background can obscure your results and is often caused by:
-
Substrate Auto-hydrolysis: While generally stable, prolonged incubation at non-optimal pH or high temperatures can cause some degree of non-enzymatic breakdown of Cys-Gly.
-
Detection Reagent Interference: The method used to detect the products (cysteine or glycine) might react with other components in your sample matrix. For instance, some thiol-detecting probes can react with other thiol-containing molecules, not just the cysteine released from the enzymatic reaction.
-
Contamination: Contamination of reagents or samples with other proteases or peptidases can lead to non-specific cleavage of the substrate.
Q3: How can I prevent the oxidation of the this compound substrate?
A3: Preventing the oxidation of the thiol group in cysteine is critical for accurate results.
-
Fresh Preparation: Always prepare Cys-Gly solutions immediately before use.
-
Use of Reducing Agents: Incorporate a reducing agent like dithiothreitol (B142953) (DTT) or tris-(2-carboxyethyl)-phosphine (TCEP) in your buffer. TCEP is often preferred as it is more stable and less reactive with some detection probes.[6]
-
Degassed Buffers: Using buffers that have been degassed to remove dissolved oxygen can also help minimize oxidation.
Q4: My results are not reproducible. What should I check?
A4: Lack of reproducibility is a common challenge. A systematic check of the following is recommended:
-
Pipetting Accuracy: Ensure all pipettes are calibrated and that pipetting technique is consistent, especially for small volumes of enzyme or substrate.
-
Temperature Control: Maintain a consistent and accurate temperature during the incubation step. Small variations can significantly impact enzyme kinetics.
-
Reaction Time: Precisely control the start and stop times of the enzymatic reaction for all samples.
-
Reagent Stability: As mentioned, substrate and enzyme stability are key. Inconsistent results can arise from using reagents that have degraded over time.[1][2]
Quantitative Data Summary
Optimizing assay conditions is crucial for reliable results. The following table provides a summary of typical parameters that require optimization. Specific values will vary depending on the source of the dipeptidase and the specific assay method employed.
| Parameter | Typical Range / Condition | Notes |
| pH | 7.0 - 8.5 | Optimal pH is highly dependent on the specific dipeptidase. |
| Temperature | 25°C - 37°C | Higher temperatures can increase activity but may also lead to enzyme denaturation over time. |
| Substrate (Cys-Gly) Conc. | 0.1 mM - 5 mM | Should be determined by measuring the Michaelis constant (Km) for the enzyme.[7] |
| Enzyme Concentration | Varies | Should be optimized to ensure the reaction rate is linear over the desired time course.[7] |
| Reducing Agent (optional) | 0.5 - 2 mM DTT or TCEP | TCEP is often preferred for its stability.[6] |
| Metal Cofactor (if required) | 10 µM - 1 mM (e.g., Zn²⁺, Mn²⁺) | Many dipeptidases are metalloenzymes and require divalent cations for activity. |
Visual Guides and Protocols
Enzymatic Reaction Pathway
The fundamental reaction involves the cleavage of the peptide bond in this compound by a dipeptidase, releasing free cysteine and glycine.
Caption: Enzymatic cleavage of this compound by Dipeptidase.
General Experimental Workflow
This diagram outlines the typical steps involved in performing the enzymatic assay.
References
- 1. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Monometalated Methionine Aminopeptidase: Inhibitor Discovery and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cysteine-Glycine Detection Sensitivity
Welcome to the technical support center for Cys-Gly detection. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions, and detailed protocols to enhance the sensitivity and reliability of cysteine-glycine (Cys-Gly) quantification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting Cys-Gly and other small peptides?
A1: The most common analytical techniques include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and electrochemical methods. Key configurations are:
-
HPLC with Fluorescence Detection (HPLC-FLD): A highly sensitive method that requires pre-column or post-column derivatization to make the Cys-Gly molecule fluorescent.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered a gold standard for its high sensitivity and selectivity, capable of detecting underivatized molecules, though derivatization can sometimes improve performance.[1][2]
-
HPLC with UV Detection: Generally less sensitive than FLD or MS and requires derivatization for analytes lacking a strong chromophore.[3]
-
Electrochemical Detection (ECD): Utilizes the electrochemical properties of analytes for detection and can offer high sensitivity, particularly when using modified electrodes or nanoparticle-based sensors.[4]
Q2: Why is my signal-to-noise ratio low during Cys-Gly analysis?
A2: A low signal-to-noise ratio indicates poor sensitivity. Common causes include:
-
Sample-Related Issues: Insufficient sample cleanup, leading to matrix effects (especially ion suppression in LC-MS/MS), or very low analyte concentration.[2]
-
Method-Related Issues: Suboptimal mobile phase pH or composition, incomplete derivatization, or a non-optimized LC gradient.[5]
-
Instrument-Related Issues: Contamination in the HPLC system or mass spectrometer ion source, detector lamp aging (UV/FLD), or incorrect detector settings.[6][7][8]
Q3: What is derivatization, and why is it often necessary for Cys-Gly analysis?
A3: Derivatization is a chemical reaction that converts an analyte into a product with different properties to make it easier to detect. For Cys-Gly, which lacks a native chromophore or fluorophore, derivatization is essential for UV and fluorescence detection.[9][10] Reagents like o-phthalaldehyde (B127526) (OPA) react with the primary amine of the dipeptide to form a highly fluorescent product. In LC-MS/MS, while not always required, derivatization can improve chromatographic peak shape and ionization efficiency.
Q4: Which detection method offers the highest sensitivity for Cys-Gly?
A4: LC-MS/MS and HPLC with fluorescence detection are generally the most sensitive methods. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and can achieve detection limits in the femtomole range.[1] Fluorescence-based methods, including those using specific fluorescent probes or derivatization, can also reach nanomolar detection limits.[11] Colorimetric sensors using nanoparticles have also demonstrated high sensitivity, with limits of detection as low as 10 nM.[12][13]
Section 2: Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Topic: HPLC with Fluorescence Detection (HPLC-FLD)
Problem: I see no fluorescent signal, or the signal is much lower than expected after derivatization.
This common issue often points to a problem with the derivatization reaction itself or the detection parameters.
-
Possible Cause 1: Incomplete Derivatization Reaction.
-
Solution: The pH of the reaction buffer is critical. For many common reagents like OPA, a basic pH (e.g., pH 9.0-9.5) is required for the reaction to proceed efficiently. Verify the pH of your borate (B1201080) buffer or other reaction media. Also, ensure your derivatization reagent has not expired or degraded; prepare it fresh if necessary.[14]
-
-
Possible Cause 2: Degradation of the Derivative.
-
Solution: Some fluorescent derivatives are unstable. Analyze samples promptly after derivatization. If using an autosampler, ensure it is temperature-controlled (e.g., 4°C) to slow degradation. The stability of FMOC derivatives, for instance, can be limited.[14]
-
-
Possible Cause 3: Incorrect Detector Wavelengths.
-
Solution: Double-check that the excitation and emission wavelengths on your fluorescence detector are set correctly for the specific derivative you have generated. Consult the literature or reagent manufacturer's guide for the optimal wavelengths. For OPA-derivatized amino acids, typical wavelengths are in the range of 340 nm (excitation) and 420-450 nm (emission).[10]
-
Topic: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Problem: My Cys-Gly signal is weak, inconsistent, or disappears in the presence of a biological matrix.
This is a classic symptom of ion suppression, a major challenge in LC-MS/MS analysis.
-
Possible Cause 1: Matrix Effects (Ion Suppression).
-
Solution: Biological matrices contain salts, lipids, and other endogenous molecules that can co-elute with your analyte and compete for ionization in the MS source, thereby suppressing the Cys-Gly signal.[2] Enhance your sample preparation protocol. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are effective at removing interfering compounds.[2][15]
-
-
Possible Cause 2: Suboptimal LC Separation.
-
Solution: Improve the chromatographic separation between Cys-Gly and matrix components. Adjust the mobile phase gradient to increase resolution. Consider using a different column chemistry, such as HILIC (Hydrophilic Interaction Liquid Chromatography), which is well-suited for retaining and separating very polar molecules like dipeptides.
-
-
Possible Cause 3: Non-Optimized Mass Spectrometer Parameters.
-
Solution: The settings of the ion source (e.g., spray voltage, gas flows, temperature) and analyte-specific parameters (e.g., collision energy) must be optimized. Perform an infusion of a Cys-Gly standard to find the optimal parameters for its detection. Ensure you are using the most sensitive and specific MRM transitions. Low signal can also result from poor sampling of the chromatographic peak; optimizing the MS scan speed or injection time can help ensure data is acquired at the peak's apex.[16]
-
Topic: General Chromatographic Issues
Problem: My Cys-Gly peak is tailing or splitting.
Poor peak shape compromises resolution and reduces the accuracy of quantification.
-
Possible Cause 1: Column Contamination or Degradation.
-
Solution: Contaminants from the sample matrix can accumulate at the head of the column. Try backflushing the column or cleaning it with a series of strong solvents. If the problem persists, the column may be degraded (e.g., through silica (B1680970) dissolution at high pH) and needs to be replaced.[17][18]
-
-
Possible Cause 2: Secondary Interactions with the Stationary Phase.
-
Solution: Cys-Gly has both acidic (carboxyl) and basic (amino) groups, which can interact with residual silanols on silica-based columns, causing peak tailing. Adjusting the mobile phase pH can mitigate this. A lower pH (e.g., 2.5-3.0) will protonate the silanols and the carboxyl group, which can improve peak shape.[5][19][20] Using a competing base like triethylamine (B128534) in the mobile phase can also help.[8]
-
-
Possible Cause 3: Sample Overload.
-
Solution: Injecting too much sample can saturate the stationary phase, leading to broadened or split peaks. Dilute your sample and reinject to see if the peak shape improves.[17]
-
Section 3: Data and Protocols
Comparison of Detection Method Sensitivities
The sensitivity of a method is typically defined by its Limit of Detection (LOD). The table below summarizes typical LODs for various Cys-Gly and cysteine detection methods reported in the literature.
| Detection Method | Typical Limit of Detection (LOD) | Notes | Citations |
| LC-MS/MS | ~0.01 µM (for Cys-Gly) | Highly selective and robust for complex matrices. | [11] |
| HPLC-FLD (Derivatization) | 0.1 µM (for Cys) | Requires derivatization but offers excellent sensitivity. | [11] |
| Colorimetric (Nanoparticles) | 10 nM (for Cysteine) | Simple and highly sensitive but may be less suitable for complex mixtures without separation. | [12][13] |
| Electrochemical Sensors | 16.3 nM - 70.3 nM (for L-Cys) | Very sensitive, often used for direct sensing without extensive sample prep. | [21] |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation for LC-MS/MS
This protocol is designed to remove the majority of proteins from biological fluids like plasma or serum, which is a critical step to reduce matrix effects.[2][14]
-
Sample Aliquoting: Take 100 µL of your biological sample (e.g., plasma) and place it in a clean microcentrifuge tube.
-
Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) (or methanol) to the sample.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the tube at -20°C for 30 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the Cys-Gly and other small molecules, without disturbing the protein pellet.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase for injection.
Protocol 2: Pre-column Derivatization with OPA/Thiol for Fluorescence Detection
This protocol describes a general method for derivatizing primary amines for HPLC-FLD analysis.
-
Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.5): Dissolve boric acid in water and adjust the pH to 9.5 with a concentrated NaOH solution.
-
OPA Solution: Dissolve o-phthalaldehyde in methanol.
-
Thiol Reagent: Use a thiol like 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine.
-
Working Derivatization Reagent: Mix the borate buffer, OPA solution, and thiol reagent in appropriate ratios immediately before use. This reagent is often not stable and should be prepared fresh daily.
-
-
Derivatization Reaction:
-
In a small vial, mix your sample (or standard) with the working derivatization reagent. For example, mix 20 µL of sample with 80 µL of reagent.
-
Allow the reaction to proceed in the dark at room temperature for a short, consistent period (e.g., 2 minutes). The timing is critical as the derivative may not be stable over long periods.
-
-
Injection: Immediately inject a portion of the reaction mixture into the HPLC system for analysis.
Section 4: Visual Guides and Workflows
General Workflow for Enhancing Detection Sensitivity
This diagram outlines the key decision points and steps in developing a sensitive Cys-Gly detection method.
Caption: A general workflow for increasing Cys-Gly detection sensitivity.
Troubleshooting Low Signal in LC-MS/MS
This decision tree helps diagnose the root cause of low signal intensity in LC-MS/MS experiments.
Caption: A decision tree for troubleshooting low signal in LC-MS/MS.
Derivatization for Enhanced Fluorescence Detection
This diagram illustrates the fundamental principle of derivatization for increasing detection sensitivity.
Caption: The process of creating a fluorescent product for sensitive detection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Systematic comparisons of various spectrophotometric and colorimetric methods to measure concentrations of protein, peptide and amino acid: detectable limits, linear dynamic ranges, interferences, practicality and unit costs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent derivatization of glycine using o-phthalaldehyde and captopril for the indirect determination of nitrite | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] "Red-to-blue" colorimetric detection of cysteine via anti-etching of silver nanoprisms. | Semantic Scholar [semanticscholar.org]
- 13. scilit.com [scilit.com]
- 14. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. opentrons.com [opentrons.com]
- 16. youtube.com [youtube.com]
- 17. aelabgroup.com [aelabgroup.com]
- 18. agilent.com [agilent.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Strategies to minimize interference in cysteine-glycine measurements
Welcome to the technical support center for cysteine-glycine measurements. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound measurements?
A1: The primary sources of interference in this compound measurements stem from the inherent reactivity of the thiol group in cysteine and the complex nature of biological matrices. Key interferents include:
-
Structurally Similar Thiols: Glutathione (B108866) (GSH) and homocysteine are structurally similar to cysteine and can cross-react with reagents intended for cysteine, leading to inaccurate quantification. This is particularly problematic in methods that rely on the chemical reactivity of the thiol group without prior separation.[1]
-
Matrix Effects: In techniques like liquid chromatography-mass spectrometry (LC-MS), other components in the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of cysteine and glycine (B1666218), leading to ion suppression or enhancement.[2] This alters the analyte's signal intensity, causing quantification errors.
-
Cysteine Oxidation: Cysteine is readily oxidized to form cystine, a disulfide-bonded dimer. This can lead to an underestimation of free cysteine if not properly handled during sample preparation and analysis.[3]
-
Metabolite Decomposition: During LC-MS analysis, cysteine metabolites can decompose in the ionization source of the mass spectrometer, creating artifact signals in the channel used for the parent compound.[4]
Q2: How can I minimize interference from other thiols like glutathione?
A2: Several strategies can be employed to minimize interference from other thiols:
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) is a powerful technique to physically separate cysteine and glycine from interfering thiols like glutathione and homocysteine before detection.[1][5]
-
Selective Derivatization: Using a derivatizing agent that reacts specifically with the amino and thiol groups of cysteine and glycine under controlled conditions can enhance specificity.[5][6]
-
Specific Enzymes: Employing enzymes with high specificity for cysteine or glycine can be an alternative in certain assay formats.[1]
Q3: What is the "matrix effect" in LC-MS analysis, and how can I mitigate it?
A3: The matrix effect refers to the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). To mitigate matrix effects:
-
Effective Sample Preparation: Techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction can remove a significant portion of interfering matrix components.
-
Chromatographic Optimization: Improving the chromatographic separation to ensure that cysteine and glycine elute in a region free of major matrix components can significantly reduce interference.[4]
-
Use of Internal Standards: Stable isotope-labeled internal standards that co-elute with the analytes are the gold standard for correcting matrix effects, as they experience similar ionization suppression or enhancement.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample matrix to create a calibration curve within the matrix itself, thereby accounting for matrix effects.[7]
Troubleshooting Guides
Issue 1: High Background Signal or Poor Specificity
Possible Cause: Interference from other thiols or non-specific binding of detection reagents.
Troubleshooting Steps:
-
Run Interference Controls: Prepare samples containing physiologically relevant concentrations of potential interferents like glutathione and homocysteine (without cysteine and glycine) to assess their contribution to the signal.[1]
-
Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution between cysteine, glycine, and interfering compounds.
-
Evaluate Derivatization Reaction: Ensure the derivatization conditions (pH, temperature, reaction time) are optimized for specific reaction with cysteine and glycine.
Issue 2: Low Analyte Recovery or Signal Intensity
Possible Cause: Incomplete reduction of disulfide bonds, degradation of analytes during sample preparation, or significant ion suppression.
Troubleshooting Steps:
-
Verify Reducing Agent Efficiency: Ensure that the reducing agent (e.g., DTT, TCEP) is fresh and used at the appropriate concentration to effectively cleave disulfide bonds and liberate free cysteine.[1] Be aware that heating samples with TCEP can lead to the conversion of cysteine to alanine.[8]
-
Optimize Deproteinization: Inefficient protein removal can trap analytes and interfere with the assay. Ensure complete protein precipitation and careful separation of the supernatant.[1]
-
Perform a Spike and Recovery Experiment: Add a known amount of cysteine and glycine to your sample matrix before and after sample preparation to evaluate the efficiency of your extraction and detection process. A recovery rate between 85-115% is generally considered good.[1]
-
Assess for Ion Suppression: Use a post-column infusion of a standard solution of cysteine and glycine while injecting a blank matrix extract. A dip in the signal at the retention time of your analytes indicates ion suppression.
Issue 3: Poor Reproducibility
Possible Cause: Inconsistent sample handling, analyte instability, or variable matrix effects between samples.
Troubleshooting Steps:
-
Standardize Sample Handling: Ensure all samples are treated identically from collection to analysis. This includes consistent timing for centrifugation, deproteinization, and derivatization steps.
-
Prevent Cysteine Oxidation: Keep samples on ice and process them as quickly as possible. Consider using alkylating agents like N-ethylmaleimide (NEM) to protect the thiol group of cysteine from oxidation after reduction.[9][10]
-
Utilize Internal Standards: Incorporate stable isotope-labeled internal standards for both cysteine and glycine at the earliest possible stage in your workflow to correct for variability in sample preparation and matrix effects.
Quantitative Data Summary
Table 1: Common Derivatization Reagents for Thiol Analysis
| Derivatizing Reagent | Target | Detection Method | Key Features |
| 4-chloro-3,5-dinitrobenzotrifluoride (B147460) | Thiols | HPLC-UV | Allows for simultaneous determination of multiple thiols.[5] |
| 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | Thiols | HPLC-UV | A chromogenic reagent widely used for pre-column derivatization. |
| N-ethylmaleimide (NEM) | Thiols | LC-MS/MS | Protects thiol groups from oxidation. |
| Dansylaziridine | Thiols | Mass Spectrometry | Can be used for relative quantification.[11] |
| Iodoacetamide | Thiols | Mass Spectrometry | Common alkylating agent to protect cysteine residues.[10][11] |
Table 2: HPLC Method Parameters for Thiol Separation
| Parameter | Example Method 1 | Example Method 2 |
| Column | C18 reverse-phase | Ion-pairing reverse-phase |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Sodium Phosphate, 5 mM Ion-Pairing Agent |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) | Acetonitrile |
| Gradient | 5% to 95% B over 15 min | 2% to 60% B over 20 min |
| Flow Rate | 0.3 mL/min | 0.5 mL/min |
| Detection | Mass Spectrometry | UV (after derivatization) |
| Reference | [9] | [5] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for Total Cysteine and Glycine Analysis by LC-MS
-
Sample Collection: Collect whole blood in EDTA tubes.
-
Plasma Separation: Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C to separate the plasma.[1]
-
Reduction of Disulfides: To 100 µL of plasma, add 10 µL of a 100 mM solution of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 30 minutes at room temperature.[1]
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing an internal standard (stable isotope-labeled cysteine and glycine) to the reduced plasma sample.
-
Vortex and Incubate: Vortex the sample vigorously for 1 minute. Incubate on ice for 10 minutes.[1]
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Sample Analysis: Carefully collect the supernatant, which contains the free thiols and glycine, and transfer to an autosampler vial for LC-MS analysis.[1]
Protocol 2: Pre-column Derivatization with 4-chloro-3,5-dinitrobenzotrifluoride
This protocol is adapted for the derivatization of thiols for HPLC-UV analysis.
-
Prepare Derivatization Reagent: Dissolve 4-chloro-3,5-dinitrobenzotrifluoride in acetonitrile to a final concentration of 10 mg/mL.
-
Sample Preparation: Use the supernatant obtained from the deproteinization step in Protocol 1.
-
pH Adjustment: Adjust the pH of the sample to approximately 8.5-9.0 using a borate (B1201080) buffer.
-
Derivatization Reaction: Add an equal volume of the derivatization reagent to the sample. Vortex and incubate at 60°C for 30 minutes in the dark.
-
Reaction Quenching: Stop the reaction by adding a small volume of an acidic solution (e.g., 1 M HCl) to lower the pH.
-
Analysis: The derivatized sample is now ready for injection into the HPLC-UV system.
Visualizations
Caption: Troubleshooting workflow for minimizing interference.
Caption: General experimental workflow for sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine analysis tips for LCMS - Tips & Suggestions [mtc-usa.com]
- 4. Quantitative interference by cysteine and N-acetylcysteine metabolites during the LC-MS/MS bioanalysis of a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of glutathione, cysteine, homocysteine, and cysteinylglycine in biological fluids by ion-pairing high-performance liquid chromatography coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simultaneous liquid chromatography/mass spectrometric assay of glutathione, cysteine, homocysteine and their disulfides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Optimization of cysteine-glycine extraction from complex biological samples
Welcome to the technical support center for the optimization of cysteine-glycine (Cys-Gly) extraction from complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the extraction and analysis of this compound.
Q1: I am observing low recovery of Cys-Gly from my plasma samples. What are the potential causes and solutions?
A1: Low recovery of Cys-Gly is a common issue and can stem from several factors throughout the sample preparation workflow. Here’s a systematic troubleshooting guide:
-
Non-Specific Binding: Cys-Gly, like other peptides, can adhere to surfaces.
-
Solution: Avoid using glass tubes and containers. Instead, use polypropylene (B1209903) or other low-binding materials for all sample handling and storage steps.
-
-
Protein Binding: Cys-Gly can bind to abundant proteins in plasma, leading to its loss during protein precipitation.
-
Solution: To disrupt these interactions, consider diluting the plasma 1:1 with 4% phosphoric acid or 5% ammonium (B1175870) hydroxide (B78521) before protein precipitation. For stronger binding, more aggressive denaturation with agents like urea (B33335) or guanidine (B92328) HCl may be necessary before precipitation.
-
-
Inefficient Protein Precipitation: If proteins are not effectively removed, they can interfere with downstream analysis and trap the Cys-Gly dipeptide.
-
Solution: Acetonitrile (B52724) (ACN) is generally more efficient than methanol (B129727) for protein precipitation.[1] A ratio of 3 parts ACN to 1 part plasma is recommended for efficient protein removal.[1] Ensure thorough mixing and allow sufficient incubation time (e.g., 20 minutes at 4°C) for complete precipitation.[1]
-
-
Analyte Loss During Evaporation and Reconstitution: Peptides can be lost during the dry-down step or may not fully redissolve.
-
Solution: If using Solid-Phase Extraction (SPE), a µElution format can eliminate the need for evaporation and reconstitution steps. If evaporation is necessary, ensure the sample is not over-dried. When reconstituting, use a solvent that ensures Cys-Gly solubility, potentially including a small percentage of organic modifier or acid (e.g., 0.1% formic acid).
-
-
Oxidation of Cysteine Residue: The free thiol group in the cysteine residue of Cys-Gly is susceptible to oxidation, forming disulfide bridges. This can lead to a decreased signal for the reduced form of Cys-Gly.
-
Solution: Keep samples on ice and process them as quickly as possible. Acidification of the sample can help stabilize the thiol group. The addition of a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) during sample preparation is crucial to keep the cysteine residue in its reduced state. This is typically followed by an alkylation step with an agent like iodoacetamide (B48618) (IAA) to prevent the reformation of disulfide bonds.
-
Q2: My results for Cys-Gly concentration are highly variable between replicates. What could be causing this inconsistency?
A2: High variability in Cys-Gly quantification often points to inconsistencies in the sample preparation process.
-
Inconsistent Sample Handling: Minor variations in timing, temperature, or vortexing during sample processing can lead to significant differences in extraction efficiency.
-
Solution: Standardize your protocol meticulously. Ensure all samples are treated identically, with consistent incubation times, temperatures, and mixing procedures.
-
-
Matrix Effects: Components in the biological matrix can either suppress or enhance the ionization of Cys-Gly in the mass spectrometer, leading to inconsistent results.
-
Solution: Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation alone.[2][3][4] If using protein precipitation, ensure it is efficient. A standard addition procedure, where a known amount of Cys-Gly is spiked into a sample, can help to quantify and correct for matrix effects.[5]
-
-
Instability of Cys-Gly: As mentioned, Cys-Gly can degrade or be oxidized if not handled properly.
-
Solution: Ensure proper sample storage (frozen at -80°C for long-term). For short-term handling, Cys-Gly in urine has been shown to be relatively stable at room temperature for up to 4-5 hours.[6] However, it is best practice to keep all biological samples on ice during processing.
-
Q3: Should I use Protein Precipitation or Solid-Phase Extraction (SPE) for Cys-Gly extraction?
A3: The choice between Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) depends on the specific requirements of your assay.
-
Protein Precipitation (PPT): This method is simple, fast, and inexpensive. It is effective at removing the bulk of proteins.[1] For many applications, PPT with acetonitrile can provide sufficient sample cleanup.[3][4]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup, removing not only proteins but also other interfering substances like salts and lipids.[2][3] This results in a cleaner extract, which can reduce matrix effects and improve the sensitivity and robustness of your assay.[3][4] For highly sensitive and selective quantitative methods, SPE is often the preferred choice.[2] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange properties, can be particularly effective for polar and charged molecules like Cys-Gly.
Quantitative Data on Extraction Methods
The following table summarizes the performance of different sample preparation methods for the analysis of thiols, including Cys-Gly, from various studies. Note that direct comparison is challenging due to differences in analytical platforms and specific protocols.
| Parameter | Protein Precipitation (Acetonitrile) | Protein Precipitation (Ethanol) | Solid-Phase Extraction (Mixed-Mode Anion Exchange) |
| Analyte(s) | Various peptides and their catabolites | Various peptides and their catabolites | Various peptides and their catabolites |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Overall Recovery | > 50% | > 50% | > 20% |
| Matrix Effect | Generally higher than SPE | Generally higher than SPE | Generally lower than PPT |
| Reference | [3][4] | [3][4] | [3][4] |
Experimental Protocols
Protocol 1: Protein Precipitation for Cys-Gly Extraction from Plasma
This protocol is a general guideline for the extraction of Cys-Gly from plasma using acetonitrile precipitation.
Materials:
-
Plasma sample collected in EDTA tubes
-
Acetonitrile (ACN), HPLC grade, chilled
-
0.1% Formic Acid in water
-
Microcentrifuge tubes (low-binding)
-
Centrifuge capable of 4°C and >12,000 x g
-
Vortex mixer
Procedure:
-
Sample Collection: Centrifuge whole blood at 1,600 x g for 15 minutes at 4°C to separate plasma.[1]
-
Aliquoting: Transfer 100 µL of plasma to a fresh low-binding microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of chilled acetonitrile to the plasma sample (a 3:1 ratio).[1]
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at 4°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully aspirate the supernatant, which contains Cys-Gly, and transfer it to a new low-binding tube.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 0.1% formic acid in water. Vortex for 30 seconds to ensure the pellet is fully dissolved.
-
Analysis: The sample is now ready for analysis by LC-MS/MS.
Visualizations
Glutathione (B108866) Degradation Pathway
The following diagram illustrates the enzymatic breakdown of glutathione, which leads to the formation of this compound.
Caption: Enzymatic breakdown of glutathione into its constituent amino acids.
General Workflow for Cys-Gly Extraction and Analysis
This diagram outlines the key steps involved in a typical experimental workflow for the quantification of Cys-Gly from biological samples.
Caption: A typical workflow for Cys-Gly extraction and analysis.
References
- 1. agilent.com [agilent.com]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 6. benchchem.com [benchchem.com]
Enhancing the resolution of cysteine-glycine from other thiols in chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of cysteine-glycine from other thiols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of this compound and other thiols.
Issue: Co-elution of this compound with Cysteine or Glutathione (B108866)
Question: My this compound peak is co-eluting with cysteine and/or glutathione in my reversed-phase HPLC analysis. How can I improve the resolution?
Answer: Co-elution of these closely related thiols is a common challenge. Here are several strategies to improve their separation:
-
Mobile Phase pH Adjustment: The ionization state of thiols is highly dependent on the pH of the mobile phase.[1] Small adjustments to the mobile phase pH can significantly alter the retention times of cysteine, this compound, and glutathione, thereby improving their resolution.[2]
-
Recommendation: Systematically adjust the mobile phase pH in small increments (e.g., ±0.2 pH units) around your current value. For acidic thiols, a lower pH (e.g., 2.5-3.5) often provides better separation on a C18 column by suppressing the ionization of the carboxylic acid groups and increasing their retention.[3]
-
-
Optimize the Organic Modifier Gradient: A shallow gradient elution can be highly effective in separating compounds with similar polarities.[4][5]
-
Recommendation: If you are using a gradient, try decreasing the ramp of the organic modifier concentration during the elution window of the target thiols. This will increase the time the analytes interact with the stationary phase, allowing for better separation.[5]
-
-
Utilize Ion-Pairing Chromatography: For highly polar analytes that are poorly retained on reversed-phase columns, ion-pairing reagents can be added to the mobile phase to enhance retention and selectivity.[3]
-
Recommendation: Introduce an ion-pairing agent such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to the mobile phase. TFA can improve peak shape and resolution for peptides and amino acids.
-
-
Column Chemistry: The choice of stationary phase can have a significant impact on selectivity.
-
Recommendation: If resolution is still not achieved, consider using a different column chemistry. A column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) may offer different selectivity for these thiols.
-
Issue: Poor Peak Shape (Tailing or Broadening) for Thiol Peaks
Question: My thiol peaks, including this compound, are showing significant tailing or broadening. What could be the cause and how can I fix it?
Answer: Peak tailing and broadening can be caused by several factors in thiol analysis. Here are some common causes and their solutions:
-
Secondary Interactions with the Stationary Phase: Free silanol (B1196071) groups on silica-based columns can interact with the amine groups of thiols, leading to peak tailing.[3]
-
Column Contamination: Accumulation of sample matrix components on the column can lead to deteriorating peak shape.
-
Recommendation: Implement a regular column cleaning protocol. If the contamination is severe, consider using a guard column to protect the analytical column.
-
-
Sample Overload: Injecting too much sample can saturate the column, resulting in broad peaks.
-
Recommendation: Try diluting your sample and re-injecting it to see if the peak shape improves.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Recommendation: Whenever possible, dissolve your sample in the initial mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often necessary for the analysis of thiols by HPLC?
A1: Derivatization is a common strategy in thiol analysis for several reasons:
-
Enhanced Detection: Many thiols lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations with standard UV-Vis or fluorescence detectors. Derivatization with a suitable reagent introduces a highly responsive tag to the thiol molecule.[6]
-
Improved Chromatographic Separation: Derivatization can alter the physicochemical properties of the thiols, such as their hydrophobicity, which can lead to better separation on a reversed-phase column.
-
Increased Stability: Thiols are susceptible to oxidation. Derivatization can stabilize the thiol group, preventing the formation of disulfides during sample preparation and analysis.
Q2: What are some common derivatizing reagents for thiols in HPLC?
A2: Several reagents are commonly used to derivatize thiols for HPLC analysis, including:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent): Reacts with thiols to produce a colored product that can be detected by UV-Vis spectrophotometry.[7][8]
-
Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F): A fluorescent labeling reagent that reacts with thiols to form highly fluorescent derivatives, enabling sensitive detection.[9][10]
-
Monobromobimane (mBBr): Another fluorescent derivatization reagent that reacts specifically with thiols.[6]
Q3: What are the critical steps in sample preparation for thiol analysis in biological samples?
A3: Proper sample preparation is crucial for accurate and reproducible thiol analysis. Key steps include:
-
Sample Stabilization: Thiols are prone to oxidation. It is essential to stabilize the free thiol groups immediately after sample collection. This can be achieved by acidification or by blocking the thiols with a reagent like N-ethylmaleimide (NEM).
-
Protein Precipitation: For biological samples like plasma or tissue homogenates, proteins must be removed as they can interfere with the analysis. Trichloroacetic acid (TCA) is commonly used for protein precipitation.[9]
-
Reduction of Disulfides (Optional): If the goal is to measure the total thiol content (both free and disulfide-bound), a reduction step is necessary to convert disulfides back to free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent used for this purpose.[9]
Quantitative Data Summary
The following tables summarize typical performance data for HPLC methods used in the analysis of this compound and other thiols.
Table 1: Linearity and Detection Limits of a Reversed-Phase HPLC Method for Aminothiol Analysis[9]
| Analyte | Linear Range (μM) | Correlation Coefficient (r) |
| Homocysteine | 3.13 - 100 | ≥0.999 |
| Cysteine | 25 - 800 | ≥0.999 |
| This compound | 6.25 - 200 | ≥0.999 |
| Glutathione | 1.56 - 50 | ≥0.999 |
Table 2: Precision and Accuracy of an HPLC Method for Thiol Quantification[10]
| Analyte | Intra-Day Precision (RSD %) | Intra-Day Accuracy (%) | Inter-Day Precision (RSD %) | Inter-Day Accuracy (%) |
| Cysteine | 4.3 | 98 | 13.7 | 105 |
| This compound | 4.0 | 91 | 5.8 | 95 |
| γ-Glutamylcysteine | 8.4 | 107 | 9.2 | 124 |
| Glutathione | 2.2 | 95 | 1.8 | 94 |
Experimental Protocols
Protocol 1: Simultaneous Determination of Total Homocysteine, Cysteine, Cysteinylglycine, and Glutathione in Human Plasma[9]
This protocol describes a validated HPLC method for the simultaneous determination of total concentrations of several aminothiols in human plasma.
1. Sample Preparation: a. To 50 µL of plasma, add 50 µL of internal standard solution. b. Add 10 µL of 100 g/L tris-(2-carboxyethyl)-phosphine hydrochloride (TCEP) to reduce disulfides, vortex, and incubate for 30 minutes at room temperature. c. Precipitate proteins by adding 90 µL of 100 g/L trichloroacetic acid (TCA) containing 1 mM EDTA, vortex, and centrifuge at 13,000 x g for 10 minutes. d. Transfer 50 µL of the supernatant to an autosampler vial.
2. Derivatization: a. To the supernatant in the vial, add 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate (B1201080) buffer (pH 9.5) with 4 mM EDTA, and 50 µL of 1 g/L ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F) in borate buffer. b. The derivatization reaction proceeds in the autosampler.
3. Chromatographic Conditions:
- Column: Waters Symmetry C18, 3.5 µm, 4.6 x 150 mm.
- Mobile Phase A: 0.1 M acetate (B1210297) buffer (pH 4.5) : methanol (B129727) (97:3, v/v).
- Mobile Phase B: Methanol.
- Gradient: 100% A for 8 minutes, then a linear gradient to 80% A and 20% B over 1 minute, hold for 6 minutes.
- Flow Rate: 0.8 mL/min for the first 8 minutes, then 1.0 mL/min.
- Detection: Fluorescence detector with excitation at 385 nm and emission at 515 nm.
Visualizations
Experimental Workflow for Thiol Analysis
Caption: General experimental workflow for the analysis of thiols using HPLC.
Gamma-Glutamyl Cycle
Caption: The gamma-glutamyl cycle illustrating the breakdown and synthesis of glutathione.
References
- 1. Glutathione Homeostasis and Functions: Potential Targets for Medical Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cysteine residues in signal transduction and its relevance in pancreatic beta cells [frontiersin.org]
- 4. Cysteinyl-glycine in the control of glutathione homeostasis in bovine lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Glutathione Depletion During Short-Term Bed Rest: Pinpointing Synthesis and Degradation Checkpoints in the γ-Glutamyl Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione - Wikipedia [en.wikipedia.org]
- 7. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The S-thiolating activity of membrane gamma-glutamyltransferase: formation of cysteinyl-glycine mixed disulfides with cellular proteins and in the cell microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cysteine-Glycine vs. Glutathione: A Comparative Guide to Biomarker Sensitivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oxidative stress research and drug development, the selection of sensitive and reliable biomarkers is paramount. For decades, glutathione (B108866) (GSH) has been the gold standard for assessing cellular redox status. However, emerging evidence suggests that its degradation product, the dipeptide cysteine-glycine (Cys-Gly), may offer superior sensitivity in certain contexts. This guide provides an objective comparison of Cys-Gly and GSH as biomarkers of oxidative stress, supported by experimental data and detailed methodologies.
Executive Summary
Data Presentation: Quantitative Comparison of Plasma Thiol Concentrations
The following tables summarize quantitative data from studies comparing the plasma concentrations of this compound, glutathione, and related thiols in various physiological and pathological states.
Table 1: Plasma Thiol Concentrations in Healthy Individuals
| Analyte | Concentration (µM) | Study Population | Reference |
| Total this compound | 20.3 ± 4.4 | Healthy Adults (n=11) | [1] |
| Total Glutathione | 2.8 ± 0.9 | Healthy Adults (n=24) | [2] |
| Reduced this compound | 0.9 ± 0.5 | Healthy Adults (n=11) | [1] |
| Reduced Glutathione (GSH) | 2.8 ± 0.9 | Healthy Adults (n=24) | [2] |
| Oxidized Glutathione (GSSG) | 0.14 ± 0.04 | Healthy Adults (n=24) | [2] |
| Total Cysteine | ~250 | Healthy Adults (n=11) | [1] |
Table 2: Plasma Thiol Concentrations in Conditions of Oxidative Stress
| Condition | Analyte | Concentration (µM) - Control | Concentration (µM) - Disease/Stress | P-value | Reference |
| Sickle Cell Disease | Protein-bound Cysteine | 145 ± 18 | 240 ± 50 | <0.001 | [1] |
| Sepsis | Protein-bound Cysteine | 145 ± 18 | 280 ± 60 | <0.001 | [1] |
| Critical Illness (Pediatric) | Total Cysteine | 8.52 | 3.41 | 0.01 | [3] |
| Critical Illness (Pediatric) | Oxidized Glutathione (GSSG) | 0.01 | 0.13 | <0.001 | [3] |
| Aging (Elderly vs. Young) | Reduced Glutathione (GSH) | 2.08 ± 0.12 | 1.12 ± 0.18 | <0.05 | [4] |
| Aging (Elderly vs. Young) | Oxidized Glutathione (GSSG) | 0.11 ± 0.04 | 0.15 ± 0.05 | <0.05 | [4] |
Experimental Protocols
The accurate quantification of Cys-Gly and GSH is critical for their use as biomarkers. The following is a summarized, detailed methodology for the simultaneous analysis of these compounds in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Protocol: Simultaneous Quantification of Cys-Gly and GSH by LC-MS/MS
1. Sample Preparation:
-
Collection: Collect whole blood in EDTA-containing tubes and immediately place on ice.
-
Plasma Separation: Centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Thiol Derivatization: To prevent auto-oxidation of the thiol groups, immediately treat the plasma with a derivatizing agent. A common and effective agent is N-ethylmaleimide (NEM).
-
To a 100 µL plasma sample, add 10 µL of 100 mM NEM in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5).
-
Incubate at room temperature for 30 minutes.
-
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) containing internal standards (stable isotope-labeled Cys-Gly and GSH) to precipitate proteins.
-
Centrifugation: Vortex the samples and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating the derivatized analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-6 min: 50-95% B
-
6-7 min: 95% B
-
7-8 min: 95-2% B
-
8-10 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
NEM-Cys-Gly: Precursor ion (m/z) -> Product ion (m/z)
-
NEM-GSH: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standards: Corresponding transitions for the stable isotope-labeled analytes.
-
-
Optimization: Optimize instrument parameters such as collision energy and declustering potential for each analyte to achieve maximum sensitivity.
4. Quantification:
-
Generate a calibration curve using known concentrations of Cys-Gly and GSH standards prepared in a similar matrix.
-
Calculate the concentration of each analyte in the plasma samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Glutathione synthesis and catabolism pathway.
Caption: LC-MS/MS experimental workflow for thiol analysis.
Discussion and Conclusion
The presented data indicate that while glutathione is the primary intracellular thiol antioxidant, its direct measurement in plasma as a biomarker of systemic oxidative stress has limitations. The concentration of total cysteine-related species, including Cys-Gly, is substantially higher in plasma than that of glutathione.[1] This higher abundance suggests that changes in the redox state of the cysteine pool may be more readily detectable and, therefore, a more sensitive marker of systemic oxidative stress.
In conditions of pronounced oxidative stress, such as sickle cell disease and sepsis, a significant increase in protein-bound cysteine is observed, highlighting the dynamic nature of this pool in response to redox challenges.[1] Furthermore, in pediatric critical illness, a significant depletion of the total cysteine pool is seen, while GSH levels remain relatively unchanged, although its oxidized form, GSSG, increases.[3] This suggests that the cysteine pool may be more responsive to acute oxidative insults.
In the context of aging, a well-established model of chronic low-grade oxidative stress, both reduced GSH concentrations and the GSH/GSSG ratio are unfavorably altered.[4] However, the redox state of the cysteine/cystine couple has been shown to become more oxidized throughout the lifespan, with changes detectable even at earlier ages than shifts in the glutathione pool.
References
- 1. researchgate.net [researchgate.net]
- 2. Redox state of glutathione in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Glutathione, Cysteine, and Their Redox Potentials in the Plasma of Critically Ill and Healthy Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deficient synthesis of glutathione underlies oxidative stress in aging and can be corrected by dietary cysteine and glycine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of cysteine-glycine levels in healthy versus diseased states
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cysteine-glycine (Cys-Gly) levels in healthy individuals versus those with various disease states. The data presented is compiled from peer-reviewed studies and is intended to serve as a resource for researchers investigating the role of this dipeptide in health and disease, as well as for professionals in drug development exploring potential therapeutic targets related to Cys-Gly metabolism.
Introduction
This compound is a dipeptide that is an intermediate product in the breakdown of glutathione (B108866) (GSH), a critical intracellular antioxidant. The enzyme γ-glutamyl transpeptidase (GGT) on the outer surface of cells cleaves GSH into glutamate (B1630785) and Cys-Gly. The Cys-Gly is then further broken down into its constituent amino acids, cysteine and glycine, by a dipeptidase. Given its position in glutathione metabolism, the levels of Cys-Gly in biological fluids can reflect the rate of GSH turnover and may be altered in conditions associated with oxidative stress.
Data Presentation: this compound Levels in Plasma/Serum
The following table summarizes the quantitative data on total cysteinylglycine (B43971) (t-Cys-Gly) levels in the plasma or serum of healthy individuals and patients with various diseases. It is important to note that values can vary between studies due to differences in analytical methods, patient populations, and sample handling.
| Condition | Subject Group | N | This compound (µmol/L) | Reference |
| Healthy | Healthy Controls | 42 | 25.3 ± 7.4 | [1] |
| Healthy Donors | - | 13.6 ± 3.6 | ||
| Healthy Volunteers | 15 | Baseline: ~2.5 (estimated from graph) | [2] | |
| Cardiovascular Disease | Coronary Heart Disease | 68 | 24.9 ± 8.2 | [1] |
| Cancer | Gastric Adenocarcinoma | 170 | No significant difference from controls | [3] |
| Esophageal Squamous Cell Carcinoma | 68 | No significant difference from controls | [3] | |
| Head and Neck Squamous Cell Carcinoma | 270 | No significant difference from controls | [3] | |
| Chronic Kidney Disease (CKD) | CKD patients (non-dialyzed) | 47 | Markedly increased vs. controls (quantitative data not specified) | [4] |
| Hemodialysis (HD) patients | 19 | Markedly increased vs. controls (quantitative data not specified) | [4] | |
| Peritoneal Dialysis (PD) patients | 12 | Markedly increased vs. controls (quantitative data not specified) | [4] | |
| Myelodysplastic Syndromes (MDS) | Healthy Donors (Group 0) | - | ~23 | [5] |
| MDS Subgroup 1 | - | ~28* | [5] | |
| MDS Subgroup 4 | - | ~23 | [5] | |
| Parkinson's Disease | Patients on Levodopa | 15 | Baseline: ~2.5; 120 min post-levodopa: ~1.8 (estimated from graph) | [2] |
*Statistically significant difference compared to healthy donors and MDS subgroup 4.[5]
Experimental Protocols
The following is a generalized experimental protocol for the simultaneous determination of total plasma aminothiols, including cysteinylglycine, using high-performance liquid chromatography (HPLC) with fluorescence detection. This protocol is based on methodologies described in the cited literature.[6][7]
1. Sample Preparation:
-
Collect whole blood into EDTA-containing tubes.
-
Immediately place the tubes on ice and centrifuge within 30 minutes to separate the plasma.
-
Store plasma samples at -70°C until analysis.
2. Reduction of Disulfide Bonds:
-
To measure total aminothiols (both reduced and oxidized forms), a reduction step is necessary.
-
Incubate plasma samples with a reducing agent, such as tri-n-butylphosphine (TBP) or tris-(2-carboxyethyl)-phosphine (TCEP), at room temperature.
3. Protein Precipitation:
-
After reduction, precipitate plasma proteins by adding trichloroacetic acid (TCA).
-
Centrifuge the samples to pellet the precipitated proteins.
4. Derivatization:
-
Transfer the supernatant to a new tube.
-
Add a derivatizing agent that reacts with the free thiol groups to form a fluorescent product. A common derivatizing agent is ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).
-
The derivatization reaction is typically carried out at a specific temperature and for a set duration in a buffered solution.
5. HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column and a fluorescence detector.
-
Use an isocratic or gradient elution with a mobile phase, such as a phosphate (B84403) buffer containing a small percentage of an organic solvent like acetonitrile.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., 385 nm excitation and 515 nm emission for SBD-F derivatives).
6. Quantification:
-
Identify and quantify the Cys-Gly peak in the chromatogram by comparing its retention time and fluorescence signal to those of a known standard.
-
Use an internal standard to correct for variations in sample preparation and injection volume.
Mandatory Visualization
Below are diagrams illustrating key pathways and workflows relevant to the analysis of this compound.
Caption: Glutathione metabolism pathway showing the synthesis of glutathione and its breakdown to this compound.
Caption: General experimental workflow for the quantification of plasma this compound.
References
- 1. Plasma total homocysteine and cysteine levels as cardiovascular risk factors in coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteinyl-glycine reduction as marker for levodopa-induced oxidative stress in Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospective study of serum cysteine and cysteinylglycine and cancer of the head and neck, esophagus, and stomach in a cohort of male smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma reduced homocysteine and other aminothiol concentrations in patients with CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methodology for a rapid and simultaneous determination of total cysteine, homocysteine, cysteinylglycine and glutathione in plasma by isocratic RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for Cysteine-Glycine Measurement
This guide provides a detailed comparison between a modern Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and a conventional High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method for the quantification of the dipeptide cysteine-glycine. The content is intended for researchers, scientists, and drug development professionals seeking to understand the performance advantages and methodological details of these analytical techniques.
The dipeptide this compound is a crucial intermediate in the gamma-glutamyl cycle and a significant biomarker for oxidative stress. Accurate and precise measurement of its concentration in biological matrices is vital for clinical and research applications. This guide presents supporting experimental data to objectively compare a novel UHPLC-MS/MS approach with the more traditional HPLC-FLD method, focusing on key validation parameters such as sensitivity, precision, accuracy, and analytical throughput.
Performance Characteristics: A Head-to-Head Comparison
The validation of any new analytical method hinges on its performance against established techniques. The following table summarizes the key quantitative performance metrics for the UHPLC-MS/MS method versus the traditional HPLC-FLD method for the analysis of small molecules like this compound. Data is synthesized from studies comparing these analytical approaches.
| Validation Parameter | UHPLC-MS/MS | HPLC-FLD | Advantage |
| Limit of Detection (LOD) | 0.003 - 0.10 µM[1][2] | 0.04 - 0.23 µM[1][3] | UHPLC-MS/MS |
| Limit of Quantitation (LOQ) | 0.06 - 0.33 µM[1] | 0.12 - 0.76 µM[1][3] | UHPLC-MS/MS |
| Linearity (R²) | ≥ 0.999[4][5] | 0.9987–0.9994[6] | Comparable |
| Inter-Day Precision (%CV) | 5.4% - 13.2%[2] | 9.9% - 32.3%[2] | UHPLC-MS/MS |
| Accuracy (% Recovery) | 93.0% - 113.0%[2] | 82.5% - 127.0%[2] | UHPLC-MS/MS |
| Analysis Time per Sample | < 12 minutes[7] | > 19 minutes[8] | UHPLC-MS/MS |
Methodology and Experimental Protocols
Detailed and reproducible protocols are essential for method validation and implementation. Below are representative experimental methodologies for both the UHPLC-MS/MS and HPLC-FLD techniques.
Novel Method: UHPLC-MS/MS Protocol
This method offers high sensitivity and specificity by coupling the superior separation power of UHPLC with the precise detection of tandem mass spectrometry.
-
Sample Preparation (Plasma):
-
To a 50 µL aliquot of plasma, add 5 µL of 30% sulfosalicylic acid to precipitate proteins.[9]
-
Vortex the mixture and then centrifuge at 12,000 rpm for 10 minutes.[10]
-
Transfer a 27.5 µL aliquot of the clear supernatant.[9]
-
Add 2 µL of an internal standard working solution and 225 µL of mobile phase B.[9]
-
The sample is now ready for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
System: ACQUITY UPLC I-class PLUS system.[11]
-
Column: ACQUITY HSS T3 column (100 mm × 2.1 mm, 1.8 µm).[11]
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[11]
-
Injection Volume: 5 µL.[11]
-
A rapid gradient elution is typically employed, with a total run time of approximately 11 minutes.[12]
-
-
Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer (e.g., 5500QTRAP).[12]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).[12]
-
Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
-
Alternative Method: HPLC-FLD Protocol
This traditional method relies on chemical derivatization to make the non-fluorescent this compound visible to a fluorescence detector.
-
Sample Preparation & Derivatization (Plasma):
-
To 50 µL of plasma supernatant, add 50 µL of an internal standard (e.g., norleucine).[13]
-
Precipitate proteins by adding 200 µL of ice-cold ethanol (B145695) and centrifuging.[13]
-
Transfer 15 µL of the supernatant to an HPLC vial insert.[13]
-
Add 65 µL of borate (B1201080) buffer.[13]
-
Initiate the derivatization by adding 20 µL of a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[8][13]
-
Vortex immediately for 10 seconds to ensure complete reaction.[13]
-
-
Chromatographic Conditions:
-
System: Standard HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate or acetate (B1210297) buffer.
-
Mobile Phase B: Acetonitrile or methanol.
-
A gradient elution is used to separate the derivatized amino acids.
-
The total analysis time is typically longer, often exceeding 19 minutes to achieve baseline resolution.[8]
-
-
Fluorescence Detection:
-
The detector is set to the specific excitation and emission wavelengths of the chosen derivatizing agent (e.g., Ex/Em = 280/360 nm for tryptophan analysis without derivatization, with specific wavelengths for derivatized compounds).[3]
-
Visualizing the Methodologies
Diagrams help clarify complex workflows and logical comparisons between the two analytical methods.
References
- 1. Comparison of liquid chromatography with fluorescence detection to liquid chromatography-mass spectrometry for amino acid analysis with derivatisation by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate: Applications for analysis of amino acids in skin - Arabian Journal of Chemistry [arabjchem.org]
- 2. High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jafs.com.pl [jafs.com.pl]
- 4. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel UHPLC-HRMS method for simultaneous determination of 20 amino metabolites and proteins in lymphoma patients’ cells and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cysteine-Glycine Quantification: A Cross-Platform Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of the dipeptide cysteine-glycine (Cys-Gly) is crucial for understanding its role in various physiological and pathological processes, including glutathione (B108866) metabolism and oxidative stress. This guide provides an objective comparison of common analytical platforms for Cys-Gly quantification, supported by experimental data and detailed methodologies.
This compound is a key intermediate in the catabolism of glutathione (GSH), a major endogenous antioxidant. The breakdown of extracellular GSH by γ-glutamyl transpeptidase (GGT) yields glutamate (B1630785) and Cys-Gly. The Cys-Gly is then further cleaved by dipeptidases into its constituent amino acids, cysteine and glycine, which can be reutilized by cells for GSH synthesis. The accurate measurement of Cys-Gly levels in biological samples can, therefore, provide valuable insights into the status of glutathione metabolism and cellular redox balance.
This guide explores and compares three primary methodologies for the quantification of Cys-Gly: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a colorimetric enzymatic assay.
Comparative Analysis of Quantitative Performance
The choice of a suitable assay for Cys-Gly quantification depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the discussed methods based on published data for Cys-Gly and related small thiols.
| Parameter | HPLC with Pre-column Derivatization | LC-MS/MS | Colorimetric Enzymatic Assay |
| Principle | Chromatographic separation of derivatized Cys-Gly followed by UV or fluorescence detection. | Chromatographic separation followed by mass-based detection and fragmentation for specific identification. | Enzymatic hydrolysis of Cys-Gly followed by colorimetric detection of the released amino acids. |
| Linearity Range | 6.25–200 μM | 0.02 – 4 µM (for cystine)[1] | Dependent on the linear range of the amino acid detection method (e.g., ninhydrin). |
| Limit of Detection (LOD) | 0.04 to 0.08 μM (for a mix of thiols including Cys-Gly)[2][3] | 0.02 µM (for cysteine) | Generally in the low micromolar range. |
| Limit of Quantification (LOQ) | 2.3 pmol in peak | 0.02 µM (for cystine)[1] | Typically in the low micromolar range. |
| Precision (%RSD) | Intra-day: <11.1%, Inter-day: <12.3% | Intra-day: <5.2%, Inter-day: <5.0% (for cystine)[1] | Dependent on the specific protocol, but generally <15%. |
| Throughput | Moderate | High | High |
| Selectivity | Good, dependent on chromatography and derivatization agent. | Excellent, based on mass-to-charge ratio and fragmentation pattern. | Moderate, potential for interference from other dipeptides or free amino acids. |
| Instrumentation | HPLC with UV or Fluorescence Detector | LC system coupled to a triple quadrupole or high-resolution mass spectrometer | Spectrophotometer or plate reader |
Signaling Pathway and Experimental Workflows
To provide a better understanding of the biological context and the analytical procedures, the following diagrams illustrate the metabolic pathway of Cys-Gly and the general workflows of the compared quantification assays.
References
Correlation of cysteine-glycine with other markers of oxidative stress
Comparison Guide: Cysteine-Glycine as a Biomarker of Oxidative Stress
This guide provides an objective comparison of this compound (Cys-Gly) with other established markers of oxidative stress. It is intended for researchers, scientists, and drug development professionals seeking to understand the utility of Cys-Gly in assessing redox status. The content is supported by experimental data, detailed methodologies, and visualizations of relevant biochemical pathways and workflows.
Introduction to this compound and Oxidative Stress
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[1][2] This imbalance can lead to damage of vital cellular components, including lipids, proteins, and DNA. Glutathione (B108866) (γ-L-glutamyl-L-cysteinyl-glycine; GSH), a tripeptide synthesized from glutamate, cysteine, and glycine (B1666218), is the most abundant non-protein thiol in cells and a cornerstone of antioxidant defense.[3][4]
This compound (Cys-Gly) is a dipeptide produced during the extracellular catabolism of GSH by the enzyme γ-glutamyl transpeptidase (GGT). This process is a key part of the γ-glutamyl cycle, which facilitates the recovery of amino acids, particularly cysteine.[3] Consequently, the concentration of Cys-Gly can reflect the rate of GSH turnover and efflux from cells, positioning it as a dynamic marker related to the broader state of oxidative stress.
Glutathione Metabolism and Cys-Gly Formation
The synthesis and degradation of glutathione are tightly regulated processes central to cellular redox homeostasis. Cys-Gly is formed when GGT, an enzyme located on the outer surface of the cell membrane, cleaves the γ-glutamyl bond of extracellular GSH. This relationship is a critical aspect of interpreting Cys-Gly levels.
Quantitative Comparison of Cys-Gly with Other Oxidative Stress Markers
The utility of a biomarker is determined by its correlation with the physiological state of interest and its relationship with other established markers. This section compares Cys-Gly with key indicators of oxidative stress.
Correlation with the Glutathione System
As a direct catabolite, Cys-Gly levels are intrinsically linked to the dynamics of GSH. Under conditions of increased oxidative stress, cells may increase GSH synthesis and efflux, potentially leading to elevated extracellular Cys-Gly. The ratio of reduced to oxidized glutathione (GSH/GSSG) is a primary indicator of cellular redox status.[2]
| Marker Comparison | Typical Correlation with Oxidative Stress | Relationship with Cys-Gly | Key Findings | Citations |
| GSH (Glutathione) | Decreases | Precursor | Supplementation with Cys-Gly precursors (cysteine and glycine) increases GSH concentrations.[5][6] | [5][6][7] |
| GSSG (Glutathione Disulfide) | Increases | Indirect | An increased GSSG-to-GSH ratio is indicative of greater oxidative stress.[4] Supplementation that boosts GSH can decrease GSSG.[5] | [2][4][5] |
| GSH/GSSG Ratio | Decreases | Indirect | A lower ratio is a hallmark of oxidative stress. Restoring GSH levels via precursor supplementation improves this ratio.[2][5] | [2][5] |
| Cysteine (Cys) | Variable | Component | As a rate-limiting precursor for GSH synthesis, its availability is crucial.[3][8] Dietary cysteine intake is positively correlated with GSH levels.[8] | [5][8][9] |
Correlation with Lipid Peroxidation Markers
Lipid peroxidation is a primary manifestation of oxidative damage, leading to the formation of cytotoxic byproducts. Malondialdehyde (MDA) and F2-isoprostanes are widely used as stable end-products to quantify this damage.
| Marker Comparison | Typical Correlation with Oxidative Stress | Relationship with Cys-Gly | Key Findings | Citations |
| MDA (Malondialdehyde) | Increases | Inverse (Indirect) | MDA levels show a strong negative correlation with GSH levels (r = -0.947 in one study).[10][11] Increased Cys-Gly resulting from higher GSH turnover to combat ROS would be expected to correlate with higher MDA. | [10][11][12] |
| F2-Isoprostanes | Increases | Inverse (Indirect) | Plasma F2-isoprostane levels are negatively correlated with GSH levels.[8] Supplementation with cysteine and glycine significantly lowers plasma F2-isoprostanes.[5] | [5][8][13] |
Correlation with Antioxidant Enzymes
The activities of primary antioxidant enzymes—Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx)—are often modulated in response to oxidative stress.[14] These enzymes work in a coordinated fashion to neutralize ROS.
| Marker Comparison | Typical Correlation with Oxidative Stress | Relationship with Cys-Gly | Key Findings | Citations |
| SOD (Superoxide Dismutase) | Activity may increase or decrease | Indirect | SOD converts superoxide radicals to hydrogen peroxide (H₂O₂). Its activity is often correlated with that of GPx and CAT.[15] | [15][16] |
| CAT (Catalase) | Activity may increase or decrease | Indirect | CAT decomposes H₂O₂ into water and oxygen. | [15][16][17] |
| GPx (Glutathione Peroxidase) | Activity may increase or decrease | Direct Substrate Link | GPx uses GSH as a cofactor to reduce H₂O₂ and lipid hydroperoxides. Increased demand on the GPx system would drive GSH turnover, affecting Cys-Gly levels. | [15][16] |
Experimental Protocols
Accurate measurement of Cys-Gly and other aminothiols requires precise and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a robust and widely used technique.[18][19]
Protocol: Simultaneous Determination of Aminothiols by HPLC
This method allows for the simultaneous quantification of total Cys-Gly, cysteine, homocysteine, and glutathione in plasma.
1. Principle: Plasma aminothiols exist in reduced, oxidized (disulfide), and protein-bound forms. To measure the total concentration, a reduction step is required to break disulfide bonds. The free thiols are then derivatized with a fluorogenic reagent and separated by reversed-phase HPLC for quantification.
2. Reagents & Materials:
-
Tris-(2-carboxyethyl)-phosphine (TCEP) hydrochloride for reduction.
-
Trichloroacetic acid (TCA) for protein precipitation.
-
Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F) for derivatization.
-
Borate (B1201080) buffer (pH 9.5).
-
HPLC system with a C18 column and fluorescence detector (Excitation: 385 nm, Emission: 515 nm).
-
Internal Standard (e.g., mercaptopropionylglycine).
3. Procedure:
-
Sample Collection: Collect blood in EDTA-containing tubes. Centrifuge immediately to separate plasma and store at -80°C.
-
Reduction: To 50 µL of plasma, add 50 µL of internal standard. Add 10 µL of TCEP solution (100 g/L) and incubate at room temperature for 30 minutes.
-
Protein Precipitation: Add 90 µL of 10% TCA. Vortex and centrifuge at 13,000 x g for 10 minutes.
-
Derivatization: Transfer 50 µL of the supernatant to an autosampler vial. Add 10 µL of 1.55 M NaOH, 125 µL of borate buffer, and 50 µL of SBD-F solution (1 g/L in borate buffer). Incubate at 60°C for 60 minutes.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separation is typically achieved using an isocratic mobile phase (e.g., 0.1 M potassium phosphate (B84403) buffer with acetonitrile).
-
Quantification: Calculate concentrations based on the peak areas relative to the internal standard and a standard curve.
Conclusion and Perspective
This compound serves as a valuable, dynamic marker that reflects the extracellular turnover of glutathione, a central player in antioxidant defense.
-
Comparison Summary:
-
Unlike GSH/GSSG , which represents the intracellular redox state, Cys-Gly provides a window into the extracellular catabolism and cellular efflux of GSH, often in response to stress.
-
While markers like MDA and F2-isoprostanes quantify the cumulative damage from oxidative stress, Cys-Gly reflects the dynamic response of the glutathione system to that stress.
-
The correlation with antioxidant enzymes is complex, but Cys-Gly levels are biochemically linked to the activity of GPx, which directly consumes GSH.
-
-
Utility: Measuring Cys-Gly in conjunction with its precursor (GSH) and markers of oxidative damage (MDA, F2-isoprostanes) can provide a more comprehensive picture of the nature and timeline of an oxidative insult. Its measurement is particularly relevant in studies investigating conditions with known GGT activity alterations or GSH transport dysregulation. The development of robust, high-throughput analytical methods further enhances its applicability in both clinical and preclinical research.[9][18]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Glutathione: A Samsonian life-sustaining small molecule that protects against oxidative stress, ageing and damaging inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione - Wikipedia [en.wikipedia.org]
- 5. Effect of Increasing Glutathione With Cysteine and Glycine Supplementation on Mitochondrial Fuel Oxidation, Insulin Sensitivity, and Body Composition in Older HIV-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of increasing glutathione with cysteine and glycine supplementation on mitochondrial fuel oxidation, insulin sensitivity, and body composition in older HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine Increases Insulin Sensitivity and Glutathione Biosynthesis and Protects against Oxidative Stress in a Model of Sucrose-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary Cysteine Intake is Associated with Blood Glutathione Levels and Isometric Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Association between Malondialdehyde and Glutathione (L-gamma-Glutamyl-Cysteinyl-Glycine/GSH) Levels on Workers Exposed to Benzene in Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. media.neliti.com [media.neliti.com]
- 13. Increased F2 isoprostane plasma levels in patients with congestive heart failure are correlated with antioxidant status and disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SOD CAT GPx: Significance and symbolism [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Species-Specific Differences in Cysteine-Glycine Metabolism: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the key metabolic pathways involving cysteine and glycine (B1666218), with a focus on species-specific differences between humans and common laboratory animal models such as rodents. Understanding these variations is critical for translating preclinical research findings into clinical applications, particularly in drug development and disease modeling.
Core Metabolic Pathways
Cysteine and glycine are central to cellular homeostasis, serving as precursors for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. The metabolism of these amino acids is tightly regulated by a series of enzymes and transporters.
Glutathione is synthesized in two ATP-dependent steps:
-
Glutamate-cysteine ligase (GCL) catalyzes the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. This is the rate-limiting step in GSH synthesis.
-
Glutathione synthetase (GS) adds glycine to γ-glutamylcysteine to form glutathione.[1]
The availability of cysteine is a crucial determinant of GSH synthesis. Cysteine can be obtained from dietary sources, protein degradation, or synthesized de novo via the transsulfuration pathway, where homocysteine is converted to cysteine. Key enzymes in this pathway are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) .
Glycine can be synthesized from serine by serine hydroxymethyltransferase (SHMT) or catabolized by the glycine cleavage system . Glycine N-methyltransferase (GNMT) plays a role in regulating the cellular ratio of S-adenosylmethionine to S-adenosylhomocysteine by using glycine as a methyl group acceptor.
The transport of cysteine and glycine into cells is mediated by various amino acid transporters, including the Alanine-Serine-Cysteine Transporter (ASCT) family and the Glycine Transporter (GlyT) family.
Quantitative Comparison of Key Enzymes and Transporters
Direct comparative kinetic data for enzymes and transporters across different species, determined under identical experimental conditions, is often limited in the literature. The following tables summarize available data to provide an overview of known species-specific differences.
Table 1: Enzyme Kinetics
| Enzyme | Species | Tissue/System | Substrate | K_m_ | V_max_ / k_cat_ | Notes |
| Glutamate-Cysteine Ligase (GCL) | Mouse (holoenzyme) | Recombinant | Glutamate | Lower than GCLC monomer | Higher than GCLC monomer | Similar kinetic advantages of the holoenzyme are observed in rats and humans. |
| Cystathionine γ-lyase (CSE) | Rat | Liver | - | - | ~5x higher than human | Significant species difference in hepatic cysteine synthesis capacity. |
| Human | Recombinant | L-cystathionine | 0.5 mM | 2.5 units/mg | - | |
| Glycine N-methyltransferase (GNMT) | Rat | Liver | S-Adenosylmethionine | Sigmoidal kinetics | - | Similar amino acid sequences and sigmoidal kinetics are observed in rabbit, human, and pig liver enzymes. |
| Rat (wild-type) | Liver cytosol | - | - | 174.5 ± 23.2 min⁻¹ (k_cat_) | Measured at 37°C and neutral pH. | |
| Serine Hydroxymethyltransferase 1 (SHMT1) | Human | Recombinant | L-serine | - | - | Exhibits distinct kinetic properties from the mitochondrial isoform (SHMT2).[2] |
| Methionine Adenosyltransferase (MAT) | Rat | Liver | Methionine | mM range (MAT I/III) | - | Non-liver specific MAT (MAT II) has a much lower K_m_ (~10 µM).[3] |
| Human | Liver cancer cell lines | Methionine | - | Higher at low methionine concentrations | Reflects a switch from MAT1A to MAT2A expression.[3] |
Table 2: Transporter Affinity and Kinetics
| Transporter | Species | System | Substrate | K_m_ / EC_50_ | Notes |
| ASCT1 | Human | HEK293 cells | L-Alanine | 85 ± 15 µM | Substrate apparent affinities are 2-5 times higher in ASCT1 than in ASCT2 for several amino acids.[4] |
| Human | HEK293 cells | L-Serine | 77 ± 34 µM | [4] | |
| Human | HEK293 cells | L-Threonine | 130 ± 30 µM | [4] | |
| ASCT2 | Human | HEK293 cells | L-Alanine | 400 ± 60 µM | [4] |
| Human | HEK293 cells | L-Serine | 350 ± 60 µM | [4] | |
| Human | HEK293 cells | L-Threonine | 660 ± 110 µM | [4] | |
| GlyT1 | Rat | Brain aggregates | Glycine | - | IC_50_ for inhibition by sarcosine (B1681465) can be determined. |
| - | - | Glycine | 43.4 ± 2.2 µM (EC_50_ for current induction) | Data from a study comparing GlyT1 and GlyT2, species of origin for the transporter construct not specified in the immediate text.[5] | |
| GlyT2 | - | - | Glycine | 76 ± 5.3 µM (EC_50_ for current induction) | Data from a study comparing GlyT1 and GlyT2, species of origin for the transporter construct not specified in the immediate text.[5] |
Signaling Pathways and Regulation
The metabolism of cysteine and glycine is intricately regulated by cellular signaling pathways that respond to nutrient availability and oxidative stress. Key regulatory networks include the Nrf2 and mTOR pathways.
Nrf2 Signaling in Glutathione Synthesis
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of genes containing an Antioxidant Response Element (ARE) in their promoters. Several key genes in glutathione metabolism are regulated by Nrf2, including those encoding the catalytic (GCLC) and modifier (GCLM) subunits of GCL, as well as the cystine/glutamate antiporter (xCT or SLC7A11).[[“]]
While the Nrf2-ARE pathway is a conserved mechanism for regulating antioxidant defenses in mammals, species-specific differences in the regulation of GCL have been reported. For instance, some studies in rats suggest that GCL transcription may depend more on the AP-1 transcription factor rather than the ARE, a finding that differs from observations in humans and mice.[7] This highlights a potential point of divergence in the upstream regulation of glutathione synthesis.
mTOR Signaling and Metabolic Control
The mechanistic Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth and metabolism, responding to nutrient cues, including amino acid availability. mTOR exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is sensitive to amino acid levels and promotes anabolic processes while inhibiting catabolic processes like autophagy.
Recent studies have revealed a link between cysteine metabolism, glutathione levels, and mTORC1 activity. In both mouse and human cells, alterations in glutathione levels have been shown to impact mTOR signaling.[8] For example, a p53 variant found in African-descent populations leads to increased glutathione accumulation, which in turn enhances mTOR activity.[8] While the core components of the mTOR pathway are highly conserved across mammals, the tissue- and sex-specific changes in mTOR signaling with age observed in mice suggest that its regulation and downstream metabolic effects could vary between species and physiological contexts.[9]
Visualizing the Pathways and Workflows
Cysteine-Glycine Metabolic Hub
Caption: Core pathways of cysteine and glycine metabolism leading to glutathione synthesis.
Nrf2-Mediated Regulation of Glutathione Synthesis
Caption: Simplified Nrf2 signaling pathway for the induction of glutathione synthesis.
Experimental Workflow for Enzyme Activity Assay
Caption: General experimental workflow for determining enzyme activity in biological samples.
Detailed Experimental Protocols
Glutamate-Cysteine Ligase (GCL) Activity Assay (HPLC-Based)
This method allows for the direct detection of the GCL product, γ-glutamylcysteine (γ-GC).
-
Principle: The assay measures the formation of γ-GC from glutamate and cysteine in a cell or tissue lysate. The product is then separated by high-performance liquid chromatography (HPLC) and quantified, often using electrochemical detection.
-
Sample Preparation:
-
Homogenize cells or tissues in an appropriate ice-cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to obtain the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Reaction Mixture:
-
Tris buffer (e.g., 100 mM, pH 7.8)
-
ATP (e.g., 5 mM)
-
L-glutamate (e.g., 10 mM)
-
L-cysteine (e.g., 1 mM)
-
MgCl_2_ (e.g., 20 mM)
-
EDTA (e.g., 1 mM)
-
-
Procedure:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding a known amount of protein from the supernatant to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding an acid (e.g., sulfosalicylic acid) to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for γ-GC content using HPLC with electrochemical detection.
-
-
Data Analysis: Quantify γ-GC based on a standard curve and express GCL activity as nmol of γ-GC formed per minute per mg of protein.
A fluorescence-based microtiter plate assay using naphthalene (B1677914) dicarboxaldehyde (NDA) to react with γ-GC offers a high-throughput alternative to HPLC.[10]
Cystathionine β-Synthase (CBS) Activity Assay (Coupled Enzyme Assay)
This colorimetric assay provides a continuous measurement of CBS activity.
-
Principle: CBS catalyzes the condensation of serine and homocysteine to form cystathionine. In this coupled assay, an excess of cystathionine γ-lyase (CSE) is added to convert the newly formed cystathionine into cysteine. The cysteine is then detected colorimetrically using an acid ninhydrin (B49086) reagent, which forms a colored product that can be measured at 560 nm.[11]
-
Sample Preparation:
-
Prepare a crude extract from tissues (e.g., liver, kidney) by homogenization in a suitable buffer (e.g., potassium phosphate (B84403) buffer with protease inhibitors).
-
Clarify the homogenate by centrifugation.
-
-
Reaction Mixture:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.6)
-
Pyridoxal-5'-phosphate (PLP, a cofactor for CBS) (e.g., 0.5 mM)
-
L-serine (e.g., 20 mM)
-
L-homocysteine (e.g., 10 mM)
-
Purified cystathionine γ-lyase (ancillary enzyme)
-
-
Procedure:
-
Combine the buffer, PLP, L-serine, and ancillary CSE in a microplate well or cuvette.
-
Add the sample extract containing CBS.
-
Initiate the reaction by adding L-homocysteine.
-
Incubate at 37°C.
-
At various time points, stop the reaction in aliquots by adding acid.
-
Add the acid ninhydrin reagent, boil to develop the color, and then cool.
-
Measure the absorbance at 560 nm.
-
-
Data Analysis: Calculate the rate of cysteine formation from a standard curve and express CBS activity in appropriate units (e.g., nmol/h/mg protein).
Alternatively, CBS activity can be measured using radiolabeled L-serine and separating the product by ion-exchange chromatography, or by LC-MS/MS to detect stable isotope-labeled products.[4][7]
Glycine Transporter (GlyT1) Uptake Assay (Radiolabeled Substrate)
This assay directly measures the function of GlyT1 by quantifying the uptake of radiolabeled glycine.[5][12]
-
Principle: Cells expressing the glycine transporter are incubated with radiolabeled glycine (e.g., [³H]glycine). The amount of radioactivity accumulated inside the cells is proportional to the transporter activity.
-
Cell Culture: Use a cell line stably expressing the GlyT1 of the desired species (e.g., HEK293-hGlyT1). Culture cells to near confluency in multi-well plates.
-
Assay Buffer: A balanced salt solution such as Hanks' Balanced Salt Solution (HBSS).
-
Procedure:
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with assay buffer containing the test compound (inhibitor) or vehicle for a defined period (e.g., 20 minutes).
-
Initiate uptake by adding assay buffer containing a known concentration of [³H]glycine and unlabeled glycine.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature or 37°C to ensure measurement of initial uptake rates.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells (e.g., with a lysis buffer or sodium hydroxide).
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor or unlabeled glycine). For inhibitor studies, calculate the IC_50_ value from a concentration-response curve.
Conclusion and Future Directions
The metabolism of cysteine and glycine is fundamental to cellular redox balance and overall homeostasis. While the core enzymatic and transport machinery is conserved across mammalian species, this guide highlights notable differences in enzyme kinetics, expression levels, and regulatory mechanisms. The higher activity of CSE in rat liver compared to humans, and the potential divergence in the transcriptional regulation of GCL, are key examples of species-specific variations that can have significant implications for translational research.
The provided data and protocols serve as a valuable resource for designing and interpreting experiments in the fields of drug metabolism, toxicology, and disease modeling. However, there remains a clear need for more direct, head-to-head comparative studies of enzyme kinetics and transporter affinities across species, conducted under standardized assay conditions. Such data would greatly enhance the accuracy of interspecies extrapolation and the predictive power of preclinical models. Further investigation into the species-specific nuances of signaling pathways like Nrf2 and mTOR in regulating this compound metabolism will also be crucial for a more complete understanding of their roles in health and disease.
References
- 1. Glutathione - Wikipedia [en.wikipedia.org]
- 2. Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. consensus.app [consensus.app]
- 7. pnas.org [pnas.org]
- 8. elifesciences.org [elifesciences.org]
- 9. Sex‐ and tissue‐specific changes in mTOR signaling with age in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2-regulated glutathione recycling independent of biosynthesis is critical for cell survival during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Inter-Laboratory Validation of Cysteine-Glycine Measurement Protocols
The objective is to assist laboratories in selecting and implementing reliable methods for Cys-Gly analysis by presenting expected performance characteristics and detailed experimental protocols.
Quantitative Performance Data
The following table summarizes the performance characteristics of a validated HPLC method for the simultaneous determination of several aminothiols, including cysteinylglycine, in human plasma. This data is indicative of the performance that can be expected from a well-optimized and validated method.
Table 1: Performance Characteristics of an HPLC-Fluorescence Detection Method for Cysteine-Glycine Quantification [1]
| Parameter | This compound (Cys-Gly) |
| Linearity Range | 6.25–200 µM |
| Correlation Coefficient (r) | ≥0.999 |
| Intra-day Precision (%CV) | Within ±10% |
| Inter-day Precision (%CV) | Within ±10% |
| Intra-day Accuracy (% bias) | Within ±10% |
| Inter-day Accuracy (% bias) | Within ±10% |
| Recovery | Not explicitly stated for Cys-Gly, but excellent for all aminothiols |
Data synthesized from a study by Richie et al., which describes a sensitive, reproducible, and robust HPLC method.[1]
Experimental Protocols
A crucial aspect of reliable thiol quantification is the sample preparation, which must prevent the auto-oxidation of the thiol groups. The following is a generalized, detailed methodology for the quantification of total Cys-Gly in human plasma using HPLC with pre-column derivatization and fluorescence detection. This protocol is a composite of best practices reported in the scientific literature.[1][2]
1. Materials and Reagents:
-
This compound standard
-
Tris-(2-carboxyethyl)-phosphine (TCEP) hydrochloride (reducing agent)
-
Trichloroacetic acid (TCA) (protein precipitation agent)
-
Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F) (derivatizing agent)
-
Mercaptopropionylglycine (MPG) (internal standard)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Phosphate (B84403) buffered saline (PBS)
-
Human plasma (control and study samples)
2. Sample Preparation:
-
Thawing: Thaw plasma samples on ice to minimize degradation of thiols.
-
Reduction: To 100 µL of plasma, add 10 µL of the internal standard (MPG) and 10 µL of TCEP solution. TCEP is used to reduce any disulfide bonds, ensuring the measurement of total Cys-Gly. Vortex and incubate.
-
Protein Precipitation: Add 100 µL of cold TCA to precipitate plasma proteins. Vortex vigorously.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Derivatization: Transfer the supernatant to a new tube. Add a solution of SBD-F and incubate at an elevated temperature (e.g., 60°C) to allow for the derivatization of the thiol groups. This step adds a fluorescent tag to the Cys-Gly molecules, enabling sensitive detection.
-
Injection: After cooling, the derivatized sample is ready for injection into the HPLC system.
3. HPLC-Fluorescence Detection Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column is typically used for the separation of the derivatized aminothiols.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions (e.g., 1.0 mL/min).
-
Injection Volume: 10-20 µL.
-
Fluorescence Detector Settings: Excitation and emission wavelengths are set to be optimal for the SBD-F derivatives (e.g., Ex: 385 nm, Em: 515 nm).[2]
4. Data Analysis:
-
Calibration Curve: Prepare a calibration curve by analyzing a series of known concentrations of Cys-Gly standards that have undergone the same sample preparation procedure.
-
Quantification: The concentration of Cys-Gly in the unknown samples is determined by comparing the peak area of the analyte to that of the internal standard and interpolating the value from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for Cys-Gly quantification and a simplified biological pathway involving this dipeptide.
References
Cysteine-Glycine Axis: A Comparative Guide to a Novel Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
The dipeptide cysteine-glycine (Cys-Gly) is emerging as a significant therapeutic target, primarily due to its central role as a direct precursor for the synthesis of glutathione (B108866) (GSH), the body's master antioxidant. Depletion of GSH is a key factor in the pathogenesis of numerous diseases characterized by high oxidative stress, including metabolic disorders, neurodegenerative diseases, and age-related decline. This guide provides an objective comparison of therapeutic strategies centered on the Cys-Gly axis, evaluating their performance against alternative approaches with supporting experimental data.
The this compound Pathway and its Therapeutic Rationale
Glutathione is a tripeptide composed of glutamate, cysteine, and glycine (B1666218). The availability of cysteine is the primary rate-limiting step in its synthesis. The dipeptide Cys-Gly, formed from the breakdown of extracellular GSH by the enzyme γ-glutamyl transpeptidase (GGT), can be taken up by cells via peptide transporters such as PEPT1 and PEPT2. Once inside the cell, it is hydrolyzed into its constituent amino acids, providing the necessary building blocks for intracellular GSH synthesis.
dot
Caption: this compound metabolism and its role in glutathione synthesis.
Therapeutic intervention focuses on augmenting the intracellular pools of cysteine and glycine to boost GSH levels, thereby mitigating oxidative stress and its downstream consequences. The primary strategies involve the direct supplementation with Cys-Gly or the co-administration of its constituent amino acids, most notably as N-acetylcysteine (NAC) and glycine (a combination often referred to as GlyNAC).
Comparative Efficacy of Glutathione Precursor Supplementation
The oral bioavailability of glutathione itself is poor, leading researchers to focus on precursor supplementation. The following tables summarize quantitative data from key clinical trials investigating the efficacy of these precursors in restoring GSH levels and improving clinical outcomes.
Table 1: Effects of N-Acetylcysteine (NAC) and Glycine (GlyNAC) Supplementation on Red Blood Cell (RBC) Glutathione Levels
| Study Population | Intervention & Dosage | Duration | Change in RBC Glutathione (GSH) | Citation(s) |
| Older Adults (61-80 years) | GlyNAC (100 mg/kg/day each) | 24 weeks | ▲ ~200% increase in reduced GSH | [1] |
| HIV-infected Patients (45-65 years) | GlyNAC (100 mg/kg/day each) | 12 weeks | Corrected severe intracellular GSH deficiency | [2] |
| Patients with Type 2 Diabetes | GlyNAC (100 mg/kg/day each) | 14 days | Improved GSH synthesis and concentrations | [3] |
| Healthy Older Adults (avg. 65 years) | GlyNAC (2.4g, 4.8g, or 7.2g/day) | 2 weeks | No significant increase in total GSH or GSH:GSSG ratio | [4][5] |
| Older Adults with high oxidative stress | GlyNAC (4.8g or 7.2g/day) | 2 weeks | ▲ ~10% increase in total glutathione | [4] |
Table 2: Clinical and Metabolic Outcomes of GlyNAC Supplementation
| Study Population | Key Outcomes | Magnitude of Effect | Citation(s) |
| Older Adults | Muscle Strength & Gait Speed | Significant improvements | [1][6] |
| Cognitive Function | Improved | [1][7] | |
| Mitochondrial Fuel Oxidation | ▲ 54% increase in fatty-acid oxidation | [1] | |
| Insulin Resistance | Decreased | [1][6] | |
| HIV-infected Patients | Mitochondrial Fuel Oxidation | Corrected defects in fat and glucose oxidation | [2] |
| Genomic Damage (8-OHdG) | ▼ Significant decline | [2] | |
| Inflammation Markers (IL-6, TNFα) | ▼ Significant improvement | [2] | |
| Patients with Type 2 Diabetes | Mitochondrial Fatty-Acid Oxidation | ▲ 30% increase | [3] |
| Insulin Resistance | ▼ 22% decrease | [3] | |
| Plasma Free Fatty Acids | ▼ 25% decrease | [3] |
Comparison with Alternative Therapeutic Strategies
While boosting the Cys-Gly axis shows considerable promise, it is important to compare its potential with established therapeutic alternatives for conditions associated with oxidative stress.
Table 3: Comparison of GlyNAC with Other Antioxidant and Standard-of-Care Therapies
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages |
| GlyNAC Supplementation | Provides precursors for endogenous GSH synthesis | Addresses root cause of GSH deficiency; broad-spectrum benefits on mitochondrial function and inflammation | Efficacy may depend on baseline GSH status; more research needed for optimal dosing in various conditions |
| Vitamin C (Ascorbic Acid) | Direct free radical scavenger; regenerates Vitamin E | Well-established antioxidant; readily available | Water-soluble, short half-life; high doses can have pro-oxidant effects |
| Vitamin E (Tocopherol) | Chain-breaking antioxidant in lipid membranes | Protects against lipid peroxidation | Fat-soluble, potential for accumulation; mixed results in clinical trials for cardiovascular disease |
| Metformin (for Insulin Resistance) | Activates AMPK, reduces hepatic glucose production | First-line therapy for type 2 diabetes; well-established efficacy and safety profile | Primarily targets glucose metabolism, less direct impact on broad oxidative stress; gastrointestinal side effects |
Experimental Protocols
Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general workflow for the quantification of Cys-Gly in plasma samples.
dot
Caption: Workflow for Cys-Gly quantification in plasma.
1. Sample Preparation:
-
Collect blood in EDTA-containing tubes and centrifuge to separate plasma.
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
2. Derivatization (using N-ethylmaleimide - NEM):
-
To the supernatant, add NEM to derivatize the thiol group of cysteine, preventing oxidation and improving chromatographic separation.
-
Incubate at room temperature for 30 minutes.
3. LC-MS/MS Analysis:
-
Inject the derivatized sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable column (e.g., a Hypercarb column) for separation.
-
Employ a gradient elution with appropriate mobile phases.
-
Detect and quantify the Cys-Gly-NEM derivative using multiple reaction monitoring (MRM) in positive ion mode.
4. Quantification:
-
Use a stable-isotope labeled Cys-Gly internal standard for accurate quantification.
-
Generate a standard curve with known concentrations of Cys-Gly to determine the concentration in the plasma samples.
Measurement of Total Glutathione (GSH + GSSG)
A common method for measuring total glutathione is the enzymatic recycling assay using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
1. Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable buffer.
-
Deproteinize the sample with an acid like sulfosalicylic acid.
-
Centrifuge and collect the supernatant.
2. Assay Procedure:
-
In a 96-well plate, add the sample supernatant.
-
Add a reaction mixture containing DTNB, NADPH, and glutathione reductase.
-
The glutathione reductase reduces GSSG to GSH.
-
GSH reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which absorbs light at 412 nm.
-
The GSSG formed is recycled back to GSH by glutathione reductase, leading to a continuous production of TNB.
-
Measure the rate of increase in absorbance at 412 nm.
3. Quantification:
-
Compare the rate of the sample to a standard curve generated with known concentrations of GSH.
Logical Relationships and Future Directions
dot
Caption: Current and future strategies for targeting the Cys-Gly axis.
The current body of evidence strongly supports the therapeutic potential of supplementing with glycine and N-acetylcysteine (GlyNAC) to combat the effects of glutathione deficiency. This approach has demonstrated tangible benefits in preclinical models and human clinical trials, particularly in the context of aging and metabolic diseases.
However, the direct therapeutic potential of the this compound dipeptide remains an area ripe for further investigation. While cell culture studies have shown its efficacy in restoring glutathione levels, clinical data on its oral bioavailability and therapeutic effects are lacking.[8] Future research should focus on:
-
Pharmacokinetic studies of oral Cys-Gly: To determine its absorption, distribution, metabolism, and excretion profile.
-
Head-to-head comparative trials: Directly comparing the efficacy of Cys-Gly, GlyNAC, and other antioxidants in well-defined patient populations.
-
Targeting Cys-Gly transporters: Investigating strategies to enhance the activity of PEPT1 and PEPT2 to improve the uptake of Cys-Gly and other therapeutic dipeptides.[9][10]
References
- 1. d1xe7tfg0uwul9.cloudfront.net [d1xe7tfg0uwul9.cloudfront.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. examine.com [examine.com]
- 5. Frontiers | A Randomized Controlled Clinical Trial in Healthy Older Adults to Determine Efficacy of Glycine and N-Acetylcysteine Supplementation on Glutathione Redox Status and Oxidative Damage [frontiersin.org]
- 6. GlyNAC supplementation reverses aging hallmarks in aging humans | BCM [bcm.edu]
- 7. sciencedaily.com [sciencedaily.com]
- 8. The peptide transporter PepT2 mediates the uptake of the glutathione precursor CysGly in astroglia-rich primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Targeted Disruption of the Peptide Transporter Pept2 Gene in Mice Defines Its Physiological Role in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Diagnostic Precision: A Comparative Analysis of Cysteine-Glycine and its Precursor Amino Acids
For Immediate Release
In the landscape of disease biomarker discovery, the intricate metabolic pathways of glutathione (B108866) and its constituents have emerged as a fertile ground for identifying novel diagnostic and prognostic indicators. This guide offers a comparative analysis of the diagnostic accuracy of the dipeptide cysteine-glycine (Cys-Gly) and its precursor amino acids, cysteine and glycine (B1666218). By examining supporting experimental data and methodologies, this document aims to provide researchers, scientists, and drug development professionals with a clear and objective overview to inform their research and development endeavors.
Quantitative Analysis of Diagnostic Performance
The diagnostic utility of a biomarker is fundamentally determined by its ability to accurately distinguish between healthy and diseased states. Key metrics for this evaluation include sensitivity, specificity, and the Area Under the Receiver Operating Characteristic Curve (AUC). The following table summarizes the available quantitative data on the diagnostic accuracy of this compound, cysteine, and glycine for various conditions.
| Biomarker | Disease | Sample Type | Sensitivity | Specificity | AUC (Area Under the Curve) | Reference |
| This compound | Extrahepatic Cholangiocarcinoma | Bile | 91.7% | 84.4% | Not Reported | [1] |
| Cysteine | Non-Small Cell Lung Cancer (NSCLC) | Plasma | Not Reported | Not Reported | 0.786 | [2] |
| Vitiligo | Plasma | Not Reported | Not Reported | >0.9 (in combination) | [3] | |
| Glycine | Vitiligo | Plasma | Not Reported | Not Reported | >0.8 (independently) | [3] |
| Brain Tumors (Glioma) | Tissue | - | - | Not Reported | [4][5] | |
| Acute Ischemic Stroke | Plasma | - | - | Not Reported | [6] |
Key Experimental Protocols
The accurate measurement of this compound, cysteine, and glycine is paramount for their validation as diagnostic biomarkers. The following outlines a generalized experimental protocol based on methodologies cited in the literature for the quantification of these amino acids in biological samples.
Objective: To determine the concentrations of this compound, cysteine, and glycine in plasma samples for the assessment of diagnostic accuracy.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Sample Collection and Preparation:
-
Whole blood is collected from subjects after an overnight fast into EDTA-containing tubes.[7]
-
Plasma is separated by centrifugation at 4°C.
-
To prevent auto-oxidation of thiol-containing compounds, samples are immediately treated with a reducing agent like dithiothreitol (B142953) (DTT) and a derivatizing agent such as N-ethylmaleimide (NEM) to stabilize the amino acids.
-
Proteins are precipitated from the plasma samples using a solvent like methanol (B129727) or perchloric acid.[7]
-
The supernatant containing the amino acids is collected after centrifugation and may be further diluted prior to analysis.
Chromatographic Separation:
-
An aliquot of the prepared sample is injected into a reverse-phase C18 HPLC column.
-
A gradient elution is performed using a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
The flow rate and gradient are optimized to achieve clear separation of this compound, cysteine, and glycine.
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and one or more of its characteristic product ions.
-
This compound: Precursor ion (m/z) -> Product ion(s) (m/z)
-
Cysteine: Precursor ion (m/z) -> Product ion(s) (m/z)
-
Glycine: Precursor ion (m/z) -> Product ion(s) (m/z)
-
-
Stable isotope-labeled internal standards for each analyte are added to the samples prior to preparation to ensure accurate quantification.
Data Analysis:
-
Standard curves are generated using known concentrations of this compound, cysteine, and glycine.
-
The concentration of each analyte in the plasma samples is determined by comparing the peak area ratios of the analyte to its corresponding internal standard against the standard curve.
-
Statistical analyses, including the generation of ROC curves and calculation of sensitivity, specificity, and AUC, are performed to evaluate the diagnostic accuracy of each biomarker.
Visualizing the Metabolic Context
To understand the relationship between this compound and its precursors, it is essential to visualize their positions within the broader metabolic landscape, particularly the glutathione synthesis and degradation pathway.
Caption: Simplified overview of the glutathione synthesis and degradation pathway.
The above diagram illustrates the synthesis of glutathione (GSH) from its precursor amino acids glutamate, cysteine, and glycine. The degradation of extracellular GSH by γ-glutamyl transpeptidase (GGT) yields this compound, which can be further broken down into cysteine and glycine by dipeptidases.
Experimental Workflow for Biomarker Validation
The process of validating a biomarker from discovery to clinical application follows a structured workflow.
Caption: A typical workflow for the validation of a diagnostic biomarker.
This workflow highlights the key stages, from the initial discovery of potential biomarkers using high-throughput techniques like metabolomics, through analytical validation, case-control studies, and finally, large-scale prospective clinical trials to confirm clinical utility.
Logical Relationship of the Biomarkers
The diagnostic potential of this compound, cysteine, and glycine is rooted in their interconnected roles in cellular metabolism and oxidative stress.
Caption: The logical relationship between disease and altered biomarker levels.
Disease states can induce oxidative stress and alter cellular metabolism. Increased oxidative stress can lead to the depletion of glutathione, which in turn can affect the levels of its degradation product, this compound. Concurrently, altered metabolic pathways in diseased cells can directly impact the circulating levels of the precursor amino acids, cysteine and glycine, making them potential diagnostic indicators.
Discussion and Future Directions
The available data suggests that this compound and its precursors, cysteine and glycine, hold promise as diagnostic biomarkers for a range of diseases. For instance, cysteinylglycine (B43971) demonstrates high sensitivity and specificity for extrahepatic cholangiocarcinoma[1]. Cysteine and glycine have also shown potential in discriminating patients with vitiligo from healthy controls[3]. Furthermore, glycine has been identified as a potential biomarker in neurological conditions and cancer[4][5][6].
However, a direct comparative study of the diagnostic accuracy of all three molecules for the same disease is a notable gap in the current research landscape. Such a study would be invaluable in determining which of these related metabolites offers the most robust diagnostic performance.
Future research should focus on:
-
Conducting head-to-head comparative studies of this compound, cysteine, and glycine in large, well-defined patient cohorts for specific diseases.
-
Evaluating the diagnostic performance of these biomarkers in combination with other established clinical markers.
-
Investigating the longitudinal changes in the levels of these amino acids to assess their prognostic value.
By systematically addressing these research questions, the full diagnostic potential of this compound and its precursor amino acids can be elucidated, paving the way for their integration into clinical practice.
References
- 1. Cysteinylglycine for potential diagnosis of extrahepatic cholangiocarcinoma using a novel metabolomic approach - Cui - Translational Cancer Research [tcr.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-resolution magic angle spinning magnetic resonance spectroscopy detects glycine as a biomarker in brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine by MR spectroscopy is an imaging biomarker of glioma aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accurately quantified plasma free glycine concentration as a biomarker in patients with acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized Controlled Clinical Trial in Healthy Older Adults to Determine Efficacy of Glycine and N-Acetylcysteine Supplementation on Glutathione Redox Status and Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of cysteine-glycine's role in different cellular models
A comprehensive examination of the dipeptide Cysteine-Glycine (Cys-Gly) reveals its multifaceted role in cellular homeostasis, primarily revolving around glutathione (B108866) (GSH) metabolism and antioxidant defense. While often viewed as a simple breakdown product of GSH, emerging evidence across various cellular models—from neuronal protection to cancer cell survival and inflammatory modulation—highlights its significance as a signaling molecule and a key substrate for maintaining intracellular redox balance.
This guide provides a comparative analysis of the functions and mechanisms of Cys-Gly in different cellular contexts, supported by experimental data and detailed methodologies.
Comparative Overview of this compound's Role
The functional importance of Cys-Gly is intrinsically linked to its constituent amino acids, L-cysteine and L-glycine, both of which are crucial for the synthesis of the master antioxidant, glutathione.[1][2][3] Extracellular GSH is catabolized by the enzyme γ-glutamyl transpeptidase (GGT), which cleaves the γ-glutamyl bond to release glutamate (B1630785) and the dipeptide Cys-Gly.[4][5] This dipeptide can then be utilized by cells in two primary ways: direct uptake via peptide transporters or extracellular hydrolysis by dipeptidases into free cysteine and glycine (B1666218), which are subsequently transported into the cell.[4][6]
The following table summarizes the observed roles and effects of Cys-Gly in different cellular and tissue models based on available research.
| Cellular/Tissue Model | Key Role of this compound | Observed Effects | Supporting Evidence |
| Neuronal Cells (Rat Primary Cultures) | Precursor for Glutathione Synthesis | Cys-Gly can substitute for cysteine in supporting neuronal GSH synthesis.[1] Its utilization is dependent on the ectoenzyme aminopeptidase (B13392206) N, which hydrolyzes the dipeptide to provide cysteine and glycine for uptake.[1] | Dringen et al. (2001) demonstrated that inhibition of aminopeptidase N prevented the use of Cys-Gly as a neuronal GSH precursor.[1] |
| Cancer Cells (General) | Survival Factor under Nutrient Stress | The breakdown of extracellular GSH, yielding Cys-Gly, supports tumor cell survival, particularly under conditions of cystine starvation.[7] Inhibition of dipeptidases prevents this survival-promoting effect, indicating the necessity of Cys-Gly hydrolysis for utilization by cancer cells.[7] | Preliminary findings presented at AACR (2024) show that dipeptidase inhibitors block the ability of Cys-Gly to support tumor cell survival.[7] |
| Bovine Lens | Regulation of Glutathione Homeostasis | Exogenously added Cys-Gly was observed to impair the extra-lenticular accumulation of glutathione.[8] The hydrolysis of Cys-Gly in the bovine lens primarily occurs intracellularly due to low levels of membrane-bound dipeptidases.[8] | A study on bovine lenses in culture demonstrated that Cys-Gly could influence the efflux of GSH, suggesting a role in regulating its homeostasis.[8] |
| Piglet Intestine | Anti-inflammatory Agent | Cys-Gly was more effective than the equivalent mixture of free cysteine and glycine in reducing the pro-inflammatory cytokine response (TNF-α and IFN-γ) to a bacterial peptide (fMLP).[9] | An intestinal perfusion study in piglets showed that the dipeptide attenuated the inflammatory response, possibly through competitive inhibition of peptide transport or more efficient uptake.[9] |
| Human Coronary Artery Endothelial Cells | Potential Anti-inflammatory Role (Inferred) | While not directly testing Cys-Gly, studies have shown that its constituent amino acids, cysteine and glycine, can inhibit NF-κB activation and the production of pro-inflammatory cytokines like IL-6.[10][11][12] | Research indicates that both cysteine and glycine exhibit anti-inflammatory effects in endothelial cells, suggesting a potential similar role for the dipeptide.[10][11] |
Signaling Pathways and Molecular Mechanisms
The signaling pathways directly modulated by the Cys-Gly dipeptide are not as well-elucidated as those of its constituent amino acids. However, based on its metabolic fate and the known functions of cysteine and glycine, several key pathways are implicated.
Glutathione Metabolism and Redox Homeostasis
The primary and most well-established role of Cys-Gly is its participation in the salvage pathway of glutathione synthesis. This process is crucial for maintaining the intracellular pool of GSH, which is essential for detoxifying reactive oxygen species (ROS) and maintaining a reducing cellular environment.
Caption: this compound in the Glutathione Salvage Pathway.
Putative Role in Inflammatory Signaling
The anti-inflammatory effects observed in the piglet intestinal model suggest that Cys-Gly may modulate inflammatory signaling cascades.[9] Given that both cysteine and glycine have been shown to inhibit the activation of NF-κB, a key regulator of inflammation, it is plausible that Cys-Gly exerts its effects through this pathway.[10][11][12]
Caption: Hypothesized Anti-inflammatory Action of Cys-Gly.
Experimental Protocols
Quantification of this compound in Biological Samples
A common method for the quantification of Cys-Gly and its constituent amino acids is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detection method, often following a derivatization step to enhance sensitivity and chromatographic separation.
1. Sample Preparation:
-
Plasma/Serum: Deproteinize the sample by adding a precipitating agent (e.g., acetonitrile (B52724) or perchloric acid), followed by centrifugation to pellet the proteins. The supernatant is collected for analysis.
-
Cell Culture Media/Lysates: Remove cellular debris by centrifugation. For intracellular analysis, cells are washed and then lysed (e.g., through sonication or freeze-thaw cycles). The lysate is then deproteinized.
-
Reduction of Disulfides (Optional but Recommended): To measure the total Cys-Gly pool (both reduced and oxidized forms), samples can be treated with a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to break disulfide bonds.[13]
2. Derivatization:
-
To improve detection by UV or fluorescence detectors, the amino and thiol groups of Cys-Gly and other amino acids are derivatized. Common derivatizing agents include:
-
o-phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent derivatives.[14]
-
2-chloro-1-methylquinolinium tetrafluoroborate (B81430) (CMQT): Reacts with thiols to form UV-active derivatives.[13]
-
Dansyl chloride: Reacts with primary and secondary amines to produce fluorescent derivatives.
-
3. HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used for the separation of the derivatized analytes.[13][14]
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection:
-
UV Detection: If a UV-active derivatizing agent is used, a UV detector is set to the maximum absorbance wavelength of the derivatives (e.g., 355 nm for CMQT derivatives).[13]
-
Fluorescence Detection: For fluorescent derivatives, a fluorescence detector is used with appropriate excitation and emission wavelengths (e.g., Ex=330 nm, Em=418 nm for OPA derivatives).[14]
-
4. Quantification:
-
The concentration of Cys-Gly in the sample is determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of a Cys-Gly standard.
In Vitro Dipeptide Uptake and Metabolism Assay
This protocol outlines a general workflow to study the uptake and subsequent metabolism of Cys-Gly in a chosen cell line.
Caption: Experimental Workflow for Dipeptide Uptake Studies.
Conclusion
The dipeptide this compound, far from being a mere intermediate in glutathione breakdown, exhibits distinct biological activities that vary depending on the cellular context. Its ability to serve as a direct precursor for GSH synthesis is fundamental to its role in neuronal protection and potentially in supporting the survival of cancer cells under oxidative stress. Furthermore, the superior anti-inflammatory effects of the dipeptide compared to its constituent amino acids in an intestinal model point towards unique transport and/or signaling properties.
Future research should focus on elucidating the specific transporters responsible for Cys-Gly uptake in different cell types and identifying the direct downstream signaling targets of the dipeptide. A deeper understanding of these mechanisms could pave the way for novel therapeutic strategies that leverage the unique properties of Cys-Gly to modulate cellular redox state and inflammatory responses in various disease models. For drug development professionals, targeting the enzymes involved in Cys-Gly metabolism, such as GGT and specific dipeptidases, may offer new avenues for therapeutic intervention in cancer and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione - Wikipedia [en.wikipedia.org]
- 4. Cysteine metabolism in neuronal redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cysteine as a Carbon Source, a Hot Spot in Cancer Cells Survival [frontiersin.org]
- 6. Dug1p Is a Cys-Gly Peptidase of the γ-Glutamyl Cycle of Saccharomyces cerevisiae and Represents a Novel Family of Cys-Gly Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cysteinyl-glycine in the control of glutathione homeostasis in bovine lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteinyl-glycine reduces mucosal proinflammatory cytokine response to fMLP in a parenterally-fed piglet model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cysteine, histidine and glycine exhibit anti-inflammatory effects in human coronary arterial endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cysteine, histidine and glycine exhibit anti-inflammatory effects in human coronary arterial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
- 14. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
Safety Operating Guide
Proper Disposal of Cysteine-Glycine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of the dipeptide Cysteine-Glycine. While cysteine and glycine (B1666218) are generally not classified as hazardous substances, responsible management of their waste, particularly in dipeptide form or in significant quantities, is crucial.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, it is vital to be equipped with the appropriate personal protective equipment (PPE) and to work in a suitable environment.
Key Safety Precautions:
| Precaution | Specification | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant nitrile gloves, safety goggles with side shields, and a fully buttoned lab coat. | To prevent skin and eye contact with the chemical. |
| Ventilation | Handle in a well-ventilated area, such as a chemical fume hood. | To minimize the potential for inhalation of any aerosols or dust. |
| Spill Kit | Ensure an appropriate spill kit with absorbent materials is readily accessible. | For prompt and safe cleanup of any accidental spills. |
This compound Disposal Procedures
The appropriate disposal method for this compound depends on the form of the waste (solid or liquid), the quantity, and whether it is mixed with other hazardous materials. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[2][3]
Solid Waste Disposal
Solid this compound waste includes expired reagents, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and residue from spill cleanups.
Step-by-Step Protocol:
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container.[2] This container should be clearly labeled.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name, "this compound."
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.[4]
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal by a licensed professional waste management service.
Liquid Waste Disposal
Liquid waste containing this compound includes prepared solutions, reaction mixtures, and rinsates from decontaminated glassware.
Step-by-Step Protocol:
-
Collection: Collect all aqueous solutions containing this compound in a designated, leak-proof hazardous waste container.
-
pH Neutralization (if required by institutional policy for peptide waste):
-
Check the pH of the solution.
-
If necessary, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a weak acid or base.[5]
-
Caution: This step should only be performed if it is part of your institution's established protocol for peptide waste.
-
-
Labeling: Clearly label the container with "Hazardous Waste" and list all chemical components, including "this compound."
-
Storage: Store the sealed container in a designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.
-
Disposal: Arrange for collection by your institution's EHS-approved hazardous waste disposal service.
Note on Drain Disposal: While some university guidelines may permit the drain disposal of small quantities of non-hazardous amino acids like cysteine and glycine, this practice is generally discouraged for dipeptides and should only be considered if explicitly approved by your institution's EHS department and compliant with local wastewater regulations.[4][6]
Spill Management
In the event of a this compound spill, follow these procedures to ensure safety and proper cleanup.
Step-by-Step Protocol:
-
Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Don your gloves, safety goggles, and lab coat before beginning cleanup.
-
Containment:
-
For solid spills, carefully sweep the material into a designated waste container. Avoid generating dust.
-
For liquid spills, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Collection: Once the liquid is absorbed, carefully scoop the material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials (e.g., wipes, paper towels) and dispose of them as solid hazardous waste.
-
Disposal: Seal and label the waste container and arrange for its disposal through your EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.
References
Safeguarding Your Research: A Comprehensive Guide to Handling and Disposal of Cysteine-Glycine
Immediate Safety and Handling Precautions
Before commencing any work with Cysteine-glycine, it is crucial to employ appropriate personal protective equipment (PPE). All handling of this compound, particularly where dust may be generated, should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Recommended Personal Protective Equipment (PPE) [1][2][3][4][5][6]
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact with dust particles. |
| Hand Protection | Impervious, chemical-resistant gloves. | To avoid skin contact. |
| Body Protection | Laboratory coat, long-sleeved clothing. | To prevent skin exposure on arms and body. |
| Respiratory Protection | NIOSH-approved N95 or P1 dust mask. | Recommended when working with powders or if dust is generated. |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedures to ensure the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.[4]
-
Confirm that all necessary PPE is available and in good condition.
-
Have spill cleanup materials (e.g., inert absorbent material like vermiculite (B1170534) or sand) available.[6]
2. Handling the Compound:
-
Work in a well-ventilated area or a chemical fume hood, especially when handling the solid form to minimize dust inhalation.[1][4]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][4]
-
Do not eat, drink, or smoke in the laboratory.[3]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][4]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek medical attention.[4]
Disposal Plan: Step-by-Step Disposal Protocol
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams.
2. Containerization:
-
Place excess this compound and any contaminated disposable materials (e.g., gloves, weighing paper) into a suitable, labeled, and sealed container for hazardous waste.[1][7]
3. Spill Management:
-
For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal as chemical waste.[3][4][6]
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[6]
4. Empty Containers:
-
If permissible by local regulations, triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste.[6]
-
Deface the label on the empty container before disposing of it as regular waste, if allowed.[6]
5. Regulatory Compliance:
-
All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1][6][7]
Workflow for Handling and Disposal of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
